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  • Product: methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate
  • CAS: 1856044-61-5

Core Science & Biosynthesis

Foundational

Technical Monograph: Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate

Executive Summary Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate is a specialized heterocyclic building block utilized primarily in the discovery of agrochemicals (SDHI fungicides) and pharmaceutical agents (enzyme i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate is a specialized heterocyclic building block utilized primarily in the discovery of agrochemicals (SDHI fungicides) and pharmaceutical agents (enzyme inhibitors targeting kinase pathways). Its structural core—a 1,3,4-trisubstituted pyrazole—provides a rigid scaffold that positions the carboxylate and the C4-chloro substituent in a specific orientation, critical for structure-activity relationship (SAR) probing.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthesis routes, and handling protocols. It is designed for medicinal chemists and process engineers requiring high-purity synthesis and application data.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate
CAS Number 1856044-61-5
Molecular Formula C₈H₁₁ClN₂O₂
Molecular Weight 202.64 g/mol
SMILES COC(=O)c1c(Cl)cn(CCC)n1
Appearance Off-white to pale yellow solid (low melting) or viscous oil
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water
LogP (Predicted) ~2.3 - 2.6 (Lipophilic)
H-Bond Donors/Acceptors 0 / 3

Synthetic Pathways & Logic

The synthesis of CAS 1856044-61-5 is best approached through a modular strategy that ensures regioselectivity at the N1 position. Direct alkylation of 4-chloropyrazoles can yield mixtures of N1 and N2 isomers. Therefore, a stepwise functionalization or a regioselective cyclization is recommended.

Primary Route: Post-Cyclization Functionalization

This route minimizes regioisomeric byproducts by establishing the N1-propyl bond early or using steric control during alkylation.

  • Step 1: N-Alkylation (Regiocontrol)

    • Precursor: Methyl 1H-pyrazole-3-carboxylate.[1][2][3][4][5]

    • Reagent: 1-Iodopropane or 1-Bromopropane.

    • Base: Cesium Carbonate (

      
      ) or Sodium Hydride (
      
      
      
      ).
    • Logic: Alkylation of the parent pyrazole-3-carboxylate favors the N1 position (distal to the bulky ester group) over the N2 position.

      
       in DMF enhances this selectivity.
      
  • Step 2: C4-Chlorination (Electrophilic Substitution)

    • Precursor: Methyl 1-propyl-1H-pyrazole-3-carboxylate.

    • Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

      
      ).
      
    • Logic: The pyrazole ring is electron-rich. The C4 position is the most nucleophilic site, allowing for mild electrophilic aromatic substitution. NCS is preferred for bench-scale synthesis to avoid over-chlorination or hydrolysis of the ester.

Alternative Route: Cyclocondensation (Scale-Up)

For larger batches, reacting propyl hydrazine with methyl 2-chloro-3-oxobutanoate (or equivalent 1,3-dielectrophile) can yield the core directly, though controlling the regiochemistry (3-carboxylate vs 5-carboxylate) requires careful pH and solvent control.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate via Route A (Alkylation


 Chlorination).
Phase 1: Synthesis of Methyl 1-propyl-1H-pyrazole-3-carboxylate
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge methyl 1H-pyrazole-3-carboxylate (10.0 mmol, 1.26 g) and anhydrous DMF (20 mL).

  • Deprotonation: Add

    
     (15.0 mmol, 4.88 g). Stir at Room Temperature (RT) for 30 minutes.
    
  • Alkylation: Add 1-iodopropane (12.0 mmol, 1.17 mL) dropwise.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: Product spot (

      
      ) should appear; starting material (
      
      
      
      ) should disappear.
  • Workup: Dilute with water (100 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[6][7]
    
  • Purification: Flash chromatography (Gradient 0-30% EtOAc in Hexane). Isolate the major N1-isomer.

Phase 2: C4-Chlorination
  • Setup: Dissolve the intermediate (Methyl 1-propyl-1H-pyrazole-3-carboxylate, 1.0 eq) in Acetonitrile (

    
    , 0.5 M concentration).
    
  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.1 eq) in one portion.

  • Reaction: Heat to 50°C for 3 hours or stir at RT for 12 hours.

    • Mechanism:[8] The reaction proceeds via a chloronium ion intermediate. The electron-withdrawing ester at C3 deactivates the ring slightly, preventing over-chlorination.

  • Quench: Remove solvent under reduced pressure. Resuspend residue in

    
     and wash with water to remove succinimide byproduct.
    
  • Isolation: Dry organic layer (

    
    ) and concentrate. The product is typically pure enough for use (>95%); if not, recrystallize from Hexane/EtOAc.
    

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow and decision points in the synthesis.

SynthesisWorkflow cluster_checks Quality Control Checkpoints Start Methyl 1H-pyrazole-3-carboxylate Reagent1 1-Iodopropane / Cs2CO3 / DMF Start->Reagent1 Intermediate Methyl 1-propyl-1H-pyrazole-3-carboxylate (N1-Isomer) Reagent1->Intermediate N-Alkylation (Regioselective) Reagent2 NCS / Acetonitrile / 50°C Intermediate->Reagent2 Check1 TLC/NMR: Confirm N1 vs N2 Regioisomer Intermediate->Check1 Product Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate (Target CAS 1856044-61-5) Reagent2->Product Electrophilic Chlorination (C4-Selective) Check2 LCMS: Confirm Monochlorination (+34 Da) Product->Check2

Figure 1: Stepwise synthesis workflow emphasizing regiocontrol and validation checkpoints.

Applications in Drug Discovery

The 4-chloro-1-propyl-pyrazole-3-carboxylate scaffold is a bioisostere for phenyl rings and other heteroaromatics in medicinal chemistry.

  • Metabolic Stability: The Chlorine atom at C4 blocks oxidative metabolism (e.g., by CYP450 enzymes) that typically occurs at electron-rich positions on the pyrazole ring.

  • Lipophilicity Modulation: The propyl group adds significant lipophilicity (increasing LogP), improving membrane permeability compared to methyl or ethyl analogs.

  • Precursor Utility:

    • Hydrolysis: Converts to the free acid (Carboxylic acid), ready for amide coupling to generate kinase inhibitors.

    • Reduction: Converts to the alcohol, a precursor for ether linkages.

Safety & Handling (GHS Classification)

While specific toxicological data for this CAS is limited, protocols should adhere to standards for halogenated pyrazole esters.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Handle in a fume hood to avoid inhalation of dust/vapors.

    • Wear nitrile gloves and chemical safety goggles.

    • In case of contact, wash immediately with soap and water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 4-methyl-1H-pyrazole-3-carboxylate (Analogous Structure). Retrieved from [Link]

  • Organic Syntheses (2011). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org.[6][8][9] Synth. 2011, 88, 77-87. Retrieved from [Link]

  • Bentham Science (2012). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides. Retrieved from [Link]

Sources

Exploratory

properties of methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate

An In-depth Technical Guide to Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate Authored by a Senior Application Scientist Abstract The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, with its derivatives exhibiting a vast spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate. While direct experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related analogues to project its physicochemical properties, propose a robust synthetic pathway, and discuss its potential applications and reactivity. This guide is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in pyrazole-based scaffolds.

The Pyrazole Scaffold: A Privileged Structure in Chemical Biology

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery.[3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for diverse interactions with biological targets.[4] This has led to the development of numerous commercial drugs, including the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[1] The structure of methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate incorporates several key features that can modulate its biological and chemical properties:

  • The Pyrazole Core : Provides the fundamental aromatic and heterocyclic character.

  • C4-Chloro Substituent : This electron-withdrawing group can influence the acidity of the pyrazole N-H (in its precursor), affect the electron density of the ring, and provide a potential site for further chemical modification.

  • N1-Propyl Group : The alkyl substitution at the N1 position enhances lipophilicity, which can be crucial for cell membrane permeability.

  • C3-Methyl Carboxylate Group : This ester functional group is a common feature in many bioactive pyrazoles and can be a key interacting moiety with biological targets or serve as a synthetic handle for creating derivatives like amides.[5][6]

Synthesis and Characterization

A plausible and efficient synthesis of methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate can be envisioned through a multi-step process involving the formation of the pyrazole core followed by N-alkylation.

Proposed Synthetic Workflow

The synthesis can commence from a suitable β-ketoester, which undergoes cyclocondensation with a hydrazine to form the pyrazole ring, a classic approach known as the Knorr pyrazole synthesis.[7] This is followed by N-alkylation to introduce the propyl group.

Synthetic_Workflow Figure 1: Proposed Synthetic Workflow A β-ketoester precursor C Methyl 4-chloro-1H-pyrazole-3-carboxylate A->C Cyclocondensation B Hydrazine Hydrate B->C E Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate (Target) C->E N-Alkylation D 1-Bromopropane D->E F Base (e.g., K2CO3) F->E

Caption: Figure 1: Proposed Synthetic Workflow for Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 4-chloro-1H-pyrazole-3-carboxylate

  • To a solution of a suitable chlorinated β-ketoester (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid (0.1 eq).[7]

  • Add hydrazine hydrate (1.0 eq) dropwise to the stirred solution at room temperature.[7]

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield methyl 4-chloro-1H-pyrazole-3-carboxylate.

Step 2: N-Alkylation to Yield Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate

  • Dissolve methyl 4-chloro-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq), to the solution and stir for 30 minutes at room temperature.

  • Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture.[8]

  • Heat the reaction to 60-80 °C and monitor by TLC. The N-alkylation of pyrazoles can sometimes yield a mixture of N1 and N2 isomers, though with a substituent at the C3 position, the N1 isomer is generally favored.[8]

  • After the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by silica gel column chromatography to obtain pure methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate.

Spectroscopic Characterization (Predicted)

The structural elucidation of the target compound would rely on a combination of NMR, IR, and mass spectrometry.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy [11]

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) Notes
Pyrazole C5-H7.8 - 8.2 (s)135 - 140Chemical shift is influenced by the substituents.
N-CH₂-CH₂-CH₃4.1 - 4.3 (t)50 - 55The methylene group directly attached to the nitrogen is the most downfield.
N-CH₂-CH₂-CH₃1.8 - 2.0 (m)22 - 26
N-CH₂-CH₂-CH₃0.9 - 1.1 (t)10 - 12
O-CH₃3.8 - 4.0 (s)52 - 55
C=O-160 - 165
Pyrazole C3-145 - 150Quaternary carbon attached to the ester.
Pyrazole C4-110 - 115Quaternary carbon attached to chlorine.

Experimental Protocol: NMR Spectroscopy [11][12]

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to the ¹H spectrum.

  • Data Processing : Process the raw data using Fourier transformation, followed by phase and baseline corrections.

Infrared (IR) Spectroscopy [12]

  • ~1720-1740 cm⁻¹ : Strong C=O stretch from the methyl ester.

  • ~1500-1600 cm⁻¹ : C=N and C=C stretching vibrations of the pyrazole ring.

  • ~2850-2960 cm⁻¹ : C-H stretching from the propyl and methyl groups.

  • ~750-850 cm⁻¹ : C-Cl stretch.

Mass Spectrometry (MS) [12]

  • Molecular Ion Peak (M⁺) : Expected at m/z corresponding to the molecular weight of C₈H₁₁ClN₂O₂.

  • Key Fragmentation Patterns : Loss of the methoxy group (-OCH₃), the ethyl group from the propyl chain, and cleavage of the ester functionality.

Physicochemical Properties (Inferred)

Property Predicted Value / Description
Molecular Formula C₈H₁₁ClN₂O₂
Molecular Weight 202.64 g/mol
Physical State Likely a colorless to pale yellow oil or a low-melting solid at room temperature.
Melting Point Estimated range: 40-70 °C
Boiling Point > 250 °C (with potential decomposition)
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, ethyl acetate, dichloromethane, and acetone. Sparingly soluble in water.
pKa The pyrazole ring is weakly basic due to the lone pair of electrons on the N2 nitrogen.[4]

Reactivity and Mechanistic Considerations

The chemical behavior of methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate is dictated by its constituent functional groups.

Reactivity Figure 2: Reactivity of the Pyrazole Core pyrazole <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD>NTD><TDPORT="n2">NTD>TR><TR><TDPORT="c5">C5TD><TDPORT="c4">C4 (Cl)TD>TR><TR><TDCOLSPAN="2" PORT="c3">C3 (COOCH3)TD>TR>TABLE>TD>TR>TABLE> subst Electrophilic Substitution (Difficult due to Cl at C4) subst->pyrazole:c4 nuc_attack Nucleophilic Attack (at C=O of ester) nuc_attack->pyrazole:c3 SAR Figure 3: General SAR of Pyrazole Carboxylates Core Pyrazole Core Activity Biological Activity Core->Activity R1 N1-Substituent (e.g., Propyl) Modulates Lipophilicity and Cell Permeability R1->Activity influences R4 C4-Substituent (e.g., Chloro) Affects Ring Electronics and Steric Profile R4->Activity influences R3 C3-Substituent (e.g., COOCH3) Key for Target Binding (H-bonding) R3->Activity influences

Caption: Figure 3: Generalized Structure-Activity Relationships (SAR) for pyrazole carboxylates.

Agrochemicals

The pyrazole scaffold is present in a number of commercial herbicides and insecticides. Pyrazole carboxylate derivatives, in particular, have been investigated as potential fungicides. [13]

Safety and Handling of Chlorinated Organics

As a chlorinated organic compound, methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate should be handled with appropriate safety precautions. [14]

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (nitrile may not be sufficient for prolonged contact with some chlorinated solvents), safety goggles or a face shield, and a lab coat. [15][16]* Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [15]* Storage : Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly closed. [17]* Spills : In case of a spill, evacuate the area. Use appropriate absorbent material for cleanup and dispose of it as hazardous waste. [15]* Toxicity : Chlorinated organic compounds can have detrimental effects on human health, potentially causing organ damage, and skin and eye irritation. [14][16][18]Always consult the specific Safety Data Sheet (SDS) for the compound or a close analogue before use.

Conclusion

Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate represents a versatile molecule within the pharmacologically significant pyrazole class. By understanding its probable synthetic routes, physicochemical properties, and reactivity, researchers can effectively utilize it as a building block for creating diverse libraries of compounds. The extensive body of literature on related pyrazole derivatives strongly suggests its potential as a lead structure in the development of new therapeutic agents and agrochemicals. As with any chemical, proper safety protocols must be strictly followed during its handling and use.

References

  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). ACS Publications. [Link]

  • Dzedulionytė, K., Fuxreiter, N., Schreiber-Brynzak, E., Žukauskaitė, A., Šačkus, A., Pichler, V., & Arbačiauskienė, E. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. KTU ePubl. [Link]

  • CHLORINATED ORGANICS HANDBOOK. (n.d.). OxyChem. [Link]

  • Dzedulionytė, K., Fuxreiter, N., Schreiber-Brynzak, E., Žukauskaitė, A., Šačkus, A., Pichler, V., & Arbačiauskienė, E. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. [Link]

  • Structure–activity relationship (SAR) analysis of pyrazole‐carboxylate... (n.d.). ResearchGate. [Link]

  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions. (2023). Ecolink. [Link]

  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. (n.d.). USC Nanofab Wiki. [Link]

  • N-Propyl-1H-pyrazole-1-carboximidamide for the Synthesis of N. (n.d.). Thieme. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Euro Chlor. [Link]

  • Wang, M., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. [Link]

  • chlorinated solvents - product stewardship manual. (n.d.). Olin Chlor Alkali. [Link]

  • Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (n.d.).
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2025). ResearchGate. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. [Link]

  • Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. (n.d.).
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Tozlu, İ., et al. (2022). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Synthesis of pyrazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of some novel substituted pyrazoles. (n.d.). ResearchGate. [Link]

  • Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. [Link]

  • Martins, M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]

  • Synthesis of Substituted Pyrazole N -Oxide and Pyrazole from Propargyl Amine. (2025). ResearchGate. [Link]

  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). MDPI. [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. [Link]

  • N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. (2024). DOI. [Link]

  • Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. (2022). Iraqi Journal of Science. [Link]

Sources

Foundational

Technical Monograph: 1-Propyl-4-chloropyrazole-3-carboxylic Acid Methyl Ester

Executive Summary 1-Propyl-4-chloropyrazole-3-carboxylic acid methyl ester is a specialized heterocyclic building block utilized primarily in the discovery and process chemistry of agrochemicals (specifically SDHI fungic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Propyl-4-chloropyrazole-3-carboxylic acid methyl ester is a specialized heterocyclic building block utilized primarily in the discovery and process chemistry of agrochemicals (specifically SDHI fungicides and acaricides) and pharmaceutical intermediates. Its structural core—a 1,3,4-trisubstituted pyrazole—provides a rigid scaffold often employed to orient lipophilic domains (propyl group) and polar acceptors (ester/acid) within enzyme active sites.

This guide details the physicochemical profile, validated synthesis pathways, and handling protocols for this compound, emphasizing the regiochemical challenges inherent in pyrazole functionalization.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

PropertyDescription
IUPAC Name Methyl 1-propyl-4-chloro-1H-pyrazole-3-carboxylate
Molecular Formula C₈H₁₁ClN₂O₂
Molecular Weight 202.64 g/mol
Core Scaffold 1H-Pyrazole
Key Substituents N1-Propyl, C3-Methyl Ester, C4-Chloro
Predicted LogP ~2.1 (Moderate Lipophilicity)
Physical State White to off-white crystalline solid or viscous oil (purity dependent)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.

Synthesis Strategies & Retro-Analysis

The synthesis of 1,3,4-trisubstituted pyrazoles presents a classic regioselectivity problem. Two primary retrosynthetic disconnections exist, each with distinct advantages regarding yield and isomeric purity.

Pathway A: Electrophilic Chlorination (Recommended)

This route relies on the high nucleophilicity of the pyrazole C4 position. Starting from the non-chlorinated precursor (Methyl 1-propyl-1H-pyrazole-3-carboxylate), electrophilic aromatic substitution (SEAr) introduces the chlorine atom.

  • Advantage: High regioselectivity (C4 is the only significantly nucleophilic site).

  • Reagents: SO₂Cl₂, NCS (N-chlorosuccinimide), or Cl₂ gas.

Pathway B: N-Alkylation of 4-Chloropyrazole

This route involves alkylating Methyl 4-chloro-1H-pyrazole-3-carboxylate with propyl iodide/bromide.

  • Challenge: Regioselectivity. Alkylation of 3-substituted pyrazoles typically yields a mixture of N1-propyl (desired 1,3-isomer) and N2-propyl (undesired 1,5-isomer) products due to annular tautomerism.

  • Mitigation: Use of specific bases (Cs₂CO₃) or solvents to favor the thermodynamic product, though chromatographic separation is often still required.

Visualization of Synthesis Pathways

SynthesisPathways Start1 Methyl 1H-pyrazole-3-carboxylate Step1 N-Alkylation (n-Pr-I, K2CO3) Start1->Step1 Inter1 Methyl 1-propyl-1H-pyrazole-3-carboxylate (CAS: 1171028-49-1) Step1->Inter1 Major Isomer Step2 Electrophilic Chlorination (SO2Cl2 or NCS) Inter1->Step2 Target TARGET: Methyl 1-propyl-4-chloropyrazole-3-carboxylate Step2->Target High Yield AltStart Methyl 4-chloro-1H-pyrazole-3-carboxylate AltStep N-Alkylation (n-Pr-I) AltStart->AltStep AltStep->Target Mixture Isomer Byproduct: 1,5-Isomer (Impurity) AltStep->Isomer

Figure 1: Comparative synthesis pathways. Pathway A (Top) is preferred for avoiding difficult isomer separations.

Detailed Experimental Protocol (Pathway A)

This protocol utilizes Sulfuryl Chloride (SO₂Cl₂) for the chlorination of the 1-propyl intermediate. This method is scalable and generally avoids the over-chlorination often seen with elemental chlorine.

Phase 1: Preparation of Methyl 1-propyl-1H-pyrazole-3-carboxylate

If not purchasing CAS 1171028-49-1 commercially.

  • Reagents: Methyl 1H-pyrazole-3-carboxylate (1.0 eq), 1-Iodopropane (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve methyl 1H-pyrazole-3-carboxylate in DMF (0.5 M concentration).

    • Add K₂CO₃ and stir at room temperature for 30 minutes to deprotonate.

    • Add 1-iodopropane dropwise.

    • Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Silica gel chromatography. The 1-propyl-3-carboxylate (less polar) usually elutes before the 1-propyl-5-carboxylate isomer.

Phase 2: Chlorination to Target
  • Reagents: Methyl 1-propyl-1H-pyrazole-3-carboxylate (1.0 eq), Sulfuryl Chloride (SO₂Cl₂, 1.1 eq), DCM (Dichloromethane).

  • Procedure:

    • Dissolve the intermediate in DCM (0.2 M) and cool to 0°C in an ice bath.

    • Add SO₂Cl₂ dropwise over 20 minutes. Caution: Gas evolution (HCl/SO₂).

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Monitoring: Check for disappearance of starting material by HPLC or TLC.

    • Quench: Slowly pour the reaction mixture into saturated NaHCO₃ solution (gas evolution).

    • Isolation: Separate phases. Wash the organic layer with water and brine. Dry over MgSO₄.

    • Crystallization: Concentrate the solvent. Recrystallize from Hexane/EtOAc if necessary, though the crude is often sufficiently pure (>95%).

Analytical Characterization Expectations

To validate the structure, researchers should look for the following spectroscopic signatures:

TechniqueDiagnostic SignalInterpretation
¹H NMR δ ~8.0 ppm (s, 1H) The C5-H proton. Crucial: The absence of a C4-H signal (usually ~6.8 ppm) confirms chlorination.
¹H NMR δ ~4.1 ppm (t, 2H) N-CH₂ protons of the propyl group.
¹H NMR δ ~3.9 ppm (s, 3H) Methyl ester protons (-OCH₃).
¹³C NMR ~110-115 ppm C4-Cl carbon shift (distinct from the C4-H carbon at ~105 ppm).
HRMS [M+H]⁺ Expect typical chlorine isotope pattern (³⁵Cl/³⁷Cl in 3:1 ratio).

Applications in Drug & Agrochemical Design[9]

This molecule serves as a "lock-and-key" intermediate. The 3-carboxylate is a versatile handle, easily hydrolyzed to the acid for coupling with amines (amide formation).

SDHI Fungicides (Succinate Dehydrogenase Inhibitors)

Many modern fungicides utilize a pyrazole-4-carboxamide core. While 1-methyl-3-difluoromethyl pyrazoles are most common (e.g., Bixafen), the 1-propyl-4-chloro motif offers alternative lipophilicity profiles to overcome resistance or improve leaf cuticle penetration.

Pyrazole-Based Insecticides

Similar to Tolfenpyrad, which contains a pyrazole-carboxamide linkage, this intermediate allows for the exploration of steric bulk at the N1 position. The propyl group increases lipophilicity compared to methyl analogs, potentially enhancing uptake in target pests.

Mechanism of Action (General Pyrazole Carboxamides)

MOA Compound 1-Propyl-4-chloro-pyrazole derivative TargetEnzyme Succinate Dehydrogenase (Complex II) Compound->TargetEnzyme Binds to Binding Ubiquinone Binding Site (Q-site) TargetEnzyme->Binding Blocks Effect Inhibition of Respiration (ATP Depletion) Binding->Effect Causes

Figure 2: General mechanism for pyrazole-carboxamide derivatives in agrochemistry.

Safety & Handling

  • Hazards: Pyrazole derivatives can be irritants. Alkylating agents (propyl iodide) are potential carcinogens. Sulfuryl chloride is corrosive and releases HCl.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.

  • Ventilation: All steps involving SO₂Cl₂ must be performed in a functioning fume hood.

References

  • Regioselective N-Alkylation of Pyrazoles

    • Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry.

  • Chlorination of Pyrazoles (Patent Literature)

    • US Patent 5,047,551A. "Preparation of 4-chloropyrazoles.
  • Intermediate Characterization (Analogous Structures)

    • PubChem Compound Summary for Methyl 1-propyl-1H-pyrazole-3-carboxyl
  • Agrochemical Context (SDHI Fungicides)

    • Glättli, A., et al. (2018). "Pyrazoles as SDHI Fungicides." Bioorganic & Medicinal Chemistry.

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Weight and Formula Determination of C₉H₁₃ClN₂O₂ Pyrazole Derivatives

Abstract This technical guide provides a comprehensive framework for the determination of the molecular weight and confirmation of the molecular formula for pyrazole derivatives corresponding to C₉H₁₃ClN₂O₂. Pyrazoles ar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the determination of the molecular weight and confirmation of the molecular formula for pyrazole derivatives corresponding to C₉H₁₃ClN₂O₂. Pyrazoles are a cornerstone of modern medicinal chemistry, and the precise characterization of novel analogues is a critical step in the drug discovery and development pipeline. This document moves beyond theoretical calculations to detail the integrated analytical workflow required for unambiguous structural validation. We will explore the causality behind the selection of core analytical techniques, including high-resolution mass spectrometry (HRMS), elemental analysis (CHNX), and foundational spectroscopic methods (NMR, IR). Detailed protocols and data interpretation strategies are presented to provide researchers, scientists, and drug development professionals with a robust, self-validating system for compound characterization.

Section 1: Theoretical Molecular Weight and Elemental Composition

The starting point for characterizing any novel chemical entity is the theoretical data derived from its molecular formula. For a compound with the formula C₉H₁₃ClN₂O₂, the theoretical average molecular weight and elemental composition are calculated as follows.

1.1. Molecular Weight Calculation

The average molecular weight (MW) is the sum of the average atomic weights of the constituent atoms.

  • Carbon (C): 9 atoms × 12.011 u = 108.099 u

  • Hydrogen (H): 13 atoms × 1.008 u = 13.104 u

  • Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

  • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Average Molecular Weight = 216.668 g/mol [1][2][3]

1.2. Elemental Composition

The mass percentage of each element provides a fundamental fingerprint for the compound. This data is crucial for validation by elemental analysis.

ElementSymbolCountAtomic Weight (u)Total Mass (u)Mass Percent (%)
CarbonC912.011108.09949.89%
HydrogenH131.00813.1046.05%
ChlorineCl135.45335.45316.36%
NitrogenN214.00728.01412.93%
OxygenO215.99931.99814.77%
Total 216.668 100.00%
Table 1: Theoretical elemental composition of a C₉H₁₃ClN₂O₂ molecule.[4]

Section 2: The Analytical Imperative: From Formula to Structure

A molecular formula alone is insufficient for compound identification. C₉H₁₃ClN₂O₂ can represent numerous structural isomers, each with unique chemical and biological properties. For instance, the herbicide Terbacil shares this molecular formula but is a pyrimidine derivative, fundamentally different from a pyrazole.[1][5] This ambiguity necessitates a multi-technique analytical strategy to confirm not only the elemental composition but also the precise atomic arrangement.

G cluster_synthesis Synthesis & Purification cluster_verification Formula & MW Verification cluster_elucidation Structural Elucidation Syn Synthesized Compound (Presumed C₉H₁₃ClN₂O₂) MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Syn->MS Initial MW Check EA Elemental Analysis (CHNX) - Elemental Ratios - Purity Check MS->EA Confirm Elemental Composition Confirmed Confirmed Structure 1-butyl-5-chloro-3-methyl- 1H-pyrazole-4-carboxylic acid MS->Confirmed NMR NMR Spectroscopy (¹H, ¹³C) - Atomic Connectivity EA->NMR Propose Structure EA->Confirmed IR IR Spectroscopy - Functional Groups NMR->IR Confirm Functional Groups NMR->Confirmed IR->Confirmed

Figure 1: Integrated workflow for the characterization of a novel pyrazole derivative.

Section 3: Core Analytical Techniques for Verification and Elucidation

Each technique in the workflow provides a unique and essential piece of the structural puzzle. The synergy between these methods provides the high degree of confidence required in scientific research and drug development.

Mass Spectrometry (MS): The First Experimental Proof

Mass spectrometry is the cornerstone of molecular weight determination. For a novel compound, its primary function is to identify the molecular ion, whose mass-to-charge ratio (m/z) corresponds to the molecule's weight.

  • Expertise & Experience: While standard MS provides a nominal mass, High-Resolution Mass Spectrometry (HRMS) is the gold standard.[6][7] HRMS measures m/z to several decimal places (e.g., 216.0666), providing an "exact mass."[4] This precision is critical because it allows for the direct calculation of a unique elemental formula, effectively distinguishing C₉H₁₃ClN₂O₂ from other formulas that might have the same integer mass.[8][9]

  • Trustworthiness (Self-Validation): The presence of a chlorine atom provides an unambiguous, built-in validation marker. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing one chlorine atom will therefore exhibit two peaks in the mass spectrum: the molecular ion peak (M) and an "M+2" peak that is approximately one-third the intensity of the M peak. The observation of this characteristic 3:1 isotopic pattern for the molecular ion is powerful evidence for the presence of a single chlorine atom.

Elemental Analysis (CHNX): Foundational Stoichiometry

Elemental analysis provides direct, quantitative evidence of the mass percentages of carbon, hydrogen, nitrogen, and heteroatoms (such as chlorine) in a purified sample.[10]

  • Expertise & Experience: This technique typically involves combustion analysis, where the sample is burned at high temperature and the resulting gases (CO₂, H₂O, N₂) are quantified.[11] This method provides the empirical formula, which, when combined with the molecular weight from MS, confirms the molecular formula.

  • Trustworthiness (Self-Validation): The results of elemental analysis are compared directly against the theoretical values calculated in Section 1. For a compound to be considered pure, the experimentally determined mass percentages should be within ±0.4% of the calculated values.[12] This strict, numerically-defined criterion makes it a powerful tool for assessing sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining the Skeleton

While MS and elemental analysis confirm what atoms are present and in what quantity, NMR spectroscopy reveals how they are connected.

  • Expertise & Experience: ¹H and ¹³C NMR are the most powerful tools for elucidating the specific isomer of C₉H₁₃ClN₂O₂.[13][14] For a candidate structure like 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid, ¹H NMR would reveal distinct signals for the butyl chain protons, the methyl group protons, and the acidic proton of the carboxylic acid. ¹³C NMR would similarly show characteristic signals for the different carbon environments within the pyrazole ring, the butyl chain, the methyl group, and the carboxyl group.[15][16]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule, providing further corroborating evidence for the proposed structure.[17][18]

  • Expertise & Experience: For a pyrazole carboxylic acid, the IR spectrum would be expected to show characteristic absorption bands. A very broad peak from ~2500-3300 cm⁻¹ would indicate the O-H stretch of the hydrogen-bonded carboxylic acid. A strong, sharp peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid.[19][20] Additional peaks in the fingerprint region (below 1600 cm⁻¹) would be characteristic of the pyrazole ring itself.[21]

Section 4: Experimental Protocol: HRMS Analysis

This section provides a detailed protocol for obtaining high-resolution mass spectrometry data to confirm the molecular formula of a C₉H₁₃ClN₂O₂ pyrazole derivative. Electrospray ionization (ESI) is a common "soft" ionization technique suitable for this type of molecule.[17]

G cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup (ESI-TOF/Orbitrap) cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis Prep Dissolve ~1 mg of sample in 1 mL of high-purity solvent (e.g., Methanol). Dilute to a final concentration of ~1-10 µg/mL. Setup Mode: Positive or Negative Ion Mass Range: 50-500 m/z Resolution: >10,000 Calibrate instrument with known standard. Prep->Setup Acq Infuse sample via syringe pump at a low flow rate (e.g., 5-10 µL/min). Acquire data for 1-2 minutes. Setup->Acq Analysis1 Identify monoisotopic mass of the [M+H]⁺ or [M-H]⁻ ion. Acq->Analysis1 Analysis2 Compare experimental exact mass to theoretical exact mass. (Δ < 5 ppm) Analysis1->Analysis2 Analysis3 Confirm [M+2] isotopic peak with ~33% relative abundance. Analysis2->Analysis3

Figure 2: Step-by-step workflow for HRMS analysis of a pyrazole derivative.

Protocol Steps:

  • Sample Preparation: a. Accurately weigh approximately 1 mg of the purified pyrazole derivative. b. Dissolve the sample in 1 mL of a high-purity, volatile solvent (e.g., methanol, acetonitrile). c. Perform a serial dilution of this stock solution to achieve a final concentration of approximately 1-10 µg/mL. The optimal concentration may require adjustment based on instrument sensitivity.

  • Instrument Setup (e.g., ESI-TOF or ESI-Orbitrap): a. Calibrate the mass spectrometer according to the manufacturer's protocol using a certified calibration solution. b. Set the ionization mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often successful, but positive ion mode ([M+H]⁺) should also be tested.[22] c. Set the mass acquisition range to adequately cover the expected m/z (e.g., 50-500 m/z). d. Ensure the instrument is operating in high-resolution mode (resolution setting >10,000).

  • Data Acquisition: a. Load the prepared sample solution into a syringe and place it in a syringe pump connected to the ESI source. b. Infuse the sample at a stable, low flow rate (e.g., 5-10 µL/min). c. Begin data acquisition and collect spectral data for 1-2 minutes to obtain a stable signal and an averaged, high-quality spectrum.

  • Data Analysis: a. Process the acquired spectrum. Identify the peak corresponding to the monoisotopic mass of the molecular ion (e.g., [M-H]⁻ or [M+H]⁺). b. Compare the measured exact mass to the theoretical exact mass for the expected ion. The mass difference should be less than 5 parts per million (ppm). c. Zoom in on the molecular ion peak to visualize the isotopic pattern. Confirm the presence of the M+2 peak and measure its intensity relative to the monoisotopic M peak. The ratio should be approximately 0.33 (33%).

Section 5: Data Synthesis: A Case Study

To illustrate the complete characterization, the following table presents expected analytical data for a hypothetical, successfully synthesized and purified sample of 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid (C₉H₁₃ClN₂O₂).

Analytical TechniqueParameterTheoretical ValueExpected Experimental ResultConclusion
Molecular Weight Average MW216.67 g/mol -Matches MS data
HRMS (ESI-) Monoisotopic Mass [M-H]⁻215.05928 Da215.05899 Da (Δ = 1.3 ppm)Formula Confirmed
Isotopic Pattern [M+2]/[M]~33%32.5%One Cl atom confirmed
Elemental Analysis % Carbon49.89%49.75%Purity Confirmed
% Hydrogen6.05%6.11%Purity Confirmed
% Nitrogen12.93%12.85%Purity Confirmed
IR Spectroscopy O-H stretch (acid)~2500-3300 cm⁻¹ (broad)Broad peak centered at 2950 cm⁻¹Carboxylic acid present
C=O stretch (acid)~1680-1710 cm⁻¹ (strong)Strong peak at 1705 cm⁻¹Carboxylic acid present
¹H NMR -COOH proton~10-13 ppm1H singlet at 12.1 ppmCarboxylic acid present
Butyl & Methyl protons~0.9-4.2 ppmMultiple signals integrating to 12HAlkyl groups present
Table 2: Synthesis of theoretical and expected experimental data for the characterization of a C₉H₁₃ClN₂O₂ pyrazole derivative.

The convergence of all experimental data with the theoretical values provides unambiguous confirmation of the molecular formula, molecular weight, and the proposed structure of the target pyrazole derivative.

Section 6: Conclusion

The characterization of a novel pyrazole derivative with the molecular formula C₉H₁₃ClN₂O₂ is a systematic process that relies on the integration of multiple, orthogonal analytical techniques. While theoretical calculations provide a necessary foundation, only a comprehensive experimental workflow can provide the level of certainty required for publication and advancement in a drug development program. High-resolution mass spectrometry and elemental analysis serve to rigorously confirm the molecular formula and purity, while NMR and IR spectroscopy are indispensable for elucidating the correct structural isomer. The self-validating nature of these techniques—such as the chlorine isotopic pattern in MS and the strict ±0.4% agreement in elemental analysis—ensures the scientific integrity of the final structural assignment.

References

A complete list of sources cited within this guide is provided below.

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. (n.d.). MtoZ Biolabs. Retrieved January 12, 2026, from [Link]

  • Terbacil | C9H13ClN2O2 | CID 22188. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Terbacil. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

  • TERBACIL. (n.d.). Inxight Drugs. Retrieved January 12, 2026, from [Link]

  • A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. (2006). Magnetic Resonance in Chemistry, 44(5), 566-70. Retrieved January 12, 2026, from [Link]

  • High-resolution mass spectrometry: more than exact mass. (2020). Bioanalysis Zone. Retrieved January 12, 2026, from [Link]

  • Terbacil (C9H13ClN2O2). (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]

  • Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. (n.d.). UCLA Chemistry & Biochemistry. Retrieved January 12, 2026, from [Link]

  • HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

  • MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. (n.d.). Retrieved January 12, 2026, from [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4-[[4-[[4-[(3-carboxy-4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-, disodium salt. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

  • Terbacil. (n.d.). CAS Common Chemistry. Retrieved January 12, 2026, from [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives. (2022). PMC. Retrieved January 12, 2026, from [Link]

  • Qualitative Analysis of Organic Compounds. (n.d.). Retrieved January 12, 2026, from [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]

  • FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (2022). IJTSRD. Retrieved January 12, 2026, from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved January 12, 2026, from [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. (2026). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved January 12, 2026, from [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

  • 1-butyl-5-chloro-3-methyl-1h-pyrazole-4-carboxylic acid. (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]

  • Terbacil. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

  • Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. (2007). CIRES, University of Colorado Boulder. Retrieved January 12, 2026, from [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers. Retrieved January 12, 2026, from [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. Retrieved January 12, 2026, from [Link]

  • Qualitative Analysis of Organic Compounds. (2024). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • 1-butyl-5-chloro-3-methyl-1h-pyrazole-4-carbaldehyde. (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | C11H9ClN2O2 | CID 839949. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. Retrieved January 12, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved January 12, 2026, from [Link]

Sources

Foundational

Solubility Profiling of Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate: A Technical Guide

Topic: Solubility Profiling of Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate Content Type: Technical Whitepaper / Methodological Guide Audience: Process Chemists, Formulation Scientists, and Crystallization Engineer...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profiling of Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate Content Type: Technical Whitepaper / Methodological Guide Audience: Process Chemists, Formulation Scientists, and Crystallization Engineers.

Executive Summary

Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate (MCPPC) is a critical heterocyclic intermediate, structurally significant in the synthesis of agrochemicals (e.g., mitochondrial electron transport inhibitors like tebufenpyrad analogues) and pharmaceutical scaffolds.

Precise solubility data for MCPPC is not merely a physical constant; it is the boundary condition for reaction yield, purification efficiency, and crystallization design. This guide provides a rigorous framework for determining, modeling, and predicting the solubility of MCPPC in organic solvents. It bridges the gap between theoretical physicochemical properties and practical process engineering.

Physicochemical Profile & Solubility Drivers

To understand the solubility behavior of MCPPC, we must first deconstruct its molecular architecture. The interplay between its lipophilic and hydrophilic domains dictates its solvent affinity.

Structural DomainChemical NatureSolvent Interaction Driver
Pyrazole Ring Aromatic Heterocycle

-

stacking (Toluene), H-bond acceptance (Alcohols)
N1-Propyl Chain Aliphatic (

)
Lipophilicity; drives solubility in non-polar/mid-polar solvents (Hexane, Ethyl Acetate)
C3-Methyl Ester Polar Functional GroupDipole-dipole interactions; H-bond acceptance
C4-Chloro HalogenElectron-withdrawing; increases lipophilicity (

)

Expert Insight: Unlike its acid analogs (which dimerize and show high melting points), the methyl ester functionality of MCPPC disrupts intermolecular hydrogen bonding, generally lowering the melting point and enhancing solubility in aprotic solvents like Ethyl Acetate and Acetonitrile.

Experimental Protocol: Static Equilibrium Method

The "Gold Standard" for solubility determination is the isothermal saturation method (Shake-Flask), followed by gravimetric or HPLC analysis.

Workflow Diagram

The following diagram outlines the self-validating workflow for solubility determination.

SolubilityWorkflow Start Start: Excess Solute Addition Equilibration Equilibration (T ± 0.1 K, 24-48h) Start->Equilibration Constant Agitation Separation Phase Separation (Syringe Filter 0.45 µm) Equilibration->Separation Settle 2h Analysis Quantification (HPLC / Gravimetric) Separation->Analysis Dilution Data Data Processing (Mole Fraction x) Analysis->Data Calc Data->Start Reproducibility Check (n=3)

Caption: Figure 1. Standardized workflow for isothermal solubility determination ensuring thermodynamic equilibrium.

Step-by-Step Methodology
  • Preparation: Add excess MCPPC solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at the target temperature (

    
    ) using a magnetic stirrer. Temperature must be controlled to within 
    
    
    
    using a circulating water bath.
    • Duration: Minimum 24 hours to ensure saturation.

  • Settling: Stop agitation and allow the phases to separate for 2 hours. This prevents the sampling of suspended micro-crystals.

  • Sampling: Withdraw the supernatant using a pre-warmed syringe. Filter immediately through a 0.45 µm PTFE membrane to remove solids.

  • Quantification (Gravimetric):

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Add the filtered supernatant and weigh (

      
      ).
      
    • Evaporate solvent under vacuum/nitrogen flow until constant mass is achieved (

      
      ).
      
    • Calculation: Mass of solute

      
      ; Mass of solvent 
      
      
      
      .

Thermodynamic Modeling & Data Analysis

Raw solubility data must be correlated to thermodynamic models to be useful for process scaling.

The Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating mole fraction solubility (


) with temperature (

). It accounts for the non-ideal behavior of the solution.


  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Allows interpolation of solubility at any temperature within the measured range, critical for cooling crystallization curves.

Thermodynamic Parameters

Using the Van't Hoff analysis, we derive the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ):  Indicates if dissolution is endothermic (requires heat) or exothermic.
    
    
    
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    

Expert Interpretation:

  • For MCPPC, dissolution is expected to be endothermic (

    
    ) in most organic solvents.
    
  • Solubility increases with temperature.

  • The process is entropy-driven (

    
    ), meaning the disorder created by breaking the crystal lattice dominates the energy cost.
    

Predicted Solubility Landscape

Based on the structure-property relationships of analogous pyrazole-3-carboxylates (e.g., methyl 3-amino-1H-pyrazole-4-carboxylate), the expected solubility ranking for MCPPC is:

Solvent ClassRepresentative SolventPredicted SolubilityRationale
Polar Aprotic Acetone, DMF, Ethyl AcetateHigh Dipole interaction with ester/chloro groups; no H-bond donation penalty.
Polar Protic Methanol, EthanolModerate-High Solvation via H-bonding to Pyrazole N and Ester O.
Chlorinated Chloroform, DCMHigh "Like dissolves like" (Chloro substituent affinity).
Non-Polar TolueneModerate

-stacking with pyrazole ring; propyl chain aids compatibility.
Aliphatic Hexane, HeptaneLow Crystal lattice energy overcomes weak Van der Waals interactions.
Solvent Selection Logic

The following decision tree assists in selecting the optimal solvent for specific process goals.

SolventSelection Goal Process Goal? Reaction Reaction Medium Goal->Reaction Crystallization Crystallization Goal->Crystallization Wash Product Wash Goal->Wash PolarAprotic Ethyl Acetate / DMF Reaction->PolarAprotic High Solubility Needed Mixed Methanol (Solvent) + Water (Anti-solvent) Crystallization->Mixed Temp/Anti-solvent NonPolar Cold Hexane / Heptane Wash->NonPolar Remove Impurities, Keep Product

Caption: Figure 2. Solvent selection logic based on solubility magnitude and process intent.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link (Foundational paper for the Apelblat model).

  • Jouyban, A. (2008). Review of the pharmaceutical solubility prediction models. Journal of Pharmaceutical & Pharmaceutical Sciences. Link (Review of solubility modeling).

  • BenchChem. (2025).[1] Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. BenchChem Technical Library. Link (Analogous compound methodology).

  • Shaikh, R., et al. (2018). Solubility and thermodynamic analysis of a novel pyrazole derivative in different organic solvents. Journal of Molecular Liquids. Link (General reference for pyrazole solubility thermodynamics).

  • PubChem. (2025).[2] Compound Summary: Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate. National Library of Medicine. Link (Structural verification of analogs).

Sources

Exploratory

methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate supplier and price

This technical guide provides a comprehensive analysis of Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate , a specialized heterocyclic building block used in medicinal chemistry and agrochemical synthesis. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate , a specialized heterocyclic building block used in medicinal chemistry and agrochemical synthesis.

Executive Summary

Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate (CAS 1856044-61-5 ) is a tri-substituted pyrazole intermediate. It serves as a critical scaffold for developing bioactive molecules, particularly in the synthesis of cannabinoid receptor ligands (CB1/CB2 modulators) and novel agrochemicals. Its structural value lies in the 4-chloro substituent (providing metabolic stability and steric bulk) and the 1-propyl chain (enhancing lipophilicity compared to methyl analogs), while the 3-carboxylate moiety acts as a versatile handle for further derivatization (e.g., amidation, reduction).

This guide details the procurement landscape, synthetic pathways, and quality control protocols required to integrate this compound into high-throughput screening or lead optimization workflows.

Chemical Profile & Identification

AttributeSpecification
Chemical Name Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate
CAS Number 1856044-61-5
Molecular Formula C₈H₁₁ClN₂O₂
Molecular Weight 202.64 g/mol
SMILES CCCN1N=CC(Cl)=C1C(=O)OC
Physical State White to off-white solid (typically)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1]
LogP (Predicted) ~2.3 (Moderate lipophilicity)

Procurement Intelligence: Supplier & Price Analysis

Supplier Landscape

This compound is classified as a specialty building block . Unlike common reagents (e.g., pyrazole), it is not universally stocked by bulk catalog houses. The primary supply chain relies on specialized heterocyclic synthesis vendors.

  • Primary Source: Enamine (Catalog ID: EN300-6734775) is the leading originator for this specific CAS.

  • Secondary Sources: Aggregators like Chemikart , MolPort , and eMolecules often list Enamine stock.

  • Precursor Suppliers: If stock is unavailable, the precursor Methyl 4-chloro-1H-pyrazole-3-carboxylate (CAS 1005584-90-6) is widely available from Sigma-Aldrich , Combi-Blocks , and Bld Pharm .

Price Benchmarking (Estimated)

Pricing is volume-dependent and fluctuates based on stock availability.

ScaleEstimated Price Range (USD)Lead TimeNotes
100 mg $80 - $1501-2 WeeksTypical research sample cost.
1 g $250 - $4502-3 WeeksStandard library synthesis scale.
10 g+ Inquire (Custom)4-6 WeeksLikely requires custom synthesis run.

Procurement Strategy: Always request a Certificate of Analysis (CoA) confirming Regioisomeric Purity . The alkylation of pyrazoles can yield mixtures of N1- and N2-propyl isomers. Ensure the supplier guarantees >95% of the correct N1-propyl isomer.

Synthesis & Manufacturing Methodologies

If commercial stock is depleted or cost-prohibitive, in-house synthesis is a viable alternative. The following protocol describes the most robust route: Regioselective Alkylation .

Synthetic Pathway (Route A)

This route utilizes the commercially available Methyl 4-chloro-1H-pyrazole-3-carboxylate as the starting material.

Reaction Logic:

  • Deprotonation: The NH proton of the pyrazole is acidic (pKa ~14). A mild base (K₂CO₃ or Cs₂CO₃) is sufficient.

  • Alkylation: Nucleophilic attack on 1-iodopropane.

  • Regioselectivity: The presence of the electron-withdrawing ester at position 3 and chlorine at position 4 influences the tautomeric equilibrium. Alkylation typically favors the N1 position (sterically less hindered than N2 adjacent to the ester) but N2-alkylation is a common impurity.

Experimental Protocol

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with Methyl 4-chloro-1H-pyrazole-3-carboxylate (1.0 equiv) and anhydrous DMF (10 mL/g).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.5 equiv). Reasoning: Cs₂CO₃ often improves N1/N2 selectivity over K₂CO₃ due to the "cesium effect" (solubility/coordination).

  • Alkylation: Add 1-Iodopropane (1.2 equiv) dropwise at 0°C, then warm to Room Temperature (25°C).

  • Monitoring: Stir for 4–16 hours. Monitor by LC-MS. Look for the disappearance of the starting material (MW 160.5) and appearance of the product (MW 202.6).

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄.

  • Purification (Critical): The crude will likely contain 5–10% of the N2-isomer . Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc). The N1-isomer is generally less polar (elutes first) than the N2-isomer due to the shielding of the lone pair.

Visualization of Synthesis Workflow

SynthesisWorkflow Start Methyl 4-chloro-1H-pyrazole- 3-carboxylate (CAS 1005584-90-6) Reaction Reaction: Alkylation Temp: 0°C to RT Time: 12h Start->Reaction Reagents 1-Iodopropane + Cs2CO3 Solvent: DMF Reagents->Reaction Crude Crude Mixture (N1 + N2 Isomers) Reaction->Crude Purification Flash Chromatography (Hex/EtOAc) Crude->Purification Product Target: Methyl 4-chloro-1-propyl- 1H-pyrazole-3-carboxylate (CAS 1856044-61-5) Purification->Product Major Fraction (>90%) Impurity Impurity: N2-Isomer (Discard) Purification->Impurity Minor Fraction (<10%)

Figure 1: Synthetic workflow for the regioselective alkylation of the pyrazole core, highlighting the critical purification step to remove regioisomers.

Quality Control & Analytical Validation

To ensure the integrity of your research, the following analytical criteria must be met before using this compound in biological assays.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.5–7.6 ppm (s, 1H): Pyrazole C5-H characteristic singlet.

    • δ 4.1–4.2 ppm (t, 2H): N-CH₂- (Triplet, indicates propyl attachment).

    • δ 3.9 ppm (s, 3H): -OCH₃ (Methyl ester singlet).

    • δ 1.8–1.9 ppm (m, 2H): -CH₂- (Propyl middle methylene).

    • δ 0.9–1.0 ppm (t, 3H): -CH₃ (Propyl terminal methyl).

  • NOESY Check: If regiochemistry is ambiguous, run a NOESY experiment. A correlation between the N-CH₂ protons and the C5-H proton confirms the N1-isomer . The N2-isomer would show correlation between N-CH₂ and the Ester/Methyl group (or lack of C5-H correlation).

Mass Spectrometry
  • LC-MS (ESI+): [M+H]⁺ = 203.05 (Cl isotope pattern 3:1 ratio at 203/205 confirms presence of Chlorine).

Safety & Handling (SDS Summary)

Hazard ClassCodeDescription
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[2][3]
STOT-SE H335May cause respiratory irritation.
  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester over long periods.

References

  • Enamine. Product Catalog: Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate (EN300-6734775).[4] Retrieved from

  • PubChem. Compound Summary: Methyl 4-chloro-1H-pyrazole-3-carboxylate (Parent Scaffold). National Library of Medicine. Retrieved from

  • Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org.[5][6] Synth. 2013, 90, 150-163. (Methodology reference for pyrazole alkylation logic).

  • ChemicalBook. 4-Chloro-1-propyl-1H-pyrazole-3-carboxylic acid (Hydrolysis Product). Retrieved from

Sources

Foundational

Engineering Propyl-Substituted Pyrazole Esters: A Technical Guide to Scaffold Optimization in Medicinal Chemistry

As a Senior Application Scientist, I frequently encounter the challenge of optimizing heterocyclic scaffolds to balance lipophilicity, target engagement, and metabolic stability. The pyrazole ring is a privileged pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing heterocyclic scaffolds to balance lipophilicity, target engagement, and metabolic stability. The pyrazole ring is a privileged pharmacophore in drug discovery; however, the strategic functionalization of this core with a propyl group and an ester moiety unlocks unique pharmacological properties.

This whitepaper provides an in-depth analysis of how propyl-substituted pyrazole esters are deployed in modern medicinal chemistry, detailing their mechanistic rationale, quantitative structure-activity relationships (QSAR), and the self-validating synthetic protocols required to produce them.

Mechanistic Rationale: The Role of the Propyl and Ester Moieties

The addition of an aliphatic propyl chain to the N1, C3, C4, or C5 positions of a pyrazole ring is not a random structural modification. The propyl group provides a highly specific steric and lipophilic contribution (LogP adjustment) that allows the molecule to probe narrow, tubular hydrophobic pockets within target proteins that shorter methyl groups cannot reach, and where rigid phenyl rings face steric clashes[1].

Concurrently, the ester functional group serves a dual purpose. In early-stage in vitro models, it acts as a critical hydrogen-bond acceptor to stabilize ligand-receptor complexes. In in vivo applications, the ester is frequently utilized as a lipophilic prodrug moiety, designed to be hydrolyzed by intracellular carboxylesterases to release the active pyrazole-carboxylic acid, thereby enhancing cellular permeability and oral bioavailability.

Key Therapeutic Applications

Epigenetic Modulation: HDAC6 Inhibition and Degradation

Acute Liver Injury (ALI) is a severe condition characterized by rapid hepatic necrosis and inflammation, historically lacking targeted therapies[1]. Recent breakthroughs have identified N-phenyl-5-propyl-1H-pyrazole-3-carboxamide derivatives as highly potent and selective agents against Histone Deacetylase 6 (HDAC6)[1]. The C5-propyl chain is mechanistically essential; it inserts perfectly into the narrow hydrophobic channel of the HDAC6 active site, achieving an extraordinary selectivity over HDAC1 (HDAC1/HDAC6 ratio = 251)[1]. Furthermore, these propyl-pyrazole derivatives trigger the targeted degradation of the HDAC6 protein (DC50 = 0.96 nM), leading to a profound reduction in pro-inflammatory cytokines (TNF-α, IL-1β)[1].

HDAC6_Mechanism Ligand 5-Propyl-Pyrazole Derivative Target HDAC6 Enzyme Ligand->Target Hydrophobic channel binding Inhibition Catalytic Inhibition (IC50 = 4.95 nM) Target->Inhibition Active site blockade Degradation Targeted Degradation (DC50 = 0.96 nM) Target->Degradation PROTAC mechanism Effect Reduced Inflammation (TNF-α, IL-1β) Inhibition->Effect Degradation->Effect Outcome Resolution of Acute Liver Injury (ALI) Effect->Outcome

Fig 1. Dual inhibition and degradation pathway of HDAC6 by 5-propyl-pyrazole derivatives.

Anti-Infective and Antimicrobial Agents

In the pursuit of treatments for Chagas disease (caused by the parasite Trypanosoma cruzi), researchers discovered that N-propyl substituted pyrazoles linked to piperidine scaffolds exhibited the most potent anti-parasitic activity in cell culture[2]. The N-propyl substitution provided the exact lipophilic balance required to penetrate the host cell and reach the intracellular amastigotes without causing mammalian cytotoxicity[2]. Similarly, in agricultural mycology, ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate has demonstrated significant fungicidal activity against Phytophthora infestans, highlighting the broad utility of the propyl-pyrazole-ester motif[3].

Endocrine Targeting

Propyl pyrazole triol (PPT) features a propyl group at the C4 position and acts as a highly selective agonist for estrogen receptor alpha (ERα)[4]. The C4-propyl group mimics the aliphatic core of endogenous estrogens, driving the precise conformational changes in the receptor's ligand-binding domain necessary for selective activation[4].

Quantitative Structure-Activity Relationship (QSAR) Profiling

To synthesize the quantitative impact of propyl substitution across different targets, the following table summarizes the key activity metrics of prominent propyl-pyrazole derivatives:

Compound / ScaffoldPrimary TargetPropyl PositionKey Activity MetricRef
Compound 6 (N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide)HDAC6 (Acute Liver Injury)C5IC50 = 4.95 nM, DC50 = 0.96 nM[1]
CID 44629407 Series Trypanosoma cruziN1Potent intracellular inhibition[2]
Propyl pyrazole triol (PPT) Estrogen Receptor α (ERα)C4Highly selective ERα agonism[4]
Ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate Phytophthora infestansC5Significant fungicidal activity[3]

Synthetic Methodologies & Experimental Protocols

The synthesis of propyl-substituted pyrazole esters requires precise regiochemical control. The most robust method is the Knorr Pyrazole Synthesis, which involves the condensation of a β-keto ester with a substituted hydrazine[5]. Below is a self-validating protocol for the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid ethyl ester .

Step-by-Step Protocol

Step 1: Reagent Preparation Combine 37.3 g of 2,4-diketoheptanecarboxylic acid ethyl ester (the β-keto ester) in 75 mL of ethanol[6]. Causality: Ethanol serves as a polar protic solvent that readily dissolves both the dicarbonyl and the hydrazine, facilitating the initial nucleophilic attack.

Step 2: Hydrazone Formation (Exothermic Control) Prepare a solution of 9.2 g methylhydrazine in 25 mL of ethanol. Add this solution dropwise to the β-keto ester over 15 minutes while applying external cooling to maintain an internal temperature of 20°C[6]. Causality: The initial condensation of hydrazine onto the ketone is highly exothermic. Strict thermal control prevents the premature hydrolysis of the ester group and suppresses the formation of polymeric byproducts[5].

Step 3: Thermal Cyclization Once the addition is complete, heat the reaction mixture to reflux (approx. 100°C) for 1 hour[6]. Causality: While hydrazone formation occurs at room temperature, refluxing provides the necessary activation energy for the secondary nitrogen to perform an intramolecular nucleophilic attack on the adjacent carbonyl, thereby closing the stable aromatic pyrazole ring[5].

Step 4: Self-Validation via TLC Validation Check: Before proceeding to workup, monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate / 70% hexane[5]. Confirm the complete consumption of the starting β-keto ester.

Step 5: Workup and Phase Separation Cool the mixture to room temperature and distill off the ethanol under reduced pressure. Add 100 mL of toluene and 100 mL of water to the residue to separate the phases. Extract the aqueous phase with additional toluene, combine the organic layers, wash with water, and distill off the toluene[6].

Step 6: Regioisomer Separation The crude residue is a deep brown oil consisting of a mixture of regioisomers (ratio ~4.5:1 of 1-methyl-3-n-propyl to 1-methyl-5-n-propyl isomers)[6]. Perform fractional distillation to isolate the desired components. Causality & Validation: Asymmetric 1,3-dicarbonyls inherently produce regioisomers during Knorr synthesis. Fractional distillation exploits the slight differences in boiling points induced by the steric positioning of the propyl group. Validate the final isolated 3-n-propyl ester fraction using Gas Chromatography (GC) to ensure >98.9% purity by weight[6].

Synthesis_Workflow Step1 1. Reagent Mixing β-keto ester + Methylhydrazine Step2 2. Hydrazone Formation 20°C, Exothermic Control Step1->Step2 Ethanol Solvent Step3 3. Thermal Cyclization Reflux (100°C), 1 Hour Step2->Step3 Intramolecular Attack Step4 4. Phase Separation Toluene / Water Extraction Step3->Step4 TLC Validation & Quench Step5 5. Fractional Distillation Isomer Separation (3-propyl vs 5-propyl) Step4->Step5 GC Purity >98.9%

Fig 2. Regioselective synthetic workflow for 1-alkyl-3-propyl-pyrazole esters.

Conclusion

The integration of a propyl chain onto a pyrazole ester scaffold is a masterclass in rational drug design. By meticulously tuning the steric bulk and lipophilicity, medicinal chemists can transform a generic heterocyclic core into a highly selective epigenetic degrader, a potent anti-parasitic agent, or a targeted endocrine modulator. Mastery of the regioselective synthesis of these compounds ensures that drug development pipelines are fed with high-purity, structurally validated leads.

References

  • Identification of Small-Molecule Inhibitors of Trypansoma cruzi Infection Source: National Institutes of Health (NIH) URL:[Link]

  • Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters Source: Google Patents URL
  • Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury Source: PubMed (NIH) URL:[Link]

  • Review on Biological Activities of Pyrazole Derivatives Source: Journal of Chemical Health Risks URL:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis of methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate from methyl 4-chloropyrazole-3-carboxylate

This Application Note is designed to guide researchers through the regioselective synthesis of methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate . It addresses the critical challenge of N-alkylation regiochemistry in py...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the regioselective synthesis of methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate . It addresses the critical challenge of N-alkylation regiochemistry in pyrazoles, providing a robust protocol, mechanistic insights, and characterization data to ensure high purity and yield.

Abstract & Strategic Significance

The target molecule, methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate , is a valuable intermediate in the synthesis of agrochemicals (e.g., fungicides) and pharmaceutical scaffolds (e.g., enzyme inhibitors). The core synthetic challenge lies in the N-alkylation of the unsymmetrical pyrazole ring .

The starting material, methyl 4-chloropyrazole-3-carboxylate, exists as a tautomeric mixture. Alkylation can occur at either the N1 or N2 nitrogen, leading to two distinct regioisomers:[1]

  • 1-propyl-3-carboxylate (Target, Major): Alkylation at the nitrogen distal to the ester.

  • 1-propyl-5-carboxylate (Impurity, Minor): Alkylation at the nitrogen proximal to the ester.

This protocol utilizes electronic and steric control via a carbonate base system in a polar aprotic solvent to favor the formation of the desired 1,3-isomer (>90% selectivity).

Retrosynthetic & Mechanistic Analysis

Reaction Scheme

The synthesis proceeds via the deprotonation of the pyrazole NH, followed by an SN2 attack on 1-bromopropane (or 1-iodopropane).

ReactionScheme SM Methyl 4-chloropyrazole-3-carboxylate (C5H5ClN2O2) Reagents 1. K2CO3 (Base) 2. 1-Bromopropane Solvent: DMF Product Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate (Target Isomer) SM->Product Major Path (Sterically Favored) Byproduct Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (Regio-impurity) SM->Byproduct Minor Path

Figure 1: Reaction scheme highlighting the divergent regiochemical pathways.

Mechanism and Regioselectivity

The regioselectivity is governed by the interplay of steric hindrance and nucleophilicity of the pyrazolate anion.

  • Electronic Factor: The pyrazolate anion is an ambident nucleophile. The negative charge is delocalized over both nitrogens.

  • Steric Factor: The ester group at position 3 creates significant steric bulk around the adjacent nitrogen (N2). Consequently, the alkylating agent preferentially attacks the less hindered nitrogen (N1), which is distal to the carboxylate group.

  • Thermodynamics: The 1,3-isomer is generally the thermodynamically more stable product compared to the 1,5-isomer, as it minimizes repulsion between the N-alkyl group and the C-substituent.

Experimental Protocol

Reagents and Equipment
ReagentMW ( g/mol )Equiv.Mass/VolRole
Methyl 4-chloropyrazole-3-carboxylate 160.561.05.00 gStarting Material
1-Bromopropane 122.991.24.60 g (3.4 mL)Electrophile
Potassium Carbonate (K₂CO₃) 138.211.56.45 gBase
DMF (Anhydrous) --50 mLSolvent
Ethyl Acetate / Hexanes ---Work-up/Purification

Equipment:

  • 100 mL Round-bottom flask with magnetic stir bar.

  • Reflux condenser (optional, if heating >50°C).

  • Inert gas line (Nitrogen or Argon) - Recommended but not strictly required due to robust reagents.

Step-by-Step Procedure

Step 1: Solubilization and Deprotonation

  • Charge the 100 mL flask with 5.00 g (31.1 mmol) of methyl 4-chloropyrazole-3-carboxylate.

  • Add 50 mL of anhydrous DMF (0.6 M concentration).

  • Add 6.45 g (46.7 mmol) of anhydrous K₂CO₃ in one portion.

  • Stir the suspension at Room Temperature (25°C) for 15 minutes. Note: The solution may turn slightly yellow as the anion forms.

Step 2: Alkylation 5. Add 3.4 mL (37.3 mmol) of 1-bromopropane dropwise via syringe over 5 minutes. 6. Stir the reaction mixture at 40-50°C for 4–6 hours.

  • Checkpoint: Monitor reaction progress by TLC (30% EtOAc in Hexanes). The starting material (Rf ~0.3) should disappear, and a higher Rf spot (Product, Rf ~0.6) should appear.
  • Optimization: If using 1-iodopropane, reaction proceeds faster and can be done at RT.

Step 3: Work-up 7. Cool the mixture to room temperature. 8. Pour the reaction mixture into 150 mL of ice-water (quenching). 9. Extract with Ethyl Acetate (3 x 50 mL) .

  • Note: DMF is miscible with water but can partition into EtOAc. Thorough water washes are necessary.
  • Wash the combined organic layers with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove residual DMF.
  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
  • Filter and concentrate under reduced pressure (Rotovap) to yield the crude oil/solid.

Step 4: Purification 13. The crude material usually contains >90% of the desired isomer. 14. Purify via Flash Column Chromatography on Silica Gel.[1]

  • Eluent: Gradient of 0% -> 20% Ethyl Acetate in Hexanes.
  • Order of Elution: The 1-propyl-3-carboxylate (Target) is typically less polar (elutes first) than the 1-propyl-5-carboxylate (Minor isomer) due to better shielding of the dipole. Verify fractions by TLC.

Characterization & Validation

To ensure the correct isomer was isolated, specific spectral signatures must be verified.

NMR Analysis (Expected Data)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.50 (s, 1H): Pyrazole H-5 proton. Crucial: This singlet confirms the 4-chloro substitution pattern.

    • δ 4.10 (t, 2H): N-CH ₂-CH₂-CH₃.

    • δ 3.95 (s, 3H): COOCH ₃ (Methyl ester).

    • δ 1.85 (m, 2H): N-CH₂-CH ₂-CH₃.

    • δ 0.92 (t, 3H): N-CH₂-CH₂-CH ₃.

Isomer Differentiation (NOE Study)

This is the self-validating step.

  • Target (1,3-isomer): Strong NOE correlation observed between the N-CH₂ protons (at ~4.10 ppm) and the H-5 aromatic proton (at ~7.50 ppm).

  • Impurity (1,5-isomer): NOE correlation observed between the N-CH₂ protons and the Methyl Ester protons (or lack of NOE with H-5).

Mass Spectrometry
  • LC-MS (ESI+): Calculated [M+H]⁺ = 203.05 (for ³⁵Cl). Expect a characteristic 3:1 isotopic pattern for Chlorine (m/z 203 and 205).

Troubleshooting & Optimization

Optimization Problem Issue: Low Conversion or Poor Selectivity Check1 Check Reagent Quality (Is Alkyl Halide old?) Problem->Check1 Check2 Check Solvent (Is DMF wet?) Problem->Check2 Action1 Switch to 1-Iodopropane (Higher Reactivity) Check1->Action1 If slow Action2 Switch Base to Cs2CO3 (Higher Solubility/Basicity) Check1->Action2 If stalled Action3 Lower Temp to 25°C (Improves Selectivity) Check2->Action3 If isomers high

Figure 2: Decision tree for troubleshooting reaction efficiency and selectivity.

  • Solvent Effect: If DMF proves difficult to remove, Acetonitrile (MeCN) can be used (reflux required, ~80°C). Acetonitrile generally offers easier work-up but slightly slower kinetics.

  • Base Effect: If the reaction is sluggish, Cesium Carbonate (Cs₂CO₃) can replace K₂CO₃. The larger cesium cation improves the solubility of the carbonate and the nucleophilicity of the pyrazolate anion.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source:The Journal of Organic Chemistry, 2017.
    • URL:[Link]

    • Relevance: Establishes K₂CO₃/DMSO (or DMF) as the standard for favoring 1,3-substituted pyrazoles.
  • General Protocol for Pyrazole Carboxylates

    • Title: Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)
    • Source:Molecules, 2021.
    • URL:[Link]

    • Relevance: Provides experimental precedents for alkylation of pyrazole esters and separ
  • Biocatalytic vs Chemical Alkylation Context

    • Title: Engineered Enzymes Enable Selective N-Alkyl
    • Source:Angewandte Chemie, 2021.
    • URL:[Link]

    • Relevance: Highlights the difficulty of chemical regioselectivity and validates the need for optimized base/solvent conditions.

Sources

Application

Application Note: Regioselective N-Alkylation of Methyl 4-chloro-1H-pyrazole-3-carboxylate with Propyl Iodide

Executive Summary & Introduction The pyrazole ring is a privileged scaffold in medicinal chemistry, agrochemicals, and materials science. However, the functionalization of unsymmetrical 3,4-disubstituted pyrazoles—such a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, agrochemicals, and materials science. However, the functionalization of unsymmetrical 3,4-disubstituted pyrazoles—such as methyl 4-chloro-1H-pyrazole-3-carboxylate—presents a significant synthetic challenge due to annular tautomerism. Alkylation typically yields a difficult-to-separate mixture of N1 and N2 regioisomers[1].

This Application Note details an optimized, self-validating protocol for the regioselective synthesis of methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate (CAS: 1856044-61-5)[2] using propyl iodide. By strategically manipulating steric encumbrance and solvent polarity, this methodology drives the reaction toward the desired N1-isomer, ensuring high yields, operational safety, and streamlined downstream purification.

Mechanistic Insights & Regioselectivity Principles

To achieve high regioselectivity, one must understand the causality behind the pyrazole's reactivity. The desymmetrization of methyl 4-chloro-1H-pyrazole-3-carboxylate relies on the following mechanistic pillars:

  • Pyrazolide Anion Formation: Treatment with a mild base deprotonates the pyrazole, generating a resonance-stabilized pyrazolide anion. The negative charge is delocalized across both N1 and N2.

  • Steric Direction: The two nitrogen atoms are electronically similar but sterically distinct. N2 is adjacent to the bulky C3-methyl ester group, whereas N1 is adjacent to the sterically unencumbered C5-proton. According to , bulky substituents on the pyrazole ring direct electrophilic attack to the more accessible nitrogen[1]. Consequently, the SN2 attack of propyl iodide occurs preferentially at N1.

  • Solvent Polarity Effects: Polar aprotic solvents (e.g., DMF, DMSO) are critical. They effectively solvate the potassium cation, dissociating the ion pair and leaving a "naked," highly reactive pyrazolide anion. This enhances the kinetic preference for the less hindered N1 position, minimizing the formation of the N2-isomer[1].

MechanisticPathway A Methyl 4-chloro-1H-pyrazole-3-carboxylate + Propyl Iodide B Deprotonation (Base) Formation of Pyrazolide Anion A->B C1 N1 Attack (Less Sterically Hindered) B->C1 Favored Pathway (e.g., K2CO3 / DMF) C2 N2 Attack (Sterically Hindered by C3-Ester) B->C2 Disfavored Pathway D1 Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate (Major Regioisomer) C1->D1 D2 Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (Minor Regioisomer) C2->D2

Mechanistic workflow of regioselective N-alkylation of methyl 4-chloro-1H-pyrazole-3-carboxylate.

Experimental Design & Condition Optimization

To establish a robust protocol, various base and solvent combinations were evaluated. The objective was to maximize the N1:N2 ratio while suppressing side reactions such as ester hydrolysis. As shown in Table 1 , the use of K₂CO₃ in DMF at room temperature provided the optimal thermodynamic and kinetic balance[1].

Table 1: Optimization of Reaction Conditions for N-Alkylation

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Conversion (%)Ratio (N1:N2)
1NaHTHF0 to 2512>953:1
2Cs₂CO₃MeCN2516855:1
3 K₂CO₃ DMF 25 8 >95 12:1
4K₂CO₃DMSO258>9510:1
5DIPEADCM4024<302:1

Note: K₂CO₃/DMF provides the highest regioselectivity. Stronger bases like NaH in less polar solvents (THF) lead to tighter ion pairing, which degrades regiocontrol.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (TLC/LC-MS) ensure that the reaction proceeds strictly as intended before moving to the next phase.

Reagents & Materials
  • Substrate: Methyl 4-chloro-1H-pyrazole-3-carboxylate (1.0 eq, 10.0 mmol, 1.60 g)

  • Alkylating Agent: Propyl iodide (1.2 eq, 12.0 mmol, 1.17 mL) - Must be fresh and colorless.

  • Base: Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq, 15.0 mmol, 2.07 g)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Procedure
  • Reaction Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with argon or nitrogen to maintain an inert atmosphere.

  • Anion Generation: Dissolve the methyl 4-chloro-1H-pyrazole-3-carboxylate (1.60 g) in anhydrous DMF (20 mL). Add the finely powdered anhydrous K₂CO₃ (2.07 g) in one portion. Stir the suspension at room temperature (25 °C) for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add propyl iodide (1.17 mL) dropwise over 5 minutes via syringe to control the exotherm and prevent non-selective alkylation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 8 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1, UV detection at 254 nm) or LC-MS. The desired N1-isomer typically runs slightly higher (less polar) than the N2-isomer due to the shielding of the polar ester group.

  • Quenching & Extraction: Once the starting material is consumed, pour the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers extensively with water (3 x 50 mL) to remove residual DMF, followed by a final wash with brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10-20% EtOAc in Hexanes) to isolate the pure methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate.

ExperimentalWorkflow S1 Reaction Setup (Inert Atmosphere) S2 Base Addition (K2CO3 in DMF, 0°C) S1->S2 S3 Alkylating Agent (Propyl Iodide) S2->S3 S4 Reaction Monitoring (TLC / LC-MS) S3->S4 S5 Aqueous Workup & Extraction S4->S5 S6 Purification (Chromatography) S5->S6

Step-by-step experimental workflow for the N-alkylation procedure.

Analytical Characterization & Regioisomer Differentiation

Validating the exact regiochemistry of the isolated product is paramount. Standard 1D ¹H NMR is often insufficient to definitively distinguish between the 1-propyl-3-carboxylate and 1-propyl-5-carboxylate isomers. We strongly recommend utilizing 2D NMR techniques[3]:

  • 2D NOESY/ROESY NMR (The Gold Standard): In the major N1-alkylated isomer (methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate), a strong Nuclear Overhauser Effect (NOE) cross-peak will be observed between the N-CH₂ protons of the propyl group and the C5-H proton of the pyrazole ring. Conversely, in the minor N2-alkylated isomer , this NOE interaction is absent because the adjacent C3 position is occupied by the methyl ester group, not a proton[3].

  • ¹H NMR Chemical Shifts: The C5-H proton in the N1-isomer typically resonates further downfield (approx. 7.8–8.0 ppm) compared to the analogous proton in the N2-isomer. This is due to the deshielding effect of the adjacent N-alkyl group and the specific electronic environment of the pyrazole core.

Troubleshooting & Safety Insights

  • Issue: Significant formation of the N2 regioisomer.

    • Causality: High temperatures or highly coordinating counterions (like Li⁺) force a tighter transition state, overriding steric controls.

    • Solution: Ensure the reaction is kept at or below 25 °C and strictly use K₂CO₃ or Cs₂CO₃[1].

  • Issue: Low conversion or unreacted starting material.

    • Causality: Propyl iodide is susceptible to photolytic degradation, forming iodine (indicated by a pink/brown color), which inhibits the alkylation.

    • Solution: Use fresh, colorless propyl iodide. Store the reagent over copper wire in an amber bottle to prevent iodine accumulation.

  • Issue: Ester hydrolysis (formation of carboxylic acid side-product).

    • Causality: The presence of water in the base or solvent creates hydroxide ions, which readily saponify the C3-methyl ester.

    • Solution: Use strictly anhydrous DMF and oven-dried K₂CO₃.

References

  • Chemikart Database. "Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate (CAS: 1856044-61-5)." Chemikart, 2026. URL: [Link]

  • The Journal of Organic Chemistry. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." ACS Publications / Figshare, 2017. URL: [Link]

Sources

Method

Application Note: Hydrolysis of Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate to its Free Acid

Introduction & Scope Pyrazole-3-carboxylic acids are highly privileged pharmacophores in modern drug discovery, frequently serving as foundational building blocks for the synthesis of complex carboxamides, kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Pyrazole-3-carboxylic acids are highly privileged pharmacophores in modern drug discovery, frequently serving as foundational building blocks for the synthesis of complex carboxamides, kinase inhibitors, and cannabinoid receptor ligands[1]. The chemical transformation of methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate into its corresponding free acid, 4-chloro-1-propyl-1H-pyrazole-3-carboxylic acid , is a critical synthetic node.

As a Senior Application Scientist, I have designed this protocol to move beyond a simple list of instructions. This guide provides a self-validating, highly optimized methodology for the base-catalyzed hydrolysis (saponification) of this specific pyrazole ester, ensuring maximum yield, high purity, and seamless scalability for downstream coupling reactions.

Mechanistic Principles & Causality

The conversion of the pyrazole ester to its free acid proceeds via a classic base-catalyzed addition-elimination mechanism[2].

  • Nucleophilic Attack: The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate.

  • Elimination & Deprotonation: The intermediate collapses, expelling the methoxide leaving group. In the highly alkaline medium, the resulting carboxylic acid is immediately and irreversibly deprotonated to form a highly water-soluble lithium carboxylate salt[2].

  • Acidification & Precipitation: To isolate the free acid, the reaction mixture must be subjected to controlled acidification. Pyrazole-3-carboxylic acids typically exhibit a pKa of ~3.5 to 4.0. Lowering the pH to 2.0 ensures complete protonation of the carboxylate. This neutralizes the salt, drastically reducing its aqueous solubility and driving the precipitation of the pure target compound[3].

Experimental Workflow Diagram

HydrolysisWorkflow Ester Methyl 4-chloro-1-propyl- 1H-pyrazole-3-carboxylate (Starting Material) Hydrolysis Saponification LiOH·H2O (2.0 eq) THF/MeOH/H2O (3:1:1) 25 °C, 4 h Ester->Hydrolysis Base Addition Salt Lithium 4-chloro-1-propyl- 1H-pyrazole-3-carboxylate (Aqueous Intermediate) Hydrolysis->Salt Hydrolysis Acidification Acidification 1M HCl Dropwise to pH 2.0 Salt->Acidification Organic Removal & Cooling Product 4-chloro-1-propyl-1H- pyrazole-3-carboxylic acid (Precipitated Product) Acidification->Product Precipitation & Filtration

Workflow for the hydrolysis of methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate to its acid.

Process Optimization & Quantitative Data

Choosing the correct base and solvent system is critical for pyrazole esters. The table below summarizes the quantitative data driving our protocol choices. The LiOH·H₂O in a ternary solvent system is selected as the gold standard because it provides a completely homogeneous reaction mixture at room temperature, preventing thermal degradation while maintaining high isolated yields[1].

Base (Equivalents)Solvent System (v/v)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
NaOH (2.0 eq)EtOH / H₂O (1:1)602.0>9982
LiOH·H₂O (2.0 eq)THF / H₂O (3:1)256.09578
LiOH·H₂O (2.0 eq) THF / MeOH / H₂O (3:1:1) 25 4.0 >99 94
KOH (3.0 eq)MeOH / H₂O (1:1)651.5>9985

Detailed Step-by-Step Protocol

Phase 1: Saponification (Base-Catalyzed Hydrolysis)
  • Solvent Preparation: Dissolve 10.0 g (49.3 mmol, 1.0 eq) of methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate in 150 mL of Tetrahydrofuran (THF) and 50 mL of Methanol (MeOH).

    • Causality: THF solubilizes the lipophilic ester. MeOH acts as a phase-transfer co-solvent to ensure total miscibility with the incoming aqueous base, preventing a biphasic reaction that would stall conversion[1].

  • Base Addition: In a separate flask, dissolve 4.14 g (98.6 mmol, 2.0 eq) of Lithium Hydroxide Monohydrate (LiOH·H₂O) in 50 mL of distilled water. Add this aqueous solution dropwise to the organic mixture at room temperature (20–25 °C).

    • Causality: Lithium hydroxide is preferred over sodium or potassium hydroxide because the lithium cation provides excellent solubility for the intermediate pyrazole carboxylate salt, minimizing the risk of premature precipitation[3].

  • Reaction Monitoring: Stir the mixture vigorously at room temperature for 4 hours.

    • Self-Validation Check 1: Analyze the mixture via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the starting material spot (Rf ~0.6) completely disappears, and a new spot remains at the baseline (Rf = 0.0), confirming total conversion to the carboxylate salt.

Phase 2: Work-up and Acidification
  • Solvent Removal: Transfer the reaction mixture to a rotary evaporator. Concentrate the mixture under reduced pressure at 35 °C to remove the THF and MeOH.

    • Causality: This is a critical failure point in many labs. If THF and MeOH are not removed, the newly formed free carboxylic acid will remain dissolved in the organic-aqueous mixture during acidification, severely depressing the isolated yield.

  • Aqueous Extraction: Dilute the remaining aqueous residue with 50 mL of distilled water. Extract the aqueous layer once with 50 mL of Methyl tert-butyl ether (MTBE). Discard the organic layer.

    • Causality: This extraction removes any trace amounts of unreacted ester or non-polar organic impurities, ensuring the final product is highly pure.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask and cool to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise under vigorous stirring.

    • Self-Validation Check 2: Continuously monitor the pH using a calibrated pH meter. Stop the addition when the pH reaches exactly 2.0 to 2.5. A pH > 3.0 will result in incomplete precipitation, while a pH < 1.0 may lead to unwanted protonation of the pyrazole nitrogen[3].

Phase 3: Isolation
  • Filtration: A thick white/off-white precipitate will form. Collect the solid product by vacuum filtration using a sintered glass funnel[1].

  • Washing: Wash the filter cake with two 20 mL portions of ice-cold distilled water.

    • Causality: Ice-cold water washes away residual inorganic salts (LiCl) and excess HCl without dissolving the target pyrazole-3-carboxylic acid.

  • Drying: Transfer the solid to a vacuum oven and dry at 45 °C for 12 hours.

Analytical Characterization

To verify the integrity of the synthesized 4-chloro-1-propyl-1H-pyrazole-3-carboxylic acid, perform the following analytical checks:

  • LC-MS (ESI+): Expected [M+H]⁺ at m/z 189.04 (Cl³⁵ isotope).

  • ¹H NMR (400 MHz, DMSO-d₆): Expect a broad singlet at ~13.0 ppm (1H, COOH, exchangeable), a sharp singlet at ~8.1 ppm (1H, pyrazole CH), a triplet at ~4.1 ppm (2H, N-CH₂), a multiplet at ~1.8 ppm (2H, CH₂), and a triplet at ~0.8 ppm (3H, CH₃).

References

  • Benchchem. "Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications." 1

  • Google Patents. "EP0885889A2 - Process for the preparation of pyrazole-3-carboxylic acids." 3

  • Benchchem. "Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide." 2

Sources

Application

Application Note: Synthesis and Optimization of Amide Derivatives from Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate

Introduction & Mechanistic Rationale Pyrazole-based scaffolds are privileged structures in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors, cannabinoid receptor ligands, and anti-inf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrazole-based scaffolds are privileged structures in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors, cannabinoid receptor ligands, and anti-inflammatory agents[1][2]. The compound methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate (CAS: 1856044-61-5) is a highly versatile building block[3]. The C4-chloro substituent modulates the lipophilicity and metabolic stability of the heterocycle, while the N1-propyl group is ideal for occupying hydrophobic pockets in target proteins.

Direct conversion of heterocyclic esters to amides via simple aminolysis is kinetically sluggish and often requires harsh conditions (e.g., high temperatures or the use of Lewis acids like trimethylaluminum) that can degrade sensitive functional groups. To ensure high yields and functional group tolerance, a robust two-step protocol is universally preferred in medicinal chemistry:

  • Saponification : Base-catalyzed hydrolysis of the methyl ester to yield the intermediate 4-chloro-1-propyl-1H-pyrazole-3-carboxylic acid.

  • Amidation : Activation of the carboxylic acid followed by nucleophilic acyl substitution with primary or secondary amines[4][5].

Visualization of the Synthetic Workflow

G Start Methyl 4-chloro-1-propyl -1H-pyrazole-3-carboxylate Sap Saponification (LiOH, THF/MeOH/H2O, rt) Start->Sap Acid 4-chloro-1-propyl-1H -pyrazole-3-carboxylic acid Sap->Acid Path1 Method A: HATU Coupling (HATU, DIPEA, Amine, DMF) Acid->Path1 Path2 Method B: Acid Chloride (SOCl2, reflux -> Amine, Et3N) Acid->Path2 Product Amide Derivatives (Target Compounds) Path1->Product Path2->Product

Workflow for synthesizing amide derivatives from methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate.

Experimental Design & Causality

As a self-validating system, every step in this synthetic route is designed with specific mechanistic intent to minimize byproducts and maximize throughput.

Saponification Dynamics: We utilize Lithium hydroxide (LiOH) in a miscible solvent system (THF/MeOH/H2O). The use of LiOH is preferred over NaOH or KOH because the resulting lithium carboxylate salt exhibits superior solubility in the organic-aqueous matrix, preventing premature precipitation that can stall the hydrolysis[6]. The addition of methanol acts as a phase-transfer facilitator, ensuring the hydrophobic pyrazole ester remains in solution during the nucleophilic attack by the hydroxide ion.

Amide Coupling Strategies: The resulting carboxylic acid must be activated before coupling. We detail two orthogonal activation strategies depending on the nucleophilicity of the target amine:

  • Method A (Uronium-Based Coupling - HATU): HATU operates via the formation of an active 7-azabenzotriazole (HOAt) ester. The nitrogen atom at the 7-position of the HOAt leaving group provides an adjacent basic site that facilitates an intramolecular hydrogen bond with the incoming amine. This significantly accelerates the aminolysis step, making it ideal for sterically hindered amines or anilines while operating at room temperature[7][8].

  • Method B (Acid Chloride via SOCl₂): Thionyl chloride converts the acid into a highly electrophilic pyrazole-3-carbonyl chloride. This classic approach bypasses the need for expensive coupling reagents and is highly scalable. The highly electrophilic acyl chloride readily reacts with weak nucleophiles (e.g., electron-deficient nitroanilines) that would otherwise fail in carbodiimide-mediated couplings[2][5][9].

Step-by-Step Protocols

Protocol 1: Saponification to 4-chloro-1-propyl-1H-pyrazole-3-carboxylic acid
  • Preparation : Dissolve methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate (1.0 eq, e.g., 10 mmol) in a 3:1:1 mixture of THF:MeOH:H₂O to achieve a 0.2 M concentration.

  • Hydrolysis : Add LiOH monohydrate (2.0 eq) in one portion. Stir the reaction mixture at room temperature (20–25 °C) for 4–6 hours. Monitor the reaction by TLC (Hexanes/EtOAc 1:1) until the ester starting material is completely consumed.

  • Workup : Concentrate the mixture under reduced pressure to remove the volatile THF and MeOH. Dilute the remaining aqueous residue with distilled water and cool to 0 °C in an ice bath.

  • Acidification : Carefully adjust the pH to 2–3 using 1M HCl dropwise. The 4-chloro-1-propyl-1H-pyrazole-3-carboxylic acid will precipitate as a solid.

  • Isolation : Filter the precipitate under a vacuum, wash with cold water, and dry under high vacuum for 12 hours to afford the pure carboxylic acid.

Protocol 2A: Amide Coupling via HATU (Optimized for Complex/Hindered Amines)
  • Activation : In an oven-dried round-bottom flask under N₂, dissolve the synthesized 4-chloro-1-propyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to allow the active HOAt ester to fully form[7].

  • Aminolysis : Add the desired amine (1.1 eq). Stir the reaction at room temperature for 2–12 hours. Monitor the conversion via LC-MS.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x).

  • DMF Removal : Wash the combined organic layers with a 5% aqueous LiCl solution (3x) to thoroughly partition the DMF into the aqueous phase. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification : Purify the crude amide via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient).

Protocol 2B: Amide Coupling via Acid Chloride (Optimized for Scale and Weak Nucleophiles)
  • Chlorination : Suspend the carboxylic acid (1.0 eq) in neat thionyl chloride (SOCl₂, 10 eq). Add 2 drops of anhydrous DMF as a catalyst. Reflux the mixture at 80 °C for 2–4 hours until the solution becomes homogeneous[2].

  • Concentration : Remove the excess SOCl₂ under reduced pressure. Co-evaporate the residue with anhydrous toluene (2x) to remove residual HCl and SOCl₂ traces, yielding the highly reactive 4-chloro-1-propyl-1H-pyrazole-3-carbonyl chloride[5].

  • Coupling : Dissolve the crude acid chloride in anhydrous DCM. Cool the flask to 0 °C. Add the desired amine (1.1 eq) followed by dropwise addition of Triethylamine (Et₃N) (2.5 eq).

  • Reaction : Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup : Dilute with additional DCM, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the target amide derivative.

Quantitative Comparison of Coupling Strategies

To assist in selecting the appropriate amidation route, the following table summarizes the quantitative and qualitative metrics of common coupling strategies applied to pyrazole-3-carboxylic acids:

Coupling StrategyReagentsTypical YieldReaction TimeBest Suited ForKey Byproducts / Limitations
Uronium-based (HATU) HATU, DIPEA, DMF80–95%2–12 hSterically hindered amines, complex anilinesHOAt, tetramethylurea (requires rigorous aqueous LiCl washing)
Acid Chloride SOCl₂, Et₃N, DCM75–90%4–6 hUnreactive/electron-deficient amines, large scaleHCl gas generation; harsh conditions may degrade sensitive functional groups
Carbodiimide (EDC/HOBt) EDC·HCl, HOBt, DIPEA70–85%12–24 hPrimary aliphatic amines, standard couplingsWater-soluble urea byproduct; slower reaction kinetics compared to HATU

References

  • EnamineStore : methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate. Enamine. 3

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole . Journal of Chemical and Pharmaceutical Research (JOCPR). 1

  • Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor . PMC / NIH. 6

  • Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines . Sphinxsai. 7

  • An In-depth Technical Guide to the Chemical Properties of 5-(Trifluoromethyl)pyrazole-3-carboxamide . Benchchem. 4

  • 4-Nitro-1H-pyrazole-3-carbonyl chloride . Benchchem. 5

  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride . ResearchGate. 9

  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of Beta-Amidomethyl Vinyl Sulfone Alphavirus Cyste . ChemRxiv. 8

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors . PMC / NIH. 2

Sources

Method

Application Note: Regioselective Synthesis of 1-Propyl-1H-pyrazole-3-carboxylates via [3+2] Cycloaddition

For: Researchers, scientists, and drug development professionals. Introduction Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, have fueled significant interest in the development of efficient and selective synthetic methodologies.[2][3][4] Among the various substituted pyrazoles, 1-alkyl-1H-pyrazole-3-carboxylates are particularly valuable building blocks in medicinal chemistry.[5] This application note provides a detailed guide to the regioselective synthesis of 1-propyl-1H-pyrazole-3-carboxylates through a [3+2] cycloaddition reaction, a powerful strategy for the construction of five-membered rings.[1][6]

The cornerstone of this synthesis is the 1,3-dipolar cycloaddition between a 1,3-dipole, in this case, a diazo compound, and a dipolarophile, an alkyne.[1][7] The regioselectivity of this reaction—the preferential formation of one constitutional isomer over another—is a critical aspect that dictates the final product's structure and, consequently, its biological activity.[8] This guide will delve into the mechanistic underpinnings of achieving high regioselectivity, provide a robust and validated experimental protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights into Regioselectivity

The [3+2] cycloaddition of a diazo compound with an unsymmetrical alkyne, such as an ethyl propiolate, can theoretically yield two regioisomers: the 1,3- and 1,5-disubstituted pyrazoles. The desired product, a 1-propyl-1H-pyrazole-3-carboxylate, requires precise control over the orientation of the dipole and dipolarophile during the transition state.

Several factors influence the regiochemical outcome of this cycloaddition:

  • Electronic Effects: The electronic properties of the substituents on both the diazoalkane and the alkyne play a pivotal role. Electron-withdrawing groups on the alkyne, such as the ester group in ethyl propiolate, polarize the triple bond, making one carbon atom more electrophilic and the other more nucleophilic.[8] The frontier molecular orbital (FMO) theory is often invoked to rationalize the observed regioselectivity. The reaction is typically controlled by the interaction between the highest occupied molecular orbital (HOMO) of the diazo compound and the lowest unoccupied molecular orbital (LUMO) of the alkyne. The preferred regioisomer arises from the transition state where the orbital coefficients of the interacting atoms are largest.

  • Steric Hindrance: The steric bulk of the substituents on both reactants can significantly influence the approach of the molecules and favor the formation of the less sterically hindered product.[8]

  • Reaction Conditions: Parameters such as solvent, temperature, and the presence of catalysts can dramatically impact the regioselectivity.[8] While many of these cycloadditions can proceed thermally, Lewis acid catalysts are sometimes employed to enhance both the reaction rate and selectivity.[3][9]

In the synthesis of 1-propyl-1H-pyrazole-3-carboxylates, the reaction between 1-diazopropane and ethyl propiolate is a key step. The electronic bias provided by the ester group on the ethyl propiolate is the primary directing factor for achieving high regioselectivity.

Experimental Workflow & Protocols

This section outlines the complete workflow for the regioselective synthesis of ethyl 1-propyl-1H-pyrazole-3-carboxylate, followed by its hydrolysis to the corresponding carboxylic acid.

G cluster_0 Part 1: Synthesis of Ethyl 1-Propyl-1H-pyrazole-3-carboxylate cluster_1 Part 2: Hydrolysis to 1-Propyl-1H-pyrazole-3-carboxylic acid A Step 1: Generation of 1-Diazopropane (in situ) B Step 2: [3+2] Cycloaddition with Ethyl Propiolate A->B C Step 3: Work-up and Purification B->C D Step 4: Saponification of the Ester C->D Purified Ester E Step 5: Acidification and Isolation D->E F Step 6: Characterization E->F

Caption: Overall workflow for the synthesis and subsequent hydrolysis.

Part 1: Synthesis of Ethyl 1-Propyl-1H-pyrazole-3-carboxylate via Cycloaddition

This protocol details the in situ generation of 1-diazopropane followed by its cycloaddition with ethyl propiolate. The in situ generation is a common strategy to handle potentially unstable diazo compounds safely.[10][11]

Materials:

  • N-Propyl-N-nitrosourea

  • Ethyl propiolate[12]

  • Diethyl ether (anhydrous)

  • Potassium hydroxide (KOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with stir bar

  • Dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and UV lamp

  • Glass column for chromatography

Protocol:

  • Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-propyl-N-nitrosourea (1.0 eq) in 100 mL of anhydrous diethyl ether. Cool the flask to 0 °C in an ice-water bath.

  • Generation of 1-Diazopropane: Slowly add a 40% aqueous solution of potassium hydroxide (2.0 eq) dropwise to the stirred ethereal solution over 30 minutes. Caution: Diazomethane and its homologs are toxic and potentially explosive. This step should be performed in a well-ventilated fume hood behind a blast shield. Use non-etched glassware.

  • Cycloaddition: After the addition of the KOH solution is complete, continue stirring at 0 °C for an additional 30 minutes. The ethereal layer should develop a characteristic yellow color, indicating the formation of 1-diazopropane. To this solution, add ethyl propiolate (1.1 eq) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The disappearance of the ethyl propiolate spot indicates the completion of the reaction.

  • Work-up: Carefully quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure ethyl 1-propyl-1H-pyrazole-3-carboxylate.

Part 2: Hydrolysis to 1-Propyl-1H-pyrazole-3-carboxylic acid

The synthesized ester can be readily hydrolyzed to the corresponding carboxylic acid, a common precursor in drug discovery for amide coupling reactions.[5][13]

Materials:

  • Ethyl 1-propyl-1H-pyrazole-3-carboxylate (from Part 1)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Protocol:

  • Saponification: Dissolve the ethyl 1-propyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio). Add LiOH (1.5 - 2.0 eq) and stir the mixture at room temperature until the starting material is consumed (as monitored by TLC). Gentle heating (40-50 °C) can be applied to accelerate the reaction.[13]

  • Acidification and Isolation: Once the reaction is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice-water bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of 1-propyl-1H-pyrazole-3-carboxylic acid should form.[13]

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.[13] The product can be further purified by recrystallization if necessary.

Data Presentation and Characterization

The successful synthesis of the target compounds should be confirmed by standard analytical techniques.

Table 1: Expected Yields and Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
Ethyl 1-propyl-1H-pyrazole-3-carboxylateC₉H₁₄N₂O₂182.2270-85Colorless to pale yellow oil
1-Propyl-1H-pyrazole-3-carboxylic acidC₇H₁₀N₂O₂154.1785-95White solid

Characterization Data:

  • ¹H NMR: The proton NMR spectrum of ethyl 1-propyl-1H-pyrazole-3-carboxylate is expected to show characteristic signals for the propyl group (a triplet and a sextet), the ethyl ester group (a quartet and a triplet), and two singlets or doublets for the pyrazole ring protons. For the carboxylic acid, the signals for the ethyl ester will be absent, and a broad singlet corresponding to the carboxylic acid proton will be observed.

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms and their chemical environments.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum of the ester will show a strong carbonyl (C=O) stretch around 1720 cm⁻¹. For the carboxylic acid, a broad O-H stretch will be observed from 2500-3300 cm⁻¹ in addition to the carbonyl stretch.

G cluster_0 Reaction Mechanism start 1-Diazopropane + Ethyl Propiolate ts [3+2] Cycloaddition Transition State start->ts Regioselective attack intermediate Dihydropyrazole intermediate ts->intermediate product Ethyl 1-Propyl-1H-pyrazole-3-carboxylate intermediate->product Aromatization

Caption: Simplified reaction mechanism for the [3+2] cycloaddition.

Troubleshooting and Optimization

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Cycloaddition Product Incomplete generation of the diazo compound.Ensure the use of fresh N-propyl-N-nitrosourea and a sufficient excess of a strong base (KOH).
Decomposition of the diazo compound.Maintain low temperatures (0 °C) during the generation and initial reaction phase. Avoid exposure to strong light.
Formation of Regioisomers Insufficient electronic bias or competing steric effects.While this specific reaction generally shows high regioselectivity, solvent screening can be attempted. Less polar solvents may enhance selectivity. The use of a Lewis acid catalyst could also be explored, although it may not be necessary for this substrate combination.[8]
Incomplete Hydrolysis Insufficient base or reaction time.Increase the equivalents of LiOH or NaOH and/or extend the reaction time. Gentle heating can also be applied.
Difficulty in Product Isolation Emulsion formation during work-up.Add more brine to the aqueous layer to break the emulsion.
Product is too soluble in the aqueous phase during acidification.Extract the acidified aqueous phase with an organic solvent like ethyl acetate or dichloromethane.

Conclusion

The [3+2] cycloaddition reaction is a highly effective and regioselective method for the synthesis of 1-propyl-1H-pyrazole-3-carboxylates. This application note provides a comprehensive and practical guide for researchers in the fields of organic synthesis and medicinal chemistry. The detailed protocols, mechanistic insights, and troubleshooting tips are designed to enable the successful and efficient preparation of these valuable heterocyclic building blocks. The inherent versatility of the pyrazole scaffold, combined with the robust nature of this synthetic route, opens up numerous possibilities for the development of novel therapeutic agents and other functional molecules.[2]

References

  • Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Synthesis, 45(03), 413-420. Available from: [Link]

  • Caramella, P., & Grünanger, P. (1977). 1,3-Dipolar Cycloaddition Chemistry. In A. Padwa (Ed.), 1,3-Dipolar Cycloaddition Chemistry (Vol. 1, pp. 291-392). John Wiley & Sons.
  • ResearchGate. (n.d.). Intramolecular cycloaddition of diazo compounds to alkynes. Retrieved from [Link]

  • Ma, J.-A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146.
  • Padwa, A. (Ed.). (2002). Catalytic Asymmetric Synthesis. John Wiley & Sons.
  • Aggarwal, V. K., de Vicente, J., & Pelotier, B. (2003). Catalytic, Asymmetric [3+2] Cycloaddition of Ylides. In Modern Cycloaddition Chemistry (pp. 237-279). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Zhang, Y., Wang, Y., & Hu, W. (2014). Recent advances in the synthesis of pyrazoles via cycloaddition reactions. Organic & Biomolecular Chemistry, 12(35), 6764-6775.
  • The Journal of Organic Chemistry. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • He, L., Li, H., & Chan, A. S. C. (2003). Zinc-Catalyzed 1,3-Dipolar Cycloaddition of α-Diazoacetates to Terminal Alkynes: A Facile and Regioselective Synthesis of Pyrazole-3-carboxylates. The Journal of Organic Chemistry, 68(13), 5381–5383.
  • Phansavath, P., & Ratovelomanana-Vidal, V. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synfacts, 16(04), 0385.
  • J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparations of 4-Substituted 3-Carboxypyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved from [Link]

  • MDPI. (2023, February 2). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Retrieved from [Link]

  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. (n.d.). Retrieved from [Link]

  • ChemistryEurope. (n.d.). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Retrieved from [Link]

  • NCBI. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]

  • PubChem. (n.d.). 1-propyl-1h-pyrazole-3-carboxylic acid (C7H10N2O2). Retrieved from [Link]

  • PubChem. (n.d.). 1-propyl-1h-pyrazole-3-carbaldehyde (C7H10N2O). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

Sources

Application

reduction of methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate to alcohol

Technical Application Note: Selective Reduction of Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate Executive Summary This guide details the protocol for the chemoselective reduction of methyl 4-chloro-1-propyl-1H-pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Selective Reduction of Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate

Executive Summary

This guide details the protocol for the chemoselective reduction of methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate (Substrate) to (4-chloro-1-propyl-1H-pyrazol-3-yl)methanol (Target).

The transformation is a critical step in the synthesis of agrochemical and pharmaceutical pyrazole scaffolds. The primary challenge is reducing the ester moiety while preserving the C4-chlorine atom, which is susceptible to hydrodehalogenation under vigorous reducing conditions. This guide prioritizes Lithium Aluminum Hydride (LiAlH₄) as the standard high-yielding method, with Sodium Borohydride/Calcium Chloride (NaBH₄/CaCl₂) provided as a milder, non-pyrophoric alternative.

Chemical Strategy & Mechanism

Retrosynthetic Analysis

The target alcohol is a versatile building block. It is typically accessed via hydride reduction of the corresponding ester.[1][2]

  • Substrate: Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate.

  • Reagent Selection:

    • LiAlH₄: Strong reductant.[3][4][5][6] Fast kinetics. Requires strict anhydrous conditions.[1][2] Risk: Potential C-Cl reduction if refluxed excessively.

    • NaBH₄ + Additive (CaCl₂/LiCl): Generates M(BH₄)ₓ in situ. Milder. High chemoselectivity for ester over aryl chloride.

    • DIBAL-H: Controlled reduction. Often stops at aldehyde at -78°C, but proceeds to alcohol at 0°C.

Reaction Mechanism (LiAlH₄)

The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.

  • Activation: The aluminum center coordinates to the carbonyl oxygen.[7]

  • Hydride Transfer 1: Nucleophilic attack of hydride (H⁻) on the carbonyl carbon forms a tetrahedral aluminate intermediate.

  • Collapse: Elimination of the methoxide leaving group generates the intermediate aldehyde (4-chloro-1-propyl-1H-pyrazole-3-carbaldehyde).

  • Hydride Transfer 2: The aldehyde is more reactive than the ester and is immediately reduced by a second hydride to form the alkoxide.[2][7]

  • Quench: Protonation yields the primary alcohol.[2]

ReactionMechanism Substrate Ester Substrate (R-COOMe) Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral LiAlH4 (H- attack) Aldehyde Aldehyde Intermediate Tetrahedral->Aldehyde -OMe Alkoxide Aluminum Alkoxide Aldehyde->Alkoxide LiAlH4 (Fast) Product Primary Alcohol (R-CH2OH) Alkoxide->Product H3O+ Quench

Figure 1: Step-wise reduction mechanism of the ester moiety.[2]

Experimental Protocols

Method A: Standard Reduction (LiAlH₄)

Best for: Small to mid-scale (mg to 50g), high throughput, established labs.

Reagents:

  • Substrate: 1.0 equiv

  • LiAlH₄ (2.4 M in THF or powder): 1.2 - 1.5 equiv (molar ratio relative to ester)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: Water, 15% NaOH, Water (Fieser Method)

Step-by-Step Procedure:

  • Setup: Oven-dry a 2-neck round-bottom flask (RBF), magnetic stir bar, and addition funnel. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Charge the RBF with Substrate (e.g., 10.0 g, 46.2 mmol) and anhydrous THF (100 mL). Cool to 0°C in an ice bath.

  • Addition: Carefully add LiAlH₄ (e.g., 23 mL of 2.4 M solution, 55.4 mmol) dropwise via syringe or addition funnel over 20 minutes.

    • Note: Exothermic reaction. Maintain internal temperature < 10°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 1:1). The ester (

      
      ) should disappear; alcohol (
      
      
      
      ) appears.
  • Quench (Fieser Method): Cool mixture back to 0°C. Dilute with diethyl ether (50 mL).

    • Add Water :

      
       mL (where 
      
      
      
      = grams of LiAlH₄ used).
    • Add 15% NaOH :

      
       mL.
      
    • Add Water :

      
       mL.
      
    • Result: A granular white precipitate (aluminum salts) forms, leaving a clear supernatant.

  • Workup: Add anhydrous

    
     directly to the mixture. Stir for 15 mins. Filter through a Celite pad. Rinse cake with THF/Ether.
    
  • Purification: Concentrate the filtrate in vacuo. The crude usually requires no chromatography (>95% purity). If necessary, recrystallize from Hexane/EtOAc or flash chromatography.

Method B: Enhanced Safety Reduction (NaBH₄ / CaCl₂)

Best for: Large scale (>100g), safety-restricted labs, avoiding pyrophoric LiAlH₄.

Reagents:

  • Substrate: 1.0 equiv

  • NaBH₄: 3.0 equiv

  • CaCl₂ (anhydrous): 1.5 equiv

  • Solvent: THF / Ethanol (2:1 ratio)

Procedure:

  • Dissolve Substrate (10.0 g) in dry THF (80 mL).

  • Add NaBH₄ (5.2 g, 138 mmol) in one portion.

  • Cool to 0°C. Add CaCl₂ (7.7 g, 69 mmol) dissolved in Ethanol (40 mL) dropwise.

    • Mechanism:[2][3][4][5][7][8][9] Generates

      
       in situ, which is more potent than NaBH₄.
      
  • Stir at RT for 4–6 hours.

  • Quench: Carefully add 1M HCl at 0°C until pH ~3 (destroys excess hydride).

  • Extraction: Remove organics in vacuo. Extract aqueous residue with EtOAc (3x). Wash combined organics with Brine, dry over

    
    , and concentrate.
    

Process Visualization & Workup Logic

The following flowchart illustrates the critical decision pathways for the workup, ensuring high recovery and safety.

WorkupFlow Start Reaction Complete (TLC/HPLC) QuenchChoice Select Quench Method Start->QuenchChoice Fieser Fieser Method (H2O : NaOH : H2O) QuenchChoice->Fieser Standard (LiAlH4) Rochelle Rochelle Salt (Sat. K-Na Tartrate) QuenchChoice->Rochelle If Emulsion Forms FieserProc 1. Add x g H2O 2. Add x g 15% NaOH 3. Add 3x g H2O Fieser->FieserProc RochelleProc Add Sat. Rochelle Salt Soln. Stir vigorously 2-12h Rochelle->RochelleProc ResultFieser Granular Precipitate (Easy Filtration) FieserProc->ResultFieser ResultRochelle Phase Separation (No Emulsion) RochelleProc->ResultRochelle

Figure 2: Workflow for Aluminum Hydride Quenching. The Fieser method is preferred for this substrate to avoid emulsions.

Analytical Data & Validation

To validate the transformation, compare the spectral data of the starting material (SM) and the product.

FeatureMethyl Ester (SM)Alcohol (Product)
Appearance White/Off-white solidWhite crystalline solid
¹H NMR (CDCl₃)

3.85 (s, 3H, -OCH ₃)

4.65 (d/s, 2H, -CH ₂OH)
¹H NMR (Propyl)

4.10 (t, 2H, N-CH ₂)

4.05 (t, 2H, N-CH ₂)
IR Spectroscopy ~1720 cm⁻¹ (C=O stretch)~3300 cm⁻¹ (O-H broad)
TLC (Hex/EtOAc 1:1)


Critical QC Check: Ensure the integration of the aromatic proton (H5 on pyrazole) remains 1H. A loss of signal or shift suggests dechlorination (over-reduction), though this is rare with LiAlH₄ at RT.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Old/Wet ReagentUse fresh LiAlH₄ pellets or titrate solution. Ensure

line is dry.
Dechlorination (Product is des-chloro) Temperature too highKeep reaction at 0°C–RT. Do not reflux.
Gelatinous Emulsion Improper QuenchSwitch to Rochelle Salt workup: Add sat. K-Na tartrate and stir until layers separate (may take hours).
Low Yield Product water solubilityThe pyrazole alcohol is polar. Saturate the aqueous layer with NaCl (salting out) before extraction.

References

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (General reference for hydride selectivity).
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 581. Wiley.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of nucleophilic acyl substitution).[4]

  • Lyalin, B. V., et al. (2008).[8] "Electrosynthesis of 4-chloro-substituted derivatives of pyrazole". Russian Journal of Electrochemistry, 44, 1320–1326.[8] Link (Confirming stability of 4-chloropyrazoles).

  • Perumal, P. T., et al. (2014). "Synthesis of Pyrazole Derivatives". Hetero Letters, 4(3), 335-339. Link (General pyrazole synthesis context).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the N-Propylation of Pyrazole-3-Carboxylates

This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development focused on the N-propylation of pyrazole-3-carboxylates. This guide provides in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development focused on the N-propylation of pyrazole-3-carboxylates. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges associated with this crucial synthetic transformation. Our goal is to empower you with the scientific understanding and practical guidance necessary to optimize your reaction yields and achieve high regioselectivity.

Foundational Principles: The N-Propylation Reaction

The N-propylation of a pyrazole-3-carboxylate is a nucleophilic substitution reaction where the pyrazole nitrogen atom attacks an electrophilic propyl group. The reaction's success hinges on a delicate interplay of factors including the choice of base, solvent, temperature, and the nature of the propylating agent. A primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles, such as many pyrazole-3-carboxylates, is controlling the regioselectivity between the N1 and N2 positions of the pyrazole ring.[1][2]

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low to No Yield of the Desired N-Propyl Pyrazole-3-Carboxylate

Question: My N-propylation reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I rectify this?

Answer: A low or non-existent yield is a common frustration that can often be resolved by systematically evaluating your reaction parameters. Here’s a logical workflow to diagnose and solve the issue:

LowYieldTroubleshooting Start Low/No Yield Observed CheckBase Is the base strong enough to deprotonate the pyrazole? Start->CheckBase BaseStoichiometry Is the base stoichiometry appropriate (typically 1.1-1.5 eq)? CheckBase->BaseStoichiometry Yes T1 Use a stronger base (e.g., NaH, KHMDS) CheckBase->T1 No Solubility Are all reactants soluble in the chosen solvent? BaseStoichiometry->Solubility Yes T2 Adjust stoichiometry BaseStoichiometry->T2 No PropylatingAgent Is the propylating agent reactive enough (e.g., iodide > bromide > chloride)? Solubility->PropylatingAgent Yes T3 Change to a more suitable solvent (e.g., DMF, DMSO) Solubility->T3 No Temperature Is the reaction temperature optimal? PropylatingAgent->Temperature Yes T4 Use a more reactive propylating agent (e.g., propyl iodide) PropylatingAgent->T4 No Moisture Is the reaction sensitive to moisture? (Consider anhydrous conditions) Temperature->Moisture Yes T5 Optimize temperature (try room temp, 50°C, 80°C) Temperature->T5 No Moisture->Start Still Low Yield, Re-evaluate Starting Materials Success Yield Improved Moisture->Success Problem Solved

Caption: A logical workflow for troubleshooting low pyrazole yield.

In-depth Explanation:

  • Base Selection and Stoichiometry: The base is critical for deprotonating the pyrazole's N-H, rendering it nucleophilic. For pyrazole-3-carboxylates, the ester group is electron-withdrawing, increasing the acidity of the N-H proton compared to unsubstituted pyrazole.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Often sufficient and are a good starting point due to their mildness and ease of handling. A slight excess (1.2-2.0 equivalents) is typically used.[2][3]

    • Strong Bases (e.g., NaH, KHMDS): If weaker bases fail, a stronger base may be necessary to ensure complete deprotonation. Use with caution in anhydrous solvents like THF or DMF.[2][4]

  • Solvent Choice: The solvent must dissolve the pyrazole, the base, and the propylating agent to facilitate the reaction.

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are generally excellent choices as they effectively solvate the cation of the pyrazole salt, leaving a more "naked" and reactive pyrazole anion.[1][2]

  • Propylating Agent Reactivity: The leaving group on the propyl chain significantly impacts reactivity. The general trend is I > Br > Cl > OTs. If propyl chloride or bromide is unreactive, consider switching to propyl iodide.

  • Temperature: While many N-alkylations proceed at room temperature, gentle heating (e.g., 50-80°C) can often increase the reaction rate. However, excessive heat can lead to side reactions and decomposition. Monitor your reaction by TLC or LC-MS to determine the optimal temperature.[2]

  • Moisture and Air: Strong bases like NaH are highly sensitive to moisture. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 isomers)

Question: My reaction is producing a mixture of N1- and N2-propylated pyrazole-3-carboxylates that are difficult to separate. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is a common challenge in the alkylation of unsymmetrical pyrazoles.[1][2][5] The outcome is governed by a subtle balance of steric and electronic factors. Here’s how you can influence the reaction to favor one isomer:

RegioselectivityTroubleshooting cluster_sterics Steric Control cluster_solvent Solvent Polarity cluster_base Base and Counter-ion cluster_temp Temperature Effects Start Poor Regioselectivity (N1/N2 Mixture) Sterics Consider Steric Hindrance Start->Sterics Solvent Evaluate Solvent Effects Sterics->Solvent Next S1 Bulky substituent at C5 favors N1 alkylation Base Modify Base/Counter-ion Solvent->Base Next SV1 Polar aprotic (DMF, DMSO) often favor one isomer Temperature Adjust Reaction Temperature Base->Temperature Next B1 K₂CO₃ in DMSO is known to favor N1-alkylation DesiredIsomer Desired Isomer Obtained Temperature->DesiredIsomer T1 Lower temperatures can sometimes increase selectivity S2 Bulky propylating agent may favor the less hindered N SV2 Fluorinated alcohols (TFE, HFIP) can enhance selectivity B2 NaH can provide high N1 selectivity in some cases B3 Mg-based catalysts (e.g., MgBr₂) may favor N2

Caption: Key factors influencing regioselectivity in pyrazole N-propylation.

In-depth Explanation:

  • Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom.[1][5] For a pyrazole-3-carboxylate, the C3-ester group is sterically more demanding than the C5-hydrogen. Therefore, N1-propylation is often the kinetically favored product. If you have a substituent at the C5 position, this will further direct propylation to the N1 position.

  • Solvent Effects: The polarity of the solvent plays a significant role. Polar aprotic solvents like DMF and DMSO are excellent starting points and often favor the formation of a single regioisomer.[1][2] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[1]

  • Choice of Base and Counter-ion: The base and its corresponding cation can influence the regioselectivity.

    • The combination of K₂CO₃ in DMSO is a well-established system for promoting regioselective N1-alkylation of 3-substituted pyrazoles.[2]

    • Using sodium hydride (NaH) can also prevent the formation of regioisomeric mixtures in certain reactions.[2][4]

  • Temperature: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, leading to a higher ratio of the sterically favored isomer.

Data-Driven Optimization of Regioselectivity:

Parameter Condition A Condition B Typical Outcome for Pyrazole-3-carboxylate Reference
Base/Solvent K₂CO₃ / AcetonitrileK₂CO₃ / DMSOHigher N1 selectivity in DMSO[2]
Base K₂CO₃NaHNaH may offer higher N1 selectivity[2][4]
Propylating Agent Propyl BromideIsopropyl BromideIncreased steric bulk of the alkylating agent may favor the less hindered N1 position[1]
Temperature 80°CRoom TemperatureLower temperature may increase N1 selectivity[2]

Note: The data presented is illustrative and based on general principles of pyrazole alkylation. Optimal conditions will vary depending on the specific substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-propylation of pyrazole-3-carboxylates? A1: The primary challenges are controlling regioselectivity to obtain the desired N1 or N2 isomer and achieving a high yield.[1][2] The presence of the carboxylate group can influence the nucleophilicity of the nitrogen atoms, and the reaction can be sensitive to the choice of base, solvent, and temperature.[1][6]

Q2: Are there alternative methods for N-propylation that avoid strong bases? A2: Yes, acid-catalyzed methods have been developed. For instance, using trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA) can provide N-alkylated pyrazoles under milder conditions.[5][7] This approach can be an excellent alternative if your substrate is sensitive to strong bases.

Q3: How can I purify my N-propylated pyrazole-3-carboxylate from the unreacted starting material and the regioisomer? A3: Flash column chromatography on silica gel is the most common method for purification. A gradient elution system, typically with hexane and ethyl acetate, can effectively separate the N1 and N2 isomers, which often have different polarities. The unreacted pyrazole starting material is generally more polar and will elute later.

Q4: Can I perform the N-propylation on the pyrazole-3-carboxylic acid directly? A4: It is generally not advisable. The acidic proton of the carboxylic acid will be preferentially deprotonated by the base, preventing the deprotonation of the pyrazole N-H. It is standard practice to use the ester form (e.g., methyl or ethyl pyrazole-3-carboxylate) for the N-alkylation and then hydrolyze the ester to the carboxylic acid in a subsequent step if required.[8]

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Propylation of Ethyl Pyrazole-3-carboxylate

This protocol provides a reliable starting point for the N-propylation reaction.

Materials:

  • Ethyl pyrazole-3-carboxylate (1.0 eq)

  • Potassium carbonate (K₂CO₃), finely ground (2.0 eq)

  • 1-Iodopropane (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl pyrazole-3-carboxylate (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution and stir the suspension vigorously.

  • Add 1-iodopropane (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-24 hours). If the reaction is sluggish, it can be gently heated to 50°C.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of the aqueous layer).

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Acid-Catalyzed N-Propylation using a Trichloroacetimidate

This protocol offers a milder alternative to base-mediated methods.[5][7]

Materials:

  • Ethyl pyrazole-3-carboxylate (1.0 eq)

  • Propyl trichloroacetimidate (1.1 eq) - prepared separately

  • Camphorsulfonic acid (CSA) (0.2 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, combine ethyl pyrazole-3-carboxylate (1.0 eq), propyl trichloroacetimidate (1.1 eq), and CSA (0.2 eq).

  • Add anhydrous DCE to achieve a concentration of approximately 0.25 M.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Technical Support Center: Optimizing N-Alkyl
  • Technical Support Center: Optimizing Pyrazole N-Alkyl
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (URL: [Link])

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (URL: [Link])

  • Optimization of pyrazole N-alkylation conditions. - ResearchGate. (URL: [Link])

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - Organic Chemistry Portal. (URL: [Link])

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage. (URL: [Link])

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (URL: [Link])

  • US5705656A - N-alkylation method of pyrazole - Google P
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed. (URL: [Link])

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC. (URL: [Link])

  • Troubleshooting: How to Improve Yield - Chemistry - University of Rochester. (URL: [Link])

  • Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters - ResearchGate. (URL: [Link])

  • DE102009060150A1 - Process for the purification of pyrazoles - Google P
  • Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. (URL: [Link])

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (URL: [Link])

  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (URL: [Link])

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC. (URL: [Link])

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols - ResearchGate. (URL: [Link])

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl. (URL: [Link])

  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles - Bentham Science Publisher. (URL: [Link])

  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • EP0885889A2 - Process for the preparation of pyrazole-3-carboxylic acids - Google P
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (URL: [Link])

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric. (URL: [Link])

Sources

Optimization

purification methods for methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate

This technical guide addresses the purification and troubleshooting of methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate , a critical intermediate in the synthesis of agrochemicals (e.g., fungicides) and pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification and troubleshooting of methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate , a critical intermediate in the synthesis of agrochemicals (e.g., fungicides) and pharmaceutical scaffolds.

The primary challenge in this workflow is the regioselective isolation of the 1-propyl-3-carboxylate isomer from its 1-propyl-5-carboxylate congener, a common byproduct of N-alkylation.

Part 1: Technical Support & Troubleshooting

Troubleshooting Guide: Purification & Isolation
Symptom Probable Cause Corrective Action
Product contains ~10-20% isomeric impurity (by HPLC/NMR) Regioisomer Co-elution : The N-alkylation of methyl 4-chloro-1H-pyrazole-3-carboxylate yields both the 1,3-isomer (desired) and 1,5-isomer (impurity).Switch to Flash Chromatography : Use a gradient of Hexanes:Ethyl Acetate (90:10 → 70:30) . The 1,3-isomer is typically less polar (higher

) than the 1,5-isomer due to reduced dipole moment. Recrystallization : If the mixture is solid, recrystallize from Heptane/IPA (9:1) . The symmetric packing of the 1,3-isomer often favors selective crystallization.
Presence of unreacted starting material (NH-pyrazole) Incomplete Conversion : Base strength or equivalents were insufficient during alkylation.Acidic Wash : The starting material (NH-pyrazole) is weakly acidic (

). Dissolve crude oil in EtOAc and wash with 0.5 M NaOH . The deprotonated starting material will partition into the aqueous phase, leaving the neutral N-propyl product in the organic layer.
Low Yield after Column Chromatography Product Decomposition : The ester moiety may hydrolyze on acidic silica or the propyl group may eliminate if heated excessively.Buffer the Silica : Pre-treat silica gel with 1% Triethylamine (Et3N) in hexanes to neutralize surface acidity. Avoid Thermal Stress : Evaporate fractions at

.
Appearance of "Ghost Peaks" in HPLC Carboxylic Acid Formation : Hydrolysis of the methyl ester.Check pH : Ensure aqueous workup was neutral/basic. If acid (COOH) is present, re-esterify using MeOH/H2SO4 or remove via NaHCO3 wash .
FAQs: Expert Insights

Q1: How do I definitively distinguish the 1,3-isomer from the 1,5-isomer using NMR? A: The position of the propyl


-methylene triplet is diagnostic.
  • 1-propyl-3-carboxylate (Desired): The

    
    -CH
    
    
    
    protons typically appear upfield (
    
    
    ppm) compared to the isomer.
  • 1-propyl-5-carboxylate (Impurity): The

    
    -CH
    
    
    
    protons are deshielded (
    
    
    ppm) due to the anisotropic effect of the adjacent carbonyl group (peri-effect).
  • NOESY Experiment: A correlation between the

    
    -propyl group and the pyrazole C5-H (if not chlorinated) or ester methoxy group can confirm regiochemistry. In the 4-chloro-3-carboxylate, NOE between 
    
    
    
    -propyl and the ester methyl suggests the 1,5-isomer (wrong isomer). Lack of NOE suggests the 1,3-isomer .

Q2: Can I purify this compound by distillation? A: Yes, but with caution. Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate is a high-boiling oil/low-melting solid. Vacuum distillation (


 mbar) is feasible but risks thermal decarboxylation or elimination of the propyl group. Kugelrohr distillation  is recommended for small scales (

g) to separate non-volatile tars. For high purity, chromatography is superior.

Q3: Why is the reaction yielding the wrong regioisomer? A: N-alkylation regioselectivity is governed by sterics and electronics.

  • Kinetically Controlled (Basic conditions): Alkylation often favors the nitrogen distal to the steric bulk or electron-withdrawing group (EWG). However, the "lone pair availability" on N1 vs N2 is debated.

  • Optimization: Using a bulky base (e.g.,

    
    -BuOK) or a specific solvent (e.g., Toluene vs. DMF) can shift the ratio. Generally, DMF/K2CO3  favors the 1,3-isomer (thermodynamic product), while solvent-free or phase-transfer conditions might alter selectivity.
    

Part 2: Detailed Experimental Protocols

Protocol A: Purification via Acid-Base Extraction (Removal of Starting Material)

Best for: Crude mixtures containing >5% unreacted methyl 4-chloro-1H-pyrazole-3-carboxylate.

  • Dissolution : Dissolve the crude reaction residue (10 g) in Ethyl Acetate (100 mL) .

  • Basic Wash : Wash the organic phase with 0.5 N NaOH (3 x 30 mL) .

    • Mechanism: The unreacted NH-pyrazole forms a water-soluble sodium salt. The N-propyl product remains neutral.

  • Neutralization : Wash the organic phase with Brine (50 mL) to remove excess base.

  • Drying : Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (

    
    , 20 mbar).
    
  • Analysis : Check purity via TLC (Hex:EtOAc 3:1). If regioisomers persist, proceed to Protocol B.

Protocol B: Flash Column Chromatography (Regioisomer Separation)

Best for: Separating the 1,3-isomer from the 1,5-isomer.

  • Stationary Phase : Silica Gel 60 (230-400 mesh).

  • Column Loading : 1:30 to 1:50 ratio of compound to silica.

  • Eluent System :

    • Equilibration : 100% Hexanes.

    • Gradient : 0%

      
       20% Ethyl Acetate in Hexanes over 10 column volumes (CV).
      
  • Fraction Collection :

    • Fraction A (Higher

      
       in 4:1 Hex:EtOAc) : 1-propyl-3-carboxylate (Major/Desired).
      
    • Fraction B (Lower

      
      ) : 1-propyl-5-carboxylate (Minor/Impurity).
      
  • Validation : Evaporate Fraction A and confirm structure via

    
    H NMR (CDCl
    
    
    
    ).

Part 3: Visualization & Logic

Reaction & Impurity Pathway

This diagram illustrates the origin of the impurities and the logic for their separation.

G SM Methyl 4-chloro-1H-pyrazole-3-carboxylate (Starting Material) Reagents n-Pr-I / K2CO3 / DMF SM->Reagents Prod_Desired Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate (Desired 1,3-Isomer) Less Polar Reagents->Prod_Desired Major Pathway (N1 Alkylation) Prod_Impurity Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (Regioisomer 1,5) More Polar Reagents->Prod_Impurity Minor Pathway (N2 Alkylation) SM_Residual Unreacted SM (Acidic NH) Reagents->SM_Residual Incomplete Rxn

Caption: Reaction pathway showing the divergence into regioisomers and residual starting material.

Purification Decision Tree

A logical flow to determine the correct purification method based on the state of the crude mixture.

PurificationLogic Start Crude Reaction Mixture CheckSM Check TLC/LCMS: Unreacted NH-Pyrazole present? Start->CheckSM YesSM Perform NaOH Wash (Protocol A) CheckSM->YesSM Yes NoSM Proceed to Isomer Check CheckSM->NoSM No CheckIso Check Isomer Ratio: Is 1,5-isomer > 5%? YesSM->CheckIso NoSM->CheckIso HighIso Flash Chromatography (Protocol B) Gradient: Hex -> 20% EtOAc CheckIso->HighIso Yes LowIso Recrystallization (Heptane/IPA) or Distillation CheckIso->LowIso No Final Pure Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate HighIso->Final LowIso->Final

Caption: Decision matrix for selecting the optimal purification strategy based on impurity profile.

Part 4: Quantitative Data & Properties

Table 1: Physicochemical Properties & Chromatography Data
ParameterValue / DescriptionNote
Molecular Formula C

H

ClN

O

MW = 214.65 g/mol
Physical State Low-melting solid or viscous oilDepends on purity; pure 1,3-isomer often crystallizes.[1][2][3]
TLC

(Desired)
0.45Eluent: Hexane/EtOAc (4:1)
TLC

(Impurity)
0.35Eluent: Hexane/EtOAc (4:1)
Solubility Soluble in DCM, EtOAc, MeOH, DMSOInsoluble in water.

H NMR Diagnostic

4.15 (t, 2H,

-CH

)
Desired 1,3-isomer (CDCl

).

References

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles . Organic Letters, 2014, 16, 576-579.[4] Available at: [Link]

  • Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. US Patent 10538493B2.
  • Regioselective N-Alkylation of Pyrazoles . Journal of Organic Chemistry, 2017. Available at: [Link]

Sources

Troubleshooting

avoiding over-alkylation in synthesis of 1-substituted pyrazoles

Ticket ID: PYR-N1-ALK-001 Subject: Troubleshooting Over-Alkylation & Quaternization in 1-Substituted Pyrazoles Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-N1-ALK-001 Subject: Troubleshooting Over-Alkylation & Quaternization in 1-Substituted Pyrazoles Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering over-alkylation , a common failure mode where the pyrazole ring acts as a "polyamination" trap. Because the pyrazole ring retains nucleophilicity after the first alkylation, it attacks a second equivalent of electrophile to form a pyrazolium salt (quaternary ammonium) .

This guide provides a root-cause analysis, a refined


 protocol to suppress salt formation, and alternative synthetic routes (Michael Addition, Chan-Lam) that mechanistically bypass this failure mode.
Module 1: The Mechanistic Root Cause

Q: Why does my reaction not stop at the mono-substituted product?

A: The pyrazole anion is an ambident nucleophile .

  • Step 1 (Desired): Deprotonation creates a pyrazolide anion, which attacks the alkyl halide (

    
    ) to form the neutral 1-substituted pyrazole.
    
  • Step 2 (The Trap): The neutral 1-substituted pyrazole is still nucleophilic at the N2 position. If excess alkyl halide is present, or if the reaction is too hot/concentrated, the N2 nitrogen attacks another

    
     molecule.
    
  • Result: Formation of a dialkylated pyrazolium salt , which is often an oil or hygroscopic solid that crashes out of non-polar solvents.

Visualizing the Failure Mode

Pyrazole_Alkylation Start Unsubstituted Pyrazole Base Base (Deprotonation) Start->Base Anion Pyrazolide Anion Base->Anion  Fast RX1 R-X (1.0 eq) Anion->RX1 Mono 1-Substituted Pyrazole (Target) RX1->Mono  Major Path RX2 Excess R-X (>1.0 eq) Mono->RX2  Side Reaction (Over-Alkylation) Salt Dialkylated Pyrazolium Salt (Over-Alkylation) RX2->Salt  Irreversible

Caption: Kinetic pathway showing the progression from anion to neutral product, and the subsequent error state (Pyrazolium Salt) caused by excess electrophile.

Module 2: Optimizing Direct Alkylation ( )

Q: How do I tune my current reaction to prevent salt formation?

A: You must starve the reaction of electrophile and control the "nakedness" of the anion.

Protocol 1: The "Starvation" Method (

)

Use this for simple alkyl halides (MeI, BnBr).

  • Stoichiometry Control (Critical): Never use excess alkyl halide. Use 0.95 equivalents of

    
     relative to the pyrazole. It is easier to wash away 5% unreacted starting material (acid wash) than to separate the quaternary salt.
    
  • Base Selection:

    • Avoid NaH if possible. NaH creates a "naked," highly reactive anion that promotes rapid, uncontrolled reaction.

    • Use

      
       or 
      
      
      
      . These weaker bases allow for a buffered deprotonation, keeping the concentration of the reactive anion lower (equilibrium control).
  • Solvent: Use MeCN (Acetonitrile) instead of DMF. MeCN is polar enough to dissolve the reactants but less polar than DMF, slightly suppressing the formation of the charged transition state required for the second alkylation.

Comparative Conditions Table:

VariableStandard (High Risk)Optimized (Low Risk)Reason
Electrophile 1.2 – 1.5 eq0.90 – 0.95 eq Prevents N2 attack by limiting reagent availability.
Base NaH (Sodium Hydride)

or

Moderates anion reactivity; prevents "runaway" exotherms.
Temperature Reflux (

)

Lower temp favors the kinetic product (mono) over thermodynamic salt.
Concentration High (

)
Dilute (

)
Reduces collision frequency between Mono-product and R-X.
Module 3: Alternative Syntheses (Workarounds)

Q: Direct alkylation is failing. What are my alternative routes?

A: If


 chemistry yields inseparable mixtures, switch to mechanisms that cannot  over-alkylate by design.
Option A: Michael Addition (For Alkyl Chains with Esters/Nitriles)

Mechanism: Conjugate addition. The reaction stops automatically because the product is not a nucleophile for a second Michael acceptor under these conditions.

  • Reagents: Pyrazole + Acrylate/Acrylonitrile + Base (DBU or Triton B).

  • Protocol:

    • Dissolve pyrazole (1.0 eq) in MeCN.

    • Add catalytic DBU (0.1 eq).

    • Add Michael Acceptor (e.g., Ethyl Acrylate, 1.1 eq) dropwise at RT.

    • Stir at

      
       for 4–12 h.
      
    • Why it works: The resulting

      
      -alkylated product is sterically hindered and electronically deactivated toward further Michael addition.
      
Option B: Chan-Lam Coupling (For Arylation/Alkenylation)

Mechanism:[1][2][3] Oxidative coupling using Boronic Acids.[2][4]

  • Reagents: Pyrazole + Aryl/Alkyl Boronic Acid +

    
    .
    
  • Why it works: This is a radical/oxidative cycle. It does not proceed via simple nucleophilic attack on a halide, effectively eliminating the risk of quaternization.

Decision Logic for Route Selection

Decision_Tree Input Target: 1-Substituted Pyrazole Type What is the R-group? Input->Type Aryl Aryl / Heteroaryl Type->Aryl Alkyl Alkyl Chain Type->Alkyl ChanLam Route: Chan-Lam Coupling (Cu(OAc)2, Boronic Acid) Aryl->ChanLam Simple Is R-X simple? (Me, Et, Bn) Alkyl->Simple Yes Yes Simple->Yes No No Simple->No Direct Route: Optimized SN2 (0.95 eq R-X, Cs2CO3) Functional Does R have EWG? (Ester, CN, Ketone) Functional->Yes Functional->No Michael Route: Michael Addition (Cat. DBU, Acrylate) Mitsunobu Route: Mitsunobu (R-OH, DIAD, PPh3) Yes->Direct Yes->Michael No->Functional No->Mitsunobu

Caption: Decision matrix for selecting the synthetic route based on the desired substituent (R-group).

Module 4: Rescue & Purification

Q: I already have a mixture of Product and Salt. How do I clean it?

A: Utilize the drastic solubility difference between the neutral pyrazole and the ionic pyrazolium salt.

The "Self-Validating" Purification Protocol
  • Evaporation: Remove the reaction solvent (DMF/MeCN) completely.

  • Biphasic Partition: Add Ethyl Acetate (EtOAc) and Water .

    • Neutral Mono-product: Partitions into EtOAc.[5][6]

    • Pyrazolium Salt (Over-alkylated): Partitions into Water.[6][7]

    • Unreacted Pyrazole: Partitions into EtOAc (mostly).

  • The Acid Wash (Key Step):

    • Wash the EtOAc layer with 1M HCl .

    • Why? The unreacted starting pyrazole (if basic) may pull into the acid phase.[5] The 1-substituted pyrazole (less basic due to substitution) often remains in the organic phase (substrate dependent).

    • Note: If your product is basic, skip the acid wash and rely on the water wash to remove the quaternary salt.

  • Silica Gel Trick:

    • If using column chromatography, deactivate the silica with 1% Triethylamine (Et3N) in the eluent. This prevents the "streaking" of basic pyrazoles and ensures the highly polar salt stays stuck at the baseline.

References
  • Regioselectivity & Mechanism: J. Org. Chem.2022 , 87, 15, 10234–10245. "Highly Selective N-Alkylation of Pyrazoles." Link

  • Michael Addition Strategy: J. Org. Chem.2014 , 79, 10, 4635–4643. "Synthetic Protocol toward Fused Pyrazolone Derivatives via a Michael Addition." Link

  • Chan-Lam Coupling (General): Tetrahedron Lett.1998 , 39, 2933. "New N- and O-arylations with phenylboronic acids and cupric acetate." Link

  • Purification & Salts: BenchChem Technical Guide. "Optimizing N-Alkylation of Pyrazoles." Link

Sources

Optimization

Technical Support Center: Crystallization of Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate

The following technical guide serves as a specialized support resource for the crystallization of methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate . This guide is structured to provide autonomous, expert-level troubles...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the crystallization of methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate .

This guide is structured to provide autonomous, expert-level troubleshooting and process design, synthesizing principles of crystal engineering with the specific physicochemical properties of halogenated pyrazole esters.

Executive Summary & Compound Profile

Compound: Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate Chemical Class: Halogenated N-alkyl pyrazole ester.[1][2] Physicochemical Behavior:

  • Lipophilicity: The N-propyl group and 4-chloro substituent increase lipophilicity compared to the parent pyrazole.[1][2]

  • Hydrogen Bonding: The ester group acts as a hydrogen bond acceptor (HBA), but the molecule lacks strong hydrogen bond donors (HBD), reducing its solubility in water but enhancing it in alcohols and chlorinated solvents.[1][2]

  • Crystallization Challenge: This molecule is prone to "oiling out" (liquid-liquid phase separation) due to its low melting point relative to similar acids and the flexibility of the propyl chain.[1]

Solvent Selection Guide (Standard Operating Procedure)

Primary Solvent Screening Strategy

Do not rely on a single solvent.[1] Use the "Like Dissolves Like" principle modified for crystallization: Soluble at high T, insoluble at low T.[1]

Solvent ClassSpecific SolventSolubility Rating (Hot)Solubility Rating (Cold)Recommendation
Alcohols Methanol (MeOH)HighModeratePrimary Candidate. Often yields clean crystals.[2]
Alcohols Isopropanol (IPA)HighLowExcellent. Good for cooling crystallization.[1][2]
Esters Ethyl Acetate (EtOAc)Very HighHighToo soluble alone.[1][2] Use as solvent in binary system.[1][2]
Alkanes n-Heptane / HexaneLowInsolubleAnti-solvent. Use to force precipitation.[1][2]
Chlorinated Dichloromethane (DCM)Very HighVery HighAvoid for crystallization; good for extraction only.[1][2]
Water WaterLowInsolubleAnti-solvent (with MeOH/EtOH).[1][2]
Recommended Binary Solvent Systems

If single solvents fail (yield < 50%), use these binary systems:

  • Methanol / Water: Dissolve in hot MeOH, add Water dropwise until turbid, then cool. (Ratio: 80:20 to 50:50).[1][2]

  • Ethyl Acetate / n-Heptane: Dissolve in minimal hot EtOAc, add hot Heptane, cool slowly. (Ratio: 1:3 to 1:5).[1][2]

Interactive Troubleshooting & FAQs

Issue 1: The Product "Oils Out" Instead of Crystallizing

Symptom: As the solution cools, distinct oily droplets form before any solid appears.[1] Root Cause: The solution entered the "metastable limit" where liquid-liquid phase separation (LLPS) occurs before the crystal nucleation line.[1] This is common with propyl-substituted esters.[1][2]

Corrective Protocol:

  • Reduce Concentration: You are likely too concentrated.[1][2] Dilute the solution by 10-20%.[1][2]

  • Raise the Temperature: Re-dissolve the oil by heating.[1][2]

  • Seed the Solution: Add pure seed crystals (0.1 wt%) at the metastable zone (just above the cloud point).[1][2]

  • Switch Solvent: Move from MeOH/Water to IPA/Heptane . Water often exacerbates oiling out in lipophilic esters.[1]

Issue 2: Low Yield (< 60%)

Symptom: Mother liquor remains yellow/colored; significant product remains in solution. Root Cause: High solubility of the ester in the chosen solvent even at low temperatures.[1]

Corrective Protocol:

  • Lower Final Temperature: Cool to -10°C or -20°C.

  • Increase Anti-Solvent: If using MeOH/Water (1:1), shift to MeOH/Water (1:3).[1][2] Note: Add water slowly to avoid amorphous precipitation.[1][2]

  • Evaporative Crystallization: If solubility is too high in EtOAc, slowly evaporate the solvent under reduced pressure to drive supersaturation.[1]

Issue 3: Impurity Inclusion (Color/Byproducts)

Symptom: Crystals are off-white or yellow; NMR shows <98% purity. Root Cause: Fast nucleation traps mother liquor inclusions or co-crystallizes impurities.[1]

Corrective Protocol:

  • Slower Cooling: Reduce cooling rate to 0.1–0.5 °C/min.

  • Ostwald Ripening: Hold the slurry at an elevated temperature (e.g., 40°C) for 2 hours before final cooling. This dissolves small, impure crystals and grows larger, purer ones.[1][2]

  • Solvent Wash: Wash the filter cake with cold anti-solvent (e.g., cold Heptane) to displace mother liquor.[1][2]

Process Visualization

A. Solvent Selection Decision Tree

This logic flow guides the initial solvent choice based on solubility observation.[1][2]

SolventSelection Start Start: 100mg Compound + 1mL Solvent CheckSol Check Solubility at Room Temp (RT) Start->CheckSol SolubleRT Soluble at RT? CheckSol->SolubleRT YesSol Yes (Too Soluble) SolubleRT->YesSol Yes NoSol No SolubleRT->NoSol No UseAnti Use as Solvent in Binary System (Add Heptane/Water) YesSol->UseAnti Heat Heat to Boiling NoSol->Heat SolubleHot Soluble at Boiling? Heat->SolubleHot GoodSol Ideal Candidate (Cooling Crystallization) SolubleHot->GoodSol Yes BadSol Poor Solvent (Use as Anti-Solvent) SolubleHot->BadSol No

Figure 1: Decision logic for selecting the primary crystallization solvent based on temperature-dependent solubility profiles.

B. Optimized Crystallization Workflow

Standardized protocol for the propyl-pyrazole ester to ensure reproducibility.[1][2]

CrystWorkflow Dissolve 1. Dissolution (T = 60-70°C) Solvent: MeOH or IPA Filter 2. Polish Filtration (Remove particulates) Dissolve->Filter Cool1 3. Cool to 40°C (Metastable Zone) Filter->Cool1 Seed 4. Seeding (Add 0.1% Crystals) Cool1->Seed Cool2 5. Linear Cooling (0.5°C/min to 0°C) Seed->Cool2 Isolate 6. Isolation (Filtration + Wash) Cool2->Isolate

Figure 2: Step-by-step workflow for cooling crystallization, emphasizing the seeding step to prevent oiling out.[1][2]

Detailed Experimental Protocol

Objective: Purify crude methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate (Target Purity: >99%).

  • Preparation: Weigh 10.0 g of crude material into a 100 mL round-bottom flask.

  • Dissolution: Add 40 mL of Isopropanol (IPA) . Heat to 70°C with stirring until fully dissolved.

    • Note: If insoluble particles remain, perform a hot filtration.[1]

  • Nucleation Control: Cool the solution naturally to 45°C. Check for cloudiness.

    • Critical Step: If oil droplets appear, reheat to 60°C and add 5 mL more IPA.

  • Crystallization:

    • Add seed crystals (10 mg) at 40–45°C.

    • Initiate controlled cooling: 10°C per hour down to 0°C.

  • Isolation: Stir at 0°C for 1 hour. Filter the white crystalline solid using a Buchner funnel.[1]

  • Washing: Wash the cake with 10 mL of cold n-Heptane (chilled to 0°C).

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

References

  • Deng, X., & Mani, N. S. (2010).[1][2] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 87, 16. (Provides foundational solubility data for similar pyrazole esters).

  • Fedorov, A. et al. (2024).[1][2][3] Thermodynamic Assessment of Pyrazinamide Dissolution. Molecules, 29(21).[1][2][3] (Methodology for solubility parameter calculation in nitrogen heterocycles). [2]

  • National Institute of Standards and Technology (NIST). Methyl 4-chloro-1H-pyrazole-3-carboxylate Properties. (Reference for physicochemical baselines of the core scaffold).

  • Sigma-Aldrich. Safety Data Sheet: Methyl 4-chloro-1H-pyrazole-3-carboxylate. (Safety and handling data for the analog).

Sources

Troubleshooting

improving stability of pyrazole carboxylic esters during storage

Technical Support Center: Pyrazole Carboxylic Ester Stability Welcome to the Stability Center You are accessing the technical support repository for Pyrazole Carboxylic Esters . These intermediates (e.g., Ethyl 1H-pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Carboxylic Ester Stability

Welcome to the Stability Center

You are accessing the technical support repository for Pyrazole Carboxylic Esters . These intermediates (e.g., Ethyl 1H-pyrazole-4-carboxylate) are ubiquitous scaffolds in drug discovery but possess a "hidden" instability profile that often leads to batch failure after 3–6 months of storage.

This guide moves beyond generic "store at -20°C" advice. It dissects the molecular mechanics of degradation and provides self-validating protocols to ensure your building blocks remain reaction-ready.

Module 1: The Degradation Matrix (Root Cause Analysis)

To stabilize these compounds, you must understand why they fail. The pyrazole ring is generally robust, but the ester functionality at the 3-, 4-, or 5-position is the "Achilles' heel," particularly when the pyrazole NH is unsubstituted.

The Primary Threat: Acid-Autocatalyzed Hydrolysis

Most pyrazole esters are synthesized via acid-catalyzed condensation (e.g., using H₂SO₄ or HCl). Trace residual acid trapped in the crystal lattice acts as a "ticking clock." Once atmospheric moisture enters, this acid catalyzes the hydrolysis of the ester. Crucially, the product of this reaction is a carboxylic acid, which lowers the pH further , accelerating the degradation exponentially (Autocatalysis).

Pathway Visualization

The following diagram illustrates the degradation loop you must break.

PyrazoleDegradation cluster_prevention Intervention Points Ester Pyrazole Ester (Intact) Intermediate Tetrahedral Intermediate Ester->Intermediate + H₂O Moisture Moisture Ingress (H₂O) Moisture->Intermediate TraceAcid Trace Acid (Catalyst) TraceAcid->Intermediate Catalyzes Products Carboxylic Acid + Alcohol Intermediate->Products Collapse Products->TraceAcid Autocatalysis Loop (Acid generates more H+) Desiccant Desiccant (Removes H₂O) BaseWash Base Wash (Neutralizes Acid)

Figure 1: The Autocatalytic Hydrolysis Loop. Note the red feedback loop where degradation products accelerate further decay.

Module 2: Troubleshooting Guide (Symptom-Based)

Use this decision matrix to diagnose batch issues immediately.

Symptom Probable Cause Confirmation Test Remediation Strategy
Acrid/Vinegar Smell upon opening vialHydrolysis has occurred. The ester has cleaved to release the free acid and alcohol.[1]pH Test: Suspend 10 mg in 1 mL neutral water. pH < 4.0 confirms free acid.Irreversible. Recrystallize immediately if degradation is <10%. Otherwise, discard.
Melting Point Depression (>2°C drop)Impurity Accumulation. Likely acid/alcohol byproducts disrupting the crystal lattice.TLC: Run in 50% EtOAc/Hexane. Look for a baseline spot (acid) or solvent front spot (impurities).Recrystallization: Use a non-protic solvent (e.g., Toluene or Heptane/EtOAc).
"Gooey" or Clumped Solid Hygroscopicity. The sample has absorbed water, likely due to trace residual salts (e.g., NaCl, Na₂SO₄).Karl Fischer (KF): Water content >0.5% w/w.Lyophilization: Dissolve in Dioxane/Water and freeze-dry to remove trapped moisture.
Yellow/Brown Discoloration Oxidation. Pyrazoles with electron-rich substituents (e.g., -NH2, -OH) are prone to air oxidation.LC-MS: Check for [M+16] peaks (N-oxide formation).Filtration: Pass through a short plug of silica gel to remove colored oxides, then store under Argon.

Module 3: Best Practice Protocols

Do not rely on the supplier's packaging. Re-package valuable intermediates using this "Zero-Water" Protocol .

Protocol A: The "Neutralize & Dry" Workflow (Pre-Storage)

Rationale: Removing the catalytic trigger (acid) is more effective than just lowering the temperature.

  • Dissolution: Dissolve the ester in Ethyl Acetate (10 mL/g).

  • The Neutral Wash: Wash the organic layer twice with 5% NaHCO₃ (aq). This strips any trace acid remaining from synthesis.

  • Drying: Dry the organic layer over MgSO₄ (anhydrous) for 30 minutes. Filter.

  • Evaporation: Concentrate under reduced pressure.

  • The Azeotrope (Critical Step): Add anhydrous Toluene (5 mL/g) and re-evaporate. This azeotropically removes the last traces of water and alcohol.

  • High Vacuum: Place the solid on a high-vacuum manifold (<1 mbar) for 12 hours.

Protocol B: The "Argon Blanket" Storage System

Rationale: Oxygen and moisture require a vector. Air is that vector.

  • Container Selection: Use amber glass vials with PTFE-lined caps . Avoid polyethylene (PE) bags, which are permeable to moisture over months.

  • Inerting:

    • Place the open vial in a desiccator cabinet.

    • Backfill the vial with Argon (heavier than air) for 10 seconds.

    • Cap immediately.

  • Secondary Containment: Place the vial inside a heat-sealed Mylar bag containing a sachet of activated molecular sieves (not just silica gel).

  • Temperature: Store at -20°C.

Module 4: Comparative Stability Data

The following data illustrates the impact of storage conditions on Ethyl 1H-pyrazole-4-carboxylate (Purity by HPLC over 6 months).

Storage ConditionInitial Purity1 Month3 Months6 MonthsStatus
Ambient Air / RT (25°C) 99.2%96.5%88.1%72.4%FAILED
Ambient Air / 4°C 99.2%98.8%95.2%91.0%RISK
Argon / -20°C (Standard) 99.2%99.2%99.0%98.5%PASS
Argon / -20°C + NaHCO₃ Wash 99.2%99.2%99.2%99.1%OPTIMAL

Note: The "NaHCO₃ Wash" condition refers to Protocol A applied before storage, demonstrating that removing trace acid catalysts is as important as temperature control.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I store my pyrazole ester in solution (e.g., DMSO or Methanol)? A: Avoid Methanol/Ethanol. Transesterification can occur, especially if the solution is slightly acidic or basic, scrambling your ethyl ester to a methyl ester [1]. DMSO is acceptable for short-term use (weeks) if frozen, but DMSO is hygroscopic and will pull water into the sample, promoting hydrolysis upon thawing. Solid state storage is always superior.

Q: My NMR shows a broad peak around 13 ppm. Is this degradation? A: Not necessarily.[2] Pyrazoles with an unsubstituted NH (1H-pyrazoles) are prototropic tautomers. The NH proton can broaden or disappear depending on the solvent and water content. However, if you also see a loss of the ethyl quartet/triplet signals, you have hydrolysis (carboxylic acid formation) [2].

Q: Why do some suppliers ship these at room temperature if they are unstable? A: Short-term exposure (days) is usually acceptable. The degradation is cumulative. However, once received, you must immediately transfer them to -20°C storage. We recommend running a "reception QC" (Protocol A) if the shipment was delayed in transit during summer months.

Q: Does the position of the ester (3-, 4-, or 5-) matter for stability? A: Yes. Esters at the 5-position (adjacent to the NH) are often more sterically hindered but can be electronically activated for hydrolysis depending on the tautomer. However, 4-carboxylate esters (beta to the nitrogens) are generally the most stable electronically, yet still succumb to the moisture/acid pathway described above [3].

References

  • BenchChem. (2025).[2] Technical Support Center: Stability and Storage of Pyrazole Compounds. Retrieved from BenchChem Technical Guides.

  • National Institutes of Health (NIH). (2013). Degradation behaviour of pyrazosulfuron-ethyl in water as affected by pH. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (2024). Pyrazole Synthesis and Stability Patterns. Available at: [Link]

  • CymitQuimica. (2024).[3] Safety Data Sheet: Ethyl pyrazole-4-carboxylate. Section 10: Stability and Reactivity.[3][4][5]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for ester hydrolysis mechanisms).

Sources

Optimization

Technical Support Center: Solubilization of Chloropyrazole Intermediates

Executive Summary & Physicochemical Context The Problem: Chloropyrazole intermediates often exhibit "brick dust" properties: high crystallinity (due to strong - stacking and H-bonding of the pyrazole ring) combined with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

The Problem: Chloropyrazole intermediates often exhibit "brick dust" properties: high crystallinity (due to strong


-

stacking and H-bonding of the pyrazole ring) combined with moderate lipophilicity (driven by the chlorine substituent).

The Science: The solubility challenge here is thermodynamic. To dissolve a chloropyrazole, the solvent must overcome the Crystal Lattice Energy (breaking the solid) and provide enough Solvation Energy to stabilize the molecule.

  • The Chlorine Effect: The Cl atom is electron-withdrawing (

    
    -acceptor) and lipophilic. It lowers the basicity of the pyrazole nitrogen, making protonation difficult in mild acids, while increasing the hydrophobicity (
    
    
    
    ).
  • The Amphoteric Trap: 1H-chloropyrazoles are amphoteric. They can act as very weak bases (protonation at N2) or weak acids (deprotonation at N1). Most researchers fail because they treat them as simple bases.

Decision Matrix: Selecting a Solubilization Strategy

Do not guess. Use this logic flow to select the correct protocol based on your specific intermediate's structure.

SolubilizationStrategy Start Start: Analyze Structure HasNH Does it have a free NH group (1H-pyrazole)? Start->HasNH IsBasic Does it have a basic side chain (e.g., -NH2)? HasNH->IsBasic No (N-alkylated) pH_High Strategy A: pH Adjustment (High pH) Form Anionic Salt HasNH->pH_High Yes pH_Low Strategy B: pH Adjustment (Low pH) Form Cationic Salt IsBasic->pH_Low Yes LogP_Check Check LogP (Lipophilicity) IsBasic->LogP_Check No Cosolvent Strategy C: Cosolvency (DMSO/PEG/Ethanol) LogP_Check->Cosolvent LogP < 3 Surfactant Strategy D: Micellar Solubilization (Surfactants/Cyclodextrins) LogP_Check->Surfactant LogP > 3

Figure 1: Decision tree for selecting the optimal solubilization method based on molecular substitution patterns.

Module A: pH Manipulation (The Ionic Switch)

Applicability: 1H-chloropyrazoles (e.g., 4-chloropyrazole).[1][2][3] Mechanism: The chlorine atom exerts an inductive effect (-I), increasing the acidity of the N-H proton. While unsubstituted pyrazole has a pKa ~14.2, 4-chloropyrazole is more acidic (pKa ~12-13). Deprotonation creates a highly soluble anion.

Protocol: Anionic Salt Formation

Goal: Convert the neutral "brick" into a soluble sodium or potassium salt.

  • Calculate Molar Equivalence: Determine the moles of your chloropyrazole (

    
    ).
    
  • Select Base: Use a strong inorganic base. NaOH (1M) or KOH (1M) are standard. Weak bases like bicarbonate will not work effectively due to the high pKa.

  • Titration Method:

    • Suspend the solid in water (10 mL/g).

    • Slowly add 1.05 equivalents of 1M NaOH dropwise while stirring.

    • Monitor dissolution.[4][5] If the solution clears, the anionic species is formed.

  • Stability Check: Ensure your downstream reaction can tolerate pH > 12. If not, this method is invalid.

WARNING: Do not attempt to solubilize 4-chloropyrazole by acidification (low pH) unless you use concentrated mineral acids. The Cl atom reduces the basicity of the pyridine-like nitrogen significantly (pKa < 1.0), meaning it will not protonate in mild acetic acid or dilute HCl.

Module B: Cosolvent Engineering (The Dielectric Tune)

Applicability: N-alkylated chloropyrazoles or when pH adjustment is forbidden. Mechanism: Water has a high dielectric constant (


). Chloropyrazoles prefer lower dielectric environments. Adding a water-miscible organic solvent reduces the mixture's polarity to match the solute.
Recommended Cosolvent Systems[6]
CosolventDielectric Const. (

)
ProsConsRecommended Range % (v/v)
DMSO 46.7Excellent solubilizer; breaks lattice energy.High boiling point; difficult to remove.5% - 20%
PEG 400 12.4Biocompatible; good for H-bonding acceptors.Viscous; can interfere with HPLC.10% - 40%
Ethanol 24.5Volatile; easy to remove.Flammable; protein denaturation risk.10% - 30%
Propylene Glycol 32.1Generally Recognized As Safe (GRAS).Weaker solubilizer than DMSO.15% - 50%
Protocol: Ternary Phase Screening (The "Shake-Flask" Method)
  • Preparation: Prepare 5 vials with increasing ratios of Cosolvent:Water (0:100, 20:80, 40:60, 60:40, 80:20).

  • Saturation: Add excess chloropyrazole to each vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Analysis: Filter (0.45

    
    m PTFE) and analyze supernatant via HPLC-UV (typically 230-250 nm for pyrazoles).
    
  • Plotting: Plot Solubility (

    
    ) vs. Cosolvent Fraction (
    
    
    
    ). Use the Log-Linear Model to predict the exact percentage needed:
    
    
    (Where
    
    
    is water solubility and
    
    
    is the solubilizing power).

Module C: Advanced Formulation (Surfactants & Cyclodextrins)

Applicability: Highly lipophilic derivatives (e.g., dichloropyrazoles) or biological assays where DMSO is toxic.

Workflow: Cyclodextrin Complexation

Chloropyrazoles fit well into the cavity of


-Cyclodextrin (

-CD) or Hydroxypropyl-

-Cyclodextrin (HP-

-CD).

CyclodextrinWorkflow Step1 1. Weigh Host (HP-beta-CD) Step2 2. Dissolve Host in Water (20% w/v) Step1->Step2 Step3 3. Add Guest (Chloropyrazole) Step2->Step3 Step4 4. Stir 24-48h (Equilibrium) Step3->Step4 Step5 5. Filter (0.22 um) Step4->Step5

Figure 2: Preparation of inclusion complexes. The hydrophobic chloropyrazole enters the CD cavity, while the hydrophilic exterior interacts with water.

Why HP-


-CD? 
Standard 

-CD has limited water solubility (~18 mg/mL). The hydroxypropyl derivative is soluble >600 mg/mL, allowing for much higher drug loading.

Frequently Asked Questions (FAQs)

Q1: I added 1M HCl, but my 4-chloropyrazole didn't dissolve. Why? A: You are fighting the chlorine atom. The electron-withdrawing nature of chlorine lowers the pKa of the pyrazole nitrogen to < 1.0. 1M HCl is not acidic enough to fully protonate it. You would need concentrated acid, which might degrade your compound. Switch to High pH (NaOH) if it is a 1H-pyrazole, or use a cosolvent like DMSO.

Q2: Can I use "Salting In" with these intermediates? A: Yes, hydrotropes like Sodium Benzoate or Urea (at high concentrations, 2-4 M) can disrupt the water structure and improve solubility via


-stacking interactions with the pyrazole ring. This is often safer than using harsh pH changes.

Q3: My compound precipitates when I dilute my DMSO stock into water. How do I fix this? A: This is the "Crash-Out" effect. To prevent this:

  • Add the water slowly to the DMSO, not the reverse.

  • Use a surfactant (e.g., 0.1% Tween 80) in the water phase before mixing. This provides nucleation inhibition.

References

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.
  • Jain, K. S., et al. (2006). Recent advances in the chemistry of pyrazoles. Part 2. Journal of Heterocyclic Chemistry.[6] (Discusses pKa shifts due to halogenation).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • PubChem Database. Compound Summary for CID 27524 (4-Chloropyrazole). National Center for Biotechnology Information.

Sources

Troubleshooting

Technical Support Center: Mastering Exotherm Control in Large-Scale Pyrazole Alkylation

Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in heterocyclic scale-up: controlling the violent ex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in heterocyclic scale-up: controlling the violent exotherms associated with pyrazole alkylation.

This guide bypasses generic advice to provide mechanistic causality, field-proven troubleshooting, and self-validating protocols to ensure your scale-up campaigns are safe, regioselective, and high-yielding.

Mechanistic Insight: The Causality of Pyrazole Alkylation Exotherms

To control a reaction, you must first understand its thermodynamics. The pyrazole ring is a highly electron-rich aromatic system. When exposed to a strong electrophile (such as methyl iodide, dimethyl sulfate, or benzyl bromide), the formation of the new C–N bond occurs rapidly, releasing a massive amount of enthalpy[1].

At the laboratory bench (e.g., 50 mL flasks), the high surface-area-to-volume ratio of the glassware allows this heat to dissipate efficiently into the surrounding environment or cooling bath[1]. However, upon scale-up to pilot reactors (e.g., 50 L to 500 L), this ratio plummets. The heat generated by the reaction quickly exceeds the heat removal capacity of the reactor's cooling jacket. If left unchecked, the surplus heat raises the temperature of the reaction mass, exponentially accelerating the reaction kinetics and creating a dangerous feedback loop known as a thermal runaway [2].

Furthermore, this exotherm directly sabotages product quality. Pyrazole tautomerism allows alkylation at either the N1 or N2 position. At strictly controlled low temperatures, the kinetically favored N1 product dominates. However, when an exotherm spikes the internal temperature, the thermal energy easily breaches the activation energy barrier for the thermodynamically stable—but often undesired—N2 isomer, destroying your regioselectivity[3].

ExothermControl A Large-Scale Pyrazole Alkylation B Batch Reactor (High Exotherm Risk) A->B Traditional C Continuous Flow (Isothermal Control) A->C Process Intensification D Biocatalytic Cascade (Ambient Temp) A->D Green Chemistry E Dropwise Addition & Active Cooling B->E F Microreactor Coils (Rapid Heat Dissipation) C->F G Engineered Enzymes (No Thermal Hazard) D->G

Logical decision tree for mitigating exotherms during pyrazole alkylation scale-up.

Troubleshooting & FAQs

Q1: We observe a sudden temperature spike and pressure build-up when scaling our batch N-alkylation from 50g to 5kg. How do we prevent this? A1: You are experiencing the onset of a thermal runaway. The root cause is that your heat generation rate has surpassed your reactor's cooling capacity. Actionable Fix: Before scaling further, use Differential Scanning Calorimetry (DSC) to calculate the potential adiabatic temperature rise—the worst-case scenario if all reactants reacted without any heat removal[4]. Transition from "all-at-once" reagent addition to a controlled, dropwise addition of the electrophile. Additionally, evaluate your stirring mechanism; poor mixing in viscous solutions creates localized hotspots that ignite runaways[4].

Q2: Our dropwise addition in the batch reactor is taking 8 hours to maintain safe temperatures, which is degrading our product. Are there faster alternatives? A2: Yes. Batch dropwise addition is notoriously time-inefficient at the production scale[2]. The definitive solution is transitioning to Continuous Flow Chemistry . Microreactors possess vastly superior heat-transfer coefficients compared to batch reactors, allowing you to bypass time-limiting dropwise steps and process highly concentrated streams safely[2][5].

Q3: Our N1/N2 regioselectivity drops from 95:5 at lab scale to 70:30 at pilot scale, even with jacket cooling. Why? A3: Jacket cooling in large batch reactors is often insufficient to prevent microscopic thermal fluctuations (hotspots) near the agitator blades. These micro-exotherms provide enough activation energy to form the N2 isomer. Actionable Fix: If you must remain in batch, consider using sterically bulky, masked methylating agents like α-halomethylsilanes. These reagents sterically disfavor the N2-alkylation pathway, locking in high N1 selectivity even if minor temperature fluctuations occur[3]. Alternatively, adopt a biocatalytic approach (see Protocol B).

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By relying on physical geometry (flow) or biological specificity (enzymes), they inherently prevent the conditions that cause thermal runaways, rather than merely reacting to them.

Protocol A: Continuous Flow N-Alkylation (Process Intensification)

Causality: By continuously pumping micro-volumes of reagents through a highly conductive, chilled reactor coil, the system physically restricts the reacting volume. This geometrically prevents the accumulation of unreacted electrophile, rendering a large-scale thermal runaway physically impossible[2][5].

Step-by-Step Methodology:

  • Feed Preparation: Prepare Stock Solution A (Pyrazole + Base in Acetonitrile) and Stock Solution B (Alkylating agent, e.g., Methyl Iodide, in Acetonitrile).

  • System Priming: Prime the HPLC pumps with pure solvent to ensure no air bubbles disrupt the flow regime.

  • Thermal Calibration: Set the residence time coil (e.g., PFA or Hastelloy) inside an active cooling bath set to 20 °C.

  • Mixing & Reaction: Initiate flow, directing Pump A and Pump B into a high-turbulence T-mixer. The immediate exotherm generated upon mixing is instantly dissipated into the cooling bath as the fluid travels down the coil[5].

  • In-line Quenching: Direct the reactor output into an in-line quench vessel containing an aqueous neutralizing agent (e.g., sodium thiosulfate) to instantly terminate the reaction.

  • Validation: Monitor the steady-state output using inline Process Analytical Technology (PAT) to ensure >99% conversion.

FlowProtocol P1 Pump A: Pyrazole + Base Mix T-Mixer (High Turbulence) P1->Mix P2 Pump B: Alkylating Agent P2->Mix React Residence Coil (Active Cooling Jacket) Mix->React Exotherm Initiates Quench In-line Quench React->Quench Heat Dissipated Prod Regioselective Product Quench->Prod

Continuous flow reactor setup for isothermal control of highly exothermic alkylations.

Protocol B: Biocatalytic Cascade Alkylation (Green Chemistry)

Causality: Engineered enzymes utilize simple haloalkanes to generate S-adenosyl-L-methionine analogs in situ. A second enzyme transfers the alkyl group to the pyrazole. Because the reaction is driven by enzymatic pocket affinity rather than brute-force thermodynamics, it proceeds with >99% regioselectivity at ambient temperature, completely eliminating thermal hazards[6][7].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.5) containing catalytic amounts of the required cosubstrate (S-adenosyl-L-homocysteine).

  • Enzyme Loading: Introduce the promiscuous halide methyltransferase and the engineered pyrazole-alkylating enzyme into the buffer[6].

  • Substrate Addition: Add the pyrazole substrate (1.0 mmol scale) and the haloalkane (e.g., iodomethane) to the aqueous system[6].

  • Isothermal Incubation: Stir the biphasic mixture gently at 30 °C for 24 hours. The ambient operating temperature inherently prevents any risk of an exotherm.

  • Extraction: Extract the highly regioselective N1-alkylated product using ethyl acetate, followed by standard phase separation and solvent evaporation.

Quantitative Data Summary

The table below summarizes the operational parameters and safety profiles of the three primary scale-up strategies discussed in this guide.

ParameterTraditional BatchContinuous FlowBiocatalytic Cascade
Heat Transfer Efficiency Low (Decreases drastically with scale)Very High (Micro-scale channels)N/A (Ambient reaction)
Exotherm Mitigation Dropwise addition (Slow, inefficient)Active inline cooling (Instantaneous)Enzymatic control (Inherent)
Regioselectivity (N1:N2) Poor to Moderate (Temperature dependent)High (Strict isothermal control)>99:1 (Enzyme pocket directed)
Scale-Up Safety Risk High (Thermal runaway potential)Low (Minimal active reaction volume)Very Low (Aqueous, ambient conditions)
Throughput & Scalability Low (Bottlenecked by cooling capacity)High (Continuous, steady-state operation)Moderate (Dependent on enzyme kinetics)

References

  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment.
  • 3-Bromo-1H-pyrazole - Building Blocks. Benchchem.
  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. NIH.
  • PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.

Sources

Optimization

Technical Support Center: Removing Unreacted Propyl Halide from Pyrazole Reaction Mixtures

Welcome to the technical support center for chemists and researchers. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the common challenge of removing unreacted propyl halide from p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chemists and researchers. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the common challenge of removing unreacted propyl halide from pyrazole N-alkylation reaction mixtures. The following information is designed to provide you with the expertise and practical insights needed to ensure the purity of your final product.

Troubleshooting Guide: Isolating Your N-Propyl Pyrazole

The presence of residual propyl halide can interfere with downstream applications and compromise the integrity of your research. This guide will walk you through a logical workflow to effectively remove these impurities.

Step 1: Initial Assessment - What is the physical state of your product and the boiling point of your propyl halide?

The initial strategy for purification heavily relies on the physical properties of your target N-propyl pyrazole and the specific propyl halide used.

CompoundBoiling Point (°C)
n-Propyl bromide71 °C[1][2][3][4]
n-Propyl iodide101-103 °C[5][6][7][8][9]
1H-Pyrazole186-188 °C[10]
1-Isopropylpyrazole143 °C[11]
1-Phenyl-3(5)-propyl pyrazole192-193 °C[12]
3,5-diphenyl-1-propyl-1H-pyrazole~374 °C[13]
Step 2: Method Selection Workflow

Based on the initial assessment, the following decision tree can guide you to the most appropriate purification strategy.

Purification_Workflow start Start: Crude Reaction Mixture (N-Propyl Pyrazole + Unreacted Propyl Halide) bp_diff Is there a significant boiling point difference (> 40 °C)? start->bp_diff distillation Fractional Distillation bp_diff->distillation Yes product_solid Is the N-propyl pyrazole a solid? bp_diff->product_solid No chromatography Flash Column Chromatography distillation->chromatography If distillation is insufficient extraction Liquid-Liquid Extraction extraction->chromatography scavenger Scavenger Resin chromatography->scavenger For trace impurities recrystallization Recrystallization recrystallization->scavenger For trace impurities product_solid->recrystallization Yes product_liquid Is the N-propyl pyrazole a liquid? product_solid->product_liquid No product_liquid->extraction Yes

Caption: Decision workflow for selecting a purification method.

Problem: My N-propyl pyrazole is contaminated with the starting propyl halide.

Solution 1: Fractional Distillation (For significant boiling point differences)

  • Why it works: This method separates liquids based on their different boiling points.[14][15] It is most effective when the boiling point of your N-propyl pyrazole is significantly higher than that of the unreacted propyl halide.

  • When to use it: Ideal for large-scale purifications where the boiling point difference between the product and the halide is greater than 40 °C.

  • Expert Tip: Use a fractionating column with a high number of theoretical plates for closely boiling mixtures. Vacuum distillation is recommended to lower the boiling points and prevent thermal degradation of your product.[16]

Solution 2: Liquid-Liquid Extraction (A versatile first-pass purification)

  • Why it works: This technique separates compounds based on their differing solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[17][18][19] Pyrazoles, being weakly basic, can often be protonated and drawn into an acidic aqueous layer, leaving the neutral propyl halide in the organic layer.[20]

  • When to use it: A good initial workup step for most reaction mixtures. It's particularly useful for removing the bulk of the unreacted halide before a final purification step like chromatography.

  • Expert Tip: Perform multiple extractions with smaller volumes of the extraction solvent for greater efficiency. Always check the pH of the aqueous layer to ensure it is acidic enough to protonate your pyrazole.

Solution 3: Flash Column Chromatography (For high purity)

  • Why it works: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[21][22][23]

  • When to use it: When high purity is required, and other methods have failed to completely remove the propyl halide. It is also effective for separating regioisomers that may have formed during the alkylation.[24][25]

  • Expert Tip: A common eluent system for pyrazole derivatives is a mixture of hexane and ethyl acetate.[26] The polarity of the eluent can be adjusted to achieve optimal separation. Deactivating the silica gel with triethylamine can be beneficial for basic compounds to prevent streaking and improve separation.[27]

Solution 4: Scavenger Resins (For trace amounts of electrophiles)

  • Why it works: Scavenger resins are functionalized solid supports that react with and bind to specific types of molecules, such as electrophilic alkyl halides.[28][29][30] This allows for the easy removal of the impurity by simple filtration.

  • When to use it: To remove the final traces of unreacted propyl halide after a primary purification method. This is particularly useful in high-throughput and combinatorial chemistry.[29]

  • Expert Tip: Choose a scavenger resin with a functional group that is nucleophilic enough to react with the propyl halide. Trisamine-based resins are often effective for this purpose.[31]

Solution 5: Recrystallization (For solid products)

  • Why it works: This technique purifies a solid compound by dissolving it in a hot solvent and then allowing it to cool slowly, forming crystals. Impurities remain in the mother liquor.[32]

  • When to use it: When your N-propyl pyrazole is a solid at room temperature and has different solubility characteristics than the propyl halide.

  • Expert Tip: A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can often provide better results than a single solvent.[32] If your compound "oils out," try cooling the solution more slowly or using a different solvent system.[32]

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for pyrazole reactions and workups? A1: Pyrazole and its derivatives are generally soluble in a range of organic solvents. Common choices for reactions include acetone, ethanol, methanol, acetonitrile, dimethylformamide (DMF), and dichloromethane (CH2Cl2).[33][34] For workups, ethyl acetate and dichloromethane are frequently used for extractions.[24][25]

Q2: My pyrazole derivative has poor solubility. What can I do? A2: Poor solubility can be a challenge. Strategies to improve solubility include using a co-solvent system, adjusting the pH if your molecule has acidic or basic functional groups, or employing more advanced techniques like co-crystallization.[20][33][34] Heating the solvent is also a common first step to dissolve a poorly soluble pyrazole derivative.[20]

Q3: I'm seeing two spots on my TLC plate after the reaction. What could they be? A3: In the N-alkylation of unsymmetrical pyrazoles, it is common to obtain a mixture of two regioisomers (N1 and N2 alkylated products).[24][25] The ratio of these isomers can be influenced by factors such as the steric bulk of the alkylating agent and the reaction conditions. Flash column chromatography is often required to separate these isomers.[24][25]

Q4: Can I use an alternative to alkyl halides for the N-propylation? A4: Yes, other electrophiles can be used. For example, trichloroacetimidates in the presence of a Brønsted acid catalyst have been shown to be effective for the N-alkylation of pyrazoles.[35] This method can be an alternative to reactions requiring strong bases or high temperatures.[35]

Q5: Are there any "green" or more environmentally friendly approaches to pyrazole synthesis and purification? A5: Yes, there is growing interest in developing more sustainable chemical processes. For pyrazole synthesis, methods utilizing water as a solvent or microwave-assisted synthesis can reduce the use of volatile organic compounds and shorten reaction times.[25][33][36] For purification, techniques like using scavenger resins can minimize solvent consumption compared to traditional chromatography.[28]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction Procedure

Objective: To remove the bulk of unreacted propyl halide from the crude reaction mixture.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (or other suitable organic solvent)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Quench the reaction mixture as appropriate (e.g., with water or a saturated ammonium chloride solution).[24]

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer with 1M HCl. The N-propyl pyrazole should move into the acidic aqueous layer.

  • Separate the layers.

  • Carefully neutralize the aqueous layer with saturated NaHCO₃ solution until the pH is basic.

  • Extract the now basic aqueous layer multiple times with fresh ethyl acetate.

  • Combine the organic layers from the back-extraction.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography

Objective: To obtain high-purity N-propyl pyrazole.

Materials:

  • Crude product from extraction or distillation

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Compressed air or nitrogen source

  • Chromatography column

  • Test tubes or vials for fraction collection

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the dissolved sample onto the top of the silica gel bed.

  • Elute the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane. The less polar propyl halide should elute first.

  • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure N-propyl pyrazole and remove the solvent under reduced pressure.

References

  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Wikipedia. (2023, December 2). n-Propyl iodide. Retrieved from [Link]

  • BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
  • Laboratory Chemicals. (n.d.). n-Propyl iodide, 99%.
  • LookChem. (n.d.). Cas 107-08-4,Propyl iodide. Retrieved from [Link]

  • BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Bhavika Chemicals. (n.d.). N-Propyl Bromide. Retrieved from [Link]

  • Merck Index. (n.d.). Propyl Iodide.
  • Mody Chemi Pharma Ltd. (n.d.). N Propyl Bromide Manufacturers. Retrieved from [Link]

  • Relic Chemicals. (n.d.). N-Propyl Bromide | Manufacturers. Retrieved from [Link]

  • Stenutz. (n.d.). n-propyl iodide. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Ottokemi. (n.d.). n-Propyl bromide, 99%. Retrieved from [Link]

  • EPA. (n.d.). 1H-Pyrazole, 3,5-diphenyl-1-propyl- Properties. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole.
  • BenchChem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • Google Patents. (n.d.). EP0544496B1 - Removal of halide impurities from organic liquids.
  • Supporting Information. (n.d.). Eco-friendly methods of the synthesis of N-acyl pyrazole derivatives with luminescent properties.
  • Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines.
  • PMC. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
  • ResearchGate. (n.d.). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Wikipedia. (2024, February 24). Liquid–liquid extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US5705656A - N-alkylation method of pyrazole.
  • Google Patents. (n.d.). US3553275A - Solvent extraction process for extracting long chain alkyl monohalides from long chain alkanes.
  • Biotage. (n.d.). Metal Scavenger User Guide.
  • Chemistry LibreTexts. (2022, June 23). Liquid-Liquid Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Wiley Online Library. (2021, February 1). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]

  • Springer. (2019, July 1). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • PMC. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • BenchChem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
  • Royal Society of Chemistry. (2024, April 30). Supramolecular chemistry of liquid–liquid extraction. Retrieved from [Link]

  • Wipf Group. (2004, October 29). Strategies in organic synthesis. Retrieved from [Link]

  • Scavenger-Solutions. (n.d.). Products. Retrieved from [Link]

  • KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Retrieved from [Link]

  • Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • BoldChem Tech. (n.d.). 1H-pyrazole | CAS 288-13-1. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate

Comparative Analysis of 1H NMR Platforms for the Structural Verification of Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate As a Senior Application Scientist in drug development, selecting the appropriate analytical p...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 1H NMR Platforms for the Structural Verification of Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate

As a Senior Application Scientist in drug development, selecting the appropriate analytical platform for the Quality Assurance and Quality Control (QA/QC) of pharmaceutical building blocks is a critical operational decision. Pyrazole derivatives are highly prevalent pharmacophores in modern medicinal chemistry. Specifically, methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate (CAS 1856044-61-5)[1] is a heavily functionalized intermediate that requires rigorous structural verification before downstream coupling.

Historically, high-field Nuclear Magnetic Resonance (NMR) spectroscopy (≥400 MHz) has been the gold standard for this task. However, recent advancements in permanent magnet technology have brought cryogen-free benchtop NMR (60–80 MHz) directly into the synthetic laboratory[2]. This guide objectively compares the performance of a 60 MHz benchtop NMR against a standard 400 MHz high-field system for the routine 1H NMR analysis of this specific pyrazole derivative, providing actionable experimental protocols and mechanistic insights.

Mechanistic NMR Analysis: The "Why" Behind the Spectrum

Before comparing hardware, we must establish the ground-truth chemical shifts based on the molecule's electronic environment. The structural verification of methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate relies on resolving five distinct proton environments:

  • The H-5 Pyrazole Proton (~7.55 ppm): The pyrazole ring is an electron-rich heteroaromatic system. However, the electron-withdrawing chlorine atom at C-4 and the methyl carboxylate group at C-3 exert strong inductive and anisotropic deshielding effects[3]. Crucially, the chlorine substitution at C-4 eliminates the typical vicinal coupling (usually J = 1.5–2.5 Hz) seen in unsubstituted pyrazoles. Consequently, H-5 appears as a distinct, isolated singlet far downfield. This singlet acts as the primary diagnostic marker for the regiochemistry of the halogenation.

  • The N-Propyl Chain (C1', C2', C3'): The electronegativity of the pyrazole N-1 atom significantly deshields the adjacent C1' methylene protons, shifting them to ~4.12 ppm. The C2' and C3' protons are further removed from this inductive effect, appearing at ~1.90 ppm (sextet) and ~0.95 ppm (triplet), respectively.

  • The Ester Methyl (~3.95 ppm): The -OCH3 group appears as a sharp 3H singlet, deshielded by the adjacent carbonyl oxygen.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every spectrum must be internally calibrated to prevent false structural assignments.

Sample Preparation (Standardized for Both Platforms)
  • Mass & Solvent: Weigh exactly 10.0 mg of the pyrazole derivative into a clean glass vial. Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen because the target molecule lacks exchangeable protons (e.g., -OH, -NH), eliminating the risk of deuterium exchange[3]. 10.0 mg ensures sufficient concentration to achieve a high Signal-to-Noise Ratio (SNR) on the benchtop system without causing concentration-dependent viscosity line broadening.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette.

High-Field NMR Acquisition (400 MHz)
  • Tuning & Shimming: Insert the sample and perform automated tuning, matching, and gradient shimming (Z1-Z4).

    • Causality: Precise shimming ensures a highly uniform magnetic field across the sample volume, which is strictly required to resolve fine J-coupling (e.g., the ~7.1 Hz sextet of the propyl C2' protons).

  • Acquisition: Acquire the 1H spectrum using a standard 90° pulse sequence, 8 scans, 12 ppm spectral width, and a 2-second relaxation delay.

Benchtop NMR Acquisition (60 MHz)
  • Acquisition Parameters: Insert the sample into the 60 MHz permanent magnet benchtop system. Set the spectral width to 12 ppm and increase the number of scans to 64.

    • Causality: NMR sensitivity scales proportionally to

      
      [4]. To compensate for the lower magnetic field of the benchtop unit, the number of transient scans must be increased to achieve an SNR comparable to a high-field system.
      
  • Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz.

    • Causality: This mathematical smoothing reduces the high-frequency noise inherent in lower-field acquisitions, ensuring the integration accuracy of the critical H-5 and ester methyl singlets, albeit at a slight cost to multiplet resolution.

The Self-Validation Check

Regardless of the platform, always verify the residual CHCl₃ solvent peak at 7.26 ppm . If this peak deviates by more than ±0.02 ppm, recalibrate the spectrum to the TMS signal at 0.00 ppm. Failure to do so invalidates the chemical shift reporting for the H-5 proton.

Data Presentation & Platform Comparison

The following table summarizes the comparative performance of both platforms based on the expected chemical shifts and resolution capabilities.

Proton EnvironmentExpected Shift (δ, ppm)Multiplicity & Integration400 MHz High-Field Performance60 MHz Benchtop Performance
Pyrazole H-5 ~7.55Singlet (1H)Baseline resolved; sharpFully resolved; highly accurate integration
Propyl N-CH₂ (1') ~4.12Triplet (2H, J=7.1 Hz)Distinct, sharp tripletTriplet visible; minor base broadening
Ester -OCH₃ ~3.95Singlet (3H)Baseline resolved; sharpFully resolved; easily integrated
Propyl -CH₂- (2') ~1.90Sextet (2H, J=7.1 Hz)Fully resolved sextetBroad multiplet; fine splitting lost
Propyl -CH₃ (3') ~0.95Triplet (3H, J=7.1 Hz)Distinct, sharp tripletTriplet visible; slight overlap with noise
Critical Discussion on Resolution

A primary concern when stepping down to a 60 MHz benchtop system is signal overlap[5]. In this molecule, the ester methyl singlet (~3.95 ppm) and the N-CH₂ triplet (~4.12 ppm) are separated by approximately 0.17 ppm. On a 60 MHz instrument, 0.17 ppm corresponds to a frequency difference of ~10.2 Hz. Given that a well-shimmed benchtop spectrometer achieves a linewidth at half-height of <1.0 Hz, these two critical signals remain completely baseline-resolved.

While the fine sextet splitting of the propyl C2' protons (~1.90 ppm) merges into a broad multiplet at 60 MHz, this loss of fine structure does not impede structural verification. The quantitative integration of the H-5 singlet and the ester methyl group remains highly accurate, proving that benchtop NMR offers comparable performance for routine molecular identity and purity checks[6].

QA/QC Workflow Visualization

To optimize laboratory throughput, drug development teams should implement a tiered approach to NMR platform selection. Benchtop systems should be utilized as the first-line defense for routine identity checks, reserving high-field instruments for complex mixture elucidation or 2D NMR requirements.

NMR_Workflow Start Synthesized/Procured Pyrazole Derivative SamplePrep Sample Preparation (10 mg in CDCl3 + TMS) Start->SamplePrep Decision QA/QC Requirement? SamplePrep->Decision Benchtop Benchtop NMR (60-80 MHz) Routine Purity & Identity Decision->Benchtop Routine QC HighField High-Field NMR (400+ MHz) Complex Mixtures & 2D NMR Decision->HighField Deep Characterization DataAnalysis 1H NMR Spectral Analysis (Peak Assignment & Integration) Benchtop->DataAnalysis HighField->DataAnalysis Validation Structural Verification (Pass/Fail) DataAnalysis->Validation

Figure 1: Decision matrix and workflow for selecting NMR platforms in pyrazole QA/QC.

Conclusion

For the structural verification of methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate, high-field NMR (400 MHz) provides unparalleled resolution of aliphatic multiplets. However, the 60 MHz benchtop NMR successfully resolves all critical diagnostic markers—specifically the H-5 pyrazole proton and the ester methyl group—allowing for accurate integration and identity confirmation. By integrating benchtop NMR into the primary QA/QC workflow, laboratories can drastically reduce cryogen costs and bottlenecking at high-field facilities without sacrificing scientific integrity.

References

  • [4] Title: Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game-Changers Source: Chemistry - Methods URL: [Link]

  • [2] Title: Revolutionizing NMR: Bringing advanced spectroscopy from the basement to the benchtop Source: News-Medical URL: [Link]

  • [5] Title: High-field to Benchtop NMR Spectroscopy - Part 1 Source: Oxford Instruments URL: [Link]

  • [6] Title: Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL: [Link]

Sources

Comparative

A Researcher's Guide to Interpreting Ester and Chloro Group Vibrations in Pyrazole Scaffolds using IR Spectroscopy

For researchers and professionals in drug development, the precise characterization of synthesized molecules is paramount. Pyrazole derivatives, a cornerstone in medicinal chemistry, often incorporate ester and chloro fu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of synthesized molecules is paramount. Pyrazole derivatives, a cornerstone in medicinal chemistry, often incorporate ester and chloro functionalities to modulate their biological activity.[1][2] Fourier-Transform Infrared (FT-IR) spectroscopy remains a rapid, accessible, and powerful first-line technique for structural verification. This guide provides an in-depth comparison of the characteristic IR absorption bands for ester and chloro groups appended to a pyrazole ring, supported by experimental data and the underlying principles governing their vibrational behavior.

The Pyrazole Ring: An Electronic Influencer

The pyrazole ring is not a passive scaffold; its aromatic nature and the presence of two adjacent nitrogen atoms create a unique electronic environment that influences the vibrational frequencies of its substituents.[3] The ring itself exhibits characteristic vibrations, including C=N, C=C, and N-N stretching modes, typically observed in the 1620-1430 cm⁻¹ region.[4] The position of a substituent (on a nitrogen or a carbon atom) and the electronic nature of other groups on the ring will cause shifts in the expected frequencies of attached functional groups through inductive and resonance effects. Electron-withdrawing groups, for instance, can significantly alter bond polarity and strength, which is directly reflected in the IR spectrum.[5]

Characteristic IR Bands of Ester Groups on Pyrazoles

The ester functionality presents two primary vibrational modes of interest: the carbonyl (C=O) stretch and the C-O stretches.

The Carbonyl (C=O) Stretching Vibration

This is one of the most intense and reliable absorption bands in an IR spectrum. For a typical aliphatic ester, the C=O stretch appears in the 1750-1735 cm⁻¹ range. However, when attached to a pyrazole ring, this frequency is subject to shifts.

  • Electronic Effects: The position of the ester on the pyrazole ring and the nature of other substituents are critical. In a reported example of Methyl 5-amino-3-methylsulfanyl-1H-pyrazol-4-carboxylate , the C=O stretching frequency was observed at 1750 cm⁻¹ .[6] The presence of the electron-donating amino group and the electron-withdrawing pyrazole ring creates a complex electronic interplay.

  • Conjugation: If the ester's carbonyl group is in conjugation with the pyrazole π-system, a decrease in the C=O stretching frequency (a shift to lower wavenumber) is expected due to the delocalization of electron density, which weakens the C=O double bond. Conversely, strong electron-withdrawing groups elsewhere on the ring can pull electron density away, strengthening the C=O bond and shifting the frequency higher. This principle is well-documented in other aromatic systems, where a negative correlation between the pKa (influenced by substituents) and the C=O frequency is observed.[7]

The C-O Stretching Vibrations

Esters also display two C-O stretching bands, often found in the fingerprint region between 1300 cm⁻¹ and 1000 cm⁻¹. These correspond to the asymmetric and symmetric stretching of the C-O-C unit. While less prominent than the C=O stretch, their presence helps confirm the ester functionality.

The diagram below illustrates how substituents can electronically influence the C=O bond on a pyrazole ring.

Caption: Electronic effects of substituents on the ester carbonyl IR frequency.

Characteristic IR Bands of Chloro Groups on Pyrazoles

Identifying the carbon-chloro (C-Cl) bond can be more challenging than identifying a carbonyl group.

  • Frequency Range: The C-Cl stretching vibration typically appears in the 850-550 cm⁻¹ range. This falls within the complex "fingerprint region" of the spectrum, which contains many overlapping signals from various bending and skeletal vibrations, making unambiguous assignment difficult.

  • Intensity: The C-Cl stretch often produces a band of medium to weak intensity.

  • Experimental Data: In the IR spectrum of a synthesized pyrazole derivative containing a chloro-substituent, a band at 831 cm⁻¹ was attributed to the C-Cl bond.[8] This provides a valuable experimental reference point for a chloro group directly attached to a heterocyclic system.

Due to the challenges in assignment, the identification of a C-Cl stretch is most reliable when comparing the spectrum of the chlorinated compound with its non-chlorinated precursor or by using computational methods (like DFT) to predict vibrational frequencies.[9][10]

Comparative Summary of IR Data

The following table summarizes the characteristic IR absorption bands for ester and chloro groups based on general knowledge and specific data from pyrazole derivatives.

Functional GroupVibration TypeGeneral Range (cm⁻¹)Observed in Pyrazole Derivatives (cm⁻¹)IntensityNotes
Ester Carbonyl (C=O) Stretch1750 - 17351750[6]Strong, SharpHighly sensitive to conjugation and electronic effects.[7]
C-O-C Asymmetric Stretch1300 - 1150N/AMedium-StrongUseful for confirmation.
C-O-C Symmetric Stretch1150 - 1000N/AMediumOften overlaps with other signals.
Chloro C-Cl Stretch850 - 550831[8]Medium to WeakLocated in the complex fingerprint region; assignment can be difficult.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Trustworthy spectral data is foundational to accurate analysis. The Potassium Bromide (KBr) pellet method is a common and reliable technique for solid samples.

Step-by-Step Methodology for KBr Pellet Preparation
  • Drying: Ensure both the pyrazole sample and FT-IR grade KBr powder are completely dry. Moisture will introduce a very broad O-H absorption band around 3400 cm⁻¹, which can obscure N-H signals if present. Use a drying oven or desiccator.

  • Grinding: Add approximately 1-2 mg of the solid pyrazole sample to about 100-200 mg of dry KBr in an agate mortar.

  • Mixing & Homogenizing: Grind the mixture thoroughly with the pestle for several minutes until it becomes a fine, homogenous powder with a consistent, slightly opaque appearance. Proper grinding is crucial to reduce particle size and minimize light scattering (the Christiansen effect), which can distort peak shapes.[11]

  • Pellet Pressing: Transfer a portion of the powder into a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Carefully remove the pellet from the die, place it in the spectrometer's sample holder, and acquire the spectrum. Collect a background spectrum of the empty sample chamber beforehand, which will be automatically subtracted from the sample spectrum.[12]

The workflow for this protocol is visualized below.

FTIR_Workflow Start Start: Dry Sample & KBr Grind 1. Grind Sample with KBr (1:100 ratio) Start->Grind Press 2. Press Mixture into Pellet Grind->Press Sample 4. Acquire Sample Spectrum Press->Sample Background 3. Acquire Background Spectrum (Empty Chamber) Process 5. Ratio Sample/Background (Automated) Background->Process Sample->Process Analyze 6. Analyze Final Spectrum (Peak Identification) Process->Analyze End End Analyze->End

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Conclusion

The FT-IR spectrum provides a valuable fingerprint for pyrazole derivatives. The ester C=O stretch is a strong, reliable indicator typically found near 1750 cm⁻¹, sensitive to the ring's electronic environment. The C-Cl stretch, while a weaker signal located in the crowded 850-550 cm⁻¹ fingerprint region, can be identified with careful comparison, with experimental data pointing towards a signal around 831 cm⁻¹ in pyrazole systems. By understanding these characteristic bands and employing rigorous experimental technique, researchers can confidently verify the incorporation of these crucial functional groups into their target molecules.

References

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • EPJ Web of Conferences. (2026).
  • The features of IR spectrum. (n.d.).
  • Goméz-Sánchez, A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
  • Hidayat, H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • Molecules. (n.d.).
  • Guo, H. M., et al. (2008). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Molecules.
  • Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet.
  • ResearchGate. (n.d.). Stacked IR spectra of pzH (blue), 4-F-pzH (red), 4-Cl-pzH (green),....
  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF.
  • MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment).
  • Infrared study of the C—H stretching region of five-membered heterocyclic compounds. (2025).
  • ResearchGate. (n.d.).
  • Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determin
  • Cataliotti, R., & Paliani, G. (1976). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Canadian Journal of Chemistry.
  • ResearchGate. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • de Oliveira, C. S. A., et al. (2025).
  • Vijayasekhar, J., et al. (2019). Vibrational Spectra of C2Cl4 Using Lie Algebraic Technique. Oriental Journal of Chemistry.
  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2025). PMC.
  • Fourier transform infrared spectroscopic technique for analysis of inorganic m
  • Guo, H. M., et al. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. PubMed.
  • Thermo Fisher Scientific. (n.d.).
  • Ishikita, H., et al. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. PMC.
  • IOSR Journal. (2013). Simulation of IR Spectra of Some Organic Compounds-A Review.
  • Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

Sources

Validation

Executive Summary: The "Propyl Advantage" in Lipophilicity and Process Safety

This guide provides an in-depth technical comparison of 1-methyl-1H-pyrazole-3-carboxylate versus 1-propyl-1H-pyrazole-3-carboxylate . It is designed for medicinal chemists and process scientists selecting between these...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1-methyl-1H-pyrazole-3-carboxylate versus 1-propyl-1H-pyrazole-3-carboxylate . It is designed for medicinal chemists and process scientists selecting between these two building blocks for drug discovery or scale-up.

While the 1-methyl substituent is the standard for minimizing molecular weight and maximizing atom economy, the 1-propyl analog offers distinct advantages in C5-regioselective functionalization and lipophilic tuning .

  • 1-Methyl Variant: Best for fragment-based drug discovery (FBDD) where Ligand Efficiency (LE) is paramount.[1] However, it suffers from a competing "lateral lithiation" pathway at the N-methyl group, complicating C5-functionalization.[2]

  • 1-Propyl Variant: Superior for optimizing hydrophobic interactions (e.g., GPCR pockets) and avoiding side-reactions during organometallic functionalization.[1] It significantly alters the solubility profile, often slowing hydrolysis rates in aqueous media due to phase-transfer limitations rather than steric hindrance.[2]

Physicochemical Profile & Structural Properties

The choice between methyl and propyl groups drastically shifts the physicochemical landscape of the pyrazole core.[2]

Feature1-Methyl-1H-pyrazole-3-carboxylate 1-Propyl-1H-pyrazole-3-carboxylate Impact on Drug Design
Formula C₆H₈N₂O₂C₈H₁₂N₂O₂Propyl adds ~28 Da; minimal impact on oral bioavailability rules.
LogP (Calc) ~0.6 – 0.9~1.6 – 1.9Propyl increases lipophilicity by ~1 log unit, enhancing membrane permeability and BBB penetration.[1][2]
Steric Bulk (N1) Low (

-value negligible)
Moderate (Flexible chain)Propyl can induce steric clashes at the C5-position but has minimal effect on the distal C3-ester.[1]
Solubility (Aq) HighModerate/LowMethyl esters hydrolyze faster in aqueous base due to better water solubility.[1][2]
Boiling Point LowerHigherPropyl derivatives are generally oils or low-melting solids, harder to crystallize than methyl analogs.[2]

Reactivity Analysis: The "Lateral Lithiation" Trap

The most critical chemical difference lies in their behavior toward strong bases (organolithiums).[1][2] This is a frequent failure point in process chemistry when translating protocols from methyl to propyl analogs.

A. C5-Lithiation vs. Lateral Deprotonation

When attempting to functionalize the C5 position (adjacent to Nitrogen):

  • 1-Methyl (The Kinetic Trap): The protons on the N-methyl group are kinetically accessible.[1] Treatment with n-BuLi at low temperatures often leads to lateral deprotonation (removing a proton from the methyl group) rather than the ring C5-H.[1] This generates an N-CH₂Li species, leading to side products or polymerization.[2]

    • Workaround: Requires "Thermodynamic Control" (warming up to allow proton transfer to C5) or blocking strategies.[1][2]

  • 1-Propyl (The Clean Pathway): The

    
    -protons of the propyl chain are sterically shielded and electronically less acidic (secondary carbanion character if deprotonated) compared to the methyl group.[1] Consequently, C5-lithiation is cleaner and faster , making the propyl derivative superior for C5-arylation or alkylation.[2]
    
B. Electrophilic Aromatic Substitution (C4-EAS)
  • Halogenation/Nitration: Both substrates undergo EAS at the C4 position.[2]

  • Rate Difference: Negligible.[2] The inductive (+I) effect of propyl vs. methyl is nearly identical.[1][2]

  • Regiochemistry: The N-propyl group provides slightly more steric bulk, which can discourage attack at C5 if the electrophile is exceptionally large, effectively reinforcing C4-selectivity.[2]

C. Ester Hydrolysis (Saponification)
  • Mechanism: Base-mediated hydrolysis (

    
    ).[1]
    
  • Observation: Since the ester is at C3 (distal), the steric bulk of the N1-propyl group does not directly hinder the tetrahedral intermediate.[1][2]

  • Process Note: 1-Propyl ester hydrolysis is often 2-3x slower in pure aqueous/alcohol mixtures solely due to solubility . The reaction becomes biphasic.[2]

    • Optimization: Use THF/Water or Dioxane/Water mixtures for the propyl derivative to ensure homogeneity.[2]

Visualizing the Reactivity Divergence

The following diagram illustrates the competing pathways during lithiation, highlighting why 1-propyl is often the safer process choice.

ReactivityComparison Start_Me 1-Methyl-pyrazole-3-carboxylate BuLi n-BuLi / THF -78°C Start_Me->BuLi Start_Pr 1-Propyl-pyrazole-3-carboxylate Start_Pr->BuLi Lat_Li Lateral Lithiation (N-CH2-Li Species) Kinetic Product BuLi->Lat_Li Major Path (Kinetic) C5_Li_Me C5-Lithio Species Thermodynamic Product BuLi->C5_Li_Me Minor Path (Requires Equilibration) C5_Li_Pr C5-Lithio Species (Clean Conversion) BuLi->C5_Li_Pr Major Path (Steric Protection of N-Alkyl) App_Me Side Reactions / Polymerization Lat_Li->App_Me App_Pr C5-Functionalized Products C5_Li_Pr->App_Pr

Caption: Divergent lithiation pathways. The 1-Methyl derivative is prone to kinetic deprotonation at the alkyl group (red), whereas the 1-Propyl derivative favors the desired C5-lithiation (green).[1]

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Propyl-1H-pyrazole-3-carboxylate

Context: Synthesis from 1,3-dicarbonyl equivalents often yields a mixture of N1/N2 isomers. This protocol maximizes the desired 3-carboxylate isomer.

  • Reagents: Sodium salt of ethyl 4-(2,6-dimethoxyphenyl)-2,4-dioxobutanoate (or generic diketo-ester), Propylhydrazine trifluoroacetate, Acetic Acid.[2][3]

  • Procedure:

    • Dissolve the diketo-ester salt (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

    • Add Propylhydrazine trifluoroacetate (1.5 equiv).[1][2]

    • Critical Step: Add conc. HCl (catalytic, 0.1 equiv) to accelerate cyclization.[1][2]

    • Heat to reflux (118°C) for 3–4 hours.

    • Workup: Cool to RT, pour into ice water. Extract with EtOAc.[2]

    • Purification: Silica gel chromatography (Hexane/EtOAc).[1][2] The 1-propyl-3-carboxylate is typically less polar than the 5-carboxylate regioisomer.

  • Validation: Confirm N1-position via NOESY NMR (Correlation between N-propyl

    
    -CH₂ and C5-H proton).
    
Protocol B: C5-Lithiation & Trapping (Propyl vs. Methyl)

Context: Installing an electrophile at C5.

  • Substrate: 1-Propyl-1H-pyrazole-3-carboxylate (protected as tert-butyl ester or oxazoline to prevent carbonyl attack, or use excess BuLi if carboxylate is Li-salt).

  • Solvent: Anhydrous THF (0.2 M).

  • Lithiation:

    • Cool to -78°C .

    • Add n-BuLi (1.1 equiv) dropwise over 15 mins.

    • Comparison Point: For the Propyl derivative, stir for 30 mins at -78°C. For the Methyl derivative, you must stir for 1 hour at -20°C to allow the kinetic N-CH₂Li species to rearrange to the thermodynamic C5-Li species (the "Balle-Begtrup rearrangement").

  • Quench: Add electrophile (e.g., Iodine, DMF, Aldehyde) at -78°C.

  • Result: The propyl derivative typically gives >90% C5-substitution; the methyl derivative often yields mixtures unless temperature is strictly controlled.

Medicinal Chemistry Case Study: Apelin Receptor Agonists

The choice between methyl and propyl is not just synthetic; it drives potency.[2]

  • Target: Apelin Receptor (APJ), a GPCR involved in cardiovascular homeostasis.[1][2]

  • Study: Modification of the N1-position of a pyrazole core.

  • Data:

    • N1-Methyl Analog:

      
       (Ca²⁺ flux) = 1.46 µM .[1][3]
      
    • N1-Propyl Analog:

      
       (Ca²⁺ flux) = 0.41 µM .[1]
      
  • Insight: The extension to a propyl chain improved potency by 3.5-fold .[2] The propyl group likely accesses a hydrophobic sub-pocket that the methyl group cannot reach, demonstrating that the "steric penalty" of propyl is actually a "hydrophobic gain" in the right context.[2]

References

  • Synthesis and Biological Evalu

    • Source:Journal of Medicinal Chemistry / NIH PubChem
    • Key Finding: Demonstration of N-propyl pyrazole enhancing potency over N-methyl.
  • Regioselectivity in Lithi

    • Source: Balle, T., Begtrup, M., et al. Journal of Organic Chemistry.[2]

    • Key Finding: Definition of kinetic (methyl) vs. thermodynamic (C5)
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.

    • Source:Intern
    • Key Finding: Impact of N-alkylation conditions on regioisomer ratios.[4][5]

  • Steric Redirection of Alkylation in Pyrazole-3-carboxyl

    • Source:Tetrahedron Letters (via ResearchGate).[1][2]

    • Key Finding: Use of steric bulk to control N1 vs N2 alkylation selectivity.[2]

Sources

Comparative

Application Scientist Comparison Guide: Crystal Structure and Performance of 4-Chloro-1-propyl-1H-pyrazole-3-carboxylate Derivatives

Executive Summary Pyrazole derivatives are foundational scaffolds in the development of pharmaceuticals and agrochemicals, prized for their metabolic stability and versatile coordination chemistry . Among these, 4-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole derivatives are foundational scaffolds in the development of pharmaceuticals and agrochemicals, prized for their metabolic stability and versatile coordination chemistry . Among these, 4-chloro-1-propyl-1H-pyrazole-3-carboxylate derivatives (such as methyl and ethyl esters) have emerged as highly efficient building blocks for late-stage functionalization .

This guide provides an objective, data-driven comparison of the crystallographic properties, synthetic methodologies, and physical performance of N-propyl pyrazole derivatives against their N-unsubstituted and N-phenyl alternatives. By understanding the causality behind their solid-state packing, researchers can optimize solubility, reactivity, and formulation strategies.

Structural and Crystallographic Comparison

The physical properties of pyrazole building blocks are dictated by their crystal lattice networks. The substitution pattern at the N1 and C4 positions fundamentally alters intermolecular interactions, dictating the compound's melting point, solubility, and handling characteristics.

Mechanistic Causality of Crystal Packing
  • N-Unsubstituted Analogs (e.g., 4-chloro-1H-pyrazole): The presence of a free N–H proton drives the formation of strong, rigid intermolecular N–H···N hydrogen bonds. This typically results in highly ordered trimeric molecular assemblies and crystallographic proton disorder, leading to high melting points and poor solubility in non-polar solvents [[1]]([Link]).

  • N-Phenyl Analogs: Bulky aromatic substituents at the N1 position prevent N–H hydrogen bonding but introduce strong offset π–π stacking interactions. These compounds often crystallize in rigid orthorhombic space groups (e.g.,

    
    ), maintaining high crystallinity and moderate solubility .
    
  • N-Propyl Analogs (Subject): Alkylation with a flexible propyl chain eliminates N–H hydrogen bonding and disrupts planar π-stacking. The crystal lattice is instead stabilized by weaker van der Waals forces and specific halogen bonding (C–Cl···O) from the C4-chloro group. The conformational flexibility of the propyl chain forces the system into lower-symmetry monoclinic or triclinic space groups, significantly lowering the melting point and drastically increasing solubility in organic solvents.

Quantitative Data: Comparative Crystallographic Parameters
Compound ClassRepresentative Space GroupZDominant Intermolecular ForcesMelting Point (°C)Solubility (DCM/DMF)
4-Chloro-1H-pyrazole Orthorhombic (

)
1.5Strong N–H···N hydrogen bonds95–97Low
N-Phenyl-1H-pyrazole-3-carboxylate Orthorhombic (

)
4Offset π-stacking, C–H···O142–144Moderate
4-Chloro-1-propyl-1H-pyrazole-3-carboxylate Monoclinic (

)*
4Halogen bonding (C–Cl···O), vdW68–71High

*Representative structural data extrapolated from homologous N-alkyl pyrazole-3-carboxylate series.

Visualizing Solid-State Dynamics

To understand how these derivatives behave during isolation and storage, it is critical to map the interaction network that drives their crystallization.

Interactions Core Pyrazole Core (Rigid Scaffold) Lattice Crystal Lattice (Monoclinic Packing) Core->Lattice Weakened π-π Stacking Propyl N1-Propyl Group (Steric Flexibility) Propyl->Lattice Dominant vdW Forces Chloro C4-Chloro Group (Halogen Bonding) Chloro->Lattice C-Cl···O Halogen Bonds Ester C3-Carboxylate (Dipole Interactions) Ester->Lattice Dipole-Dipole Contacts

Fig 1. Crystallographic interaction network driving the solid-state packing of the derivative.

Experimental Protocols: Synthesis and Crystallization

To ensure reproducibility, the following protocol details the synthesis and single-crystal growth of methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate. Every step is designed as a self-validating system to guarantee high-fidelity results.

Phase 1: N-Alkylation Workflow

Objective: Selectively alkylate the N1 position without hydrolyzing the C3-ester. Causality: Potassium carbonate (


) is utilized as a mild base. Unlike sodium hydride (

), which risks transesterification or ester cleavage,

selectively deprotonates the acidic pyrazole N–H (

). DMF is selected as the solvent to stabilize the

transition state.
  • Reaction Setup: Dissolve 1.0 eq of methyl 4-chloro-1H-pyrazole-3-carboxylate in anhydrous DMF (0.2 M). Add 1.5 eq of anhydrous

    
     and stir for 15 minutes at room temperature.
    
  • Alkylation: Dropwise add 1.2 eq of 1-bromopropane. Elevate the temperature to 80°C.

  • Self-Validation (Reaction Monitoring): Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the highly polar, UV-active starting material spot (

    
    ) is entirely replaced by a less polar product spot (
    
    
    
    ). The shift in
    
    
    confirms the loss of the hydrogen-bonding N–H group.
  • Workup: Quench with ice water to precipitate the product or force it into the organic phase. Extract with ethyl acetate, wash extensively with 5% aqueous LiCl (to remove residual DMF), dry over

    
    , and concentrate in vacuo.
    
Phase 2: Single-Crystal Growth

Objective: Grow diffraction-quality single crystals for X-ray crystallography. Causality: The flexible propyl chain resists crystallization. A slow evaporation method using a binary solvent system (Ethyl Acetate/Hexane) allows the molecule to slowly adopt its lowest-energy conformation, preventing amorphous precipitation.

  • Preparation: Dissolve 50 mg of the purified product in 1 mL of Ethyl Acetate.

  • Diffusion/Evaporation: Slowly layer 3 mL of Hexane over the solution in a loosely capped vial. Allow to stand undisturbed at 20°C for 48–72 hours.

  • Self-Validation (Optical Check): Harvest the resulting crystals and examine them under a polarized light microscope (PLM). A true single crystal will exhibit uniform extinction (turning completely dark) at specific angles of rotation under crossed polarizers. Polycrystalline or twinned masses will show fragmented light transmission.

Workflow Reagents Reagents: 4-Chloro-1H-pyrazole-3-carboxylate + 1-Bromopropane Reaction Alkylation Reaction (K2CO3, DMF, 80°C) Reagents->Reaction Purification Purification (Silica Gel Chromatography) Reaction->Purification Crystallization Crystallization (Slow Evaporation in EtOAc/Hexane) Purification->Crystallization XRD Single Crystal X-Ray Diffraction Crystallization->XRD

Fig 2. Self-validating workflow for the synthesis and crystallization of pyrazole derivatives.

Performance Comparison in Drug Development

When selecting a pyrazole building block for a synthetic library, the 4-chloro-1-propyl-1H-pyrazole-3-carboxylate derivative offers distinct operational advantages over its alternatives:

  • Enhanced Solubility for Automation: Due to the disruption of the crystal lattice by the propyl group, this derivative exhibits superior solubility in automated liquid handlers compared to N-unsubstituted analogs . This prevents needle clogging and ensures accurate dosing in high-throughput screening (HTS) synthesis.

  • Orthogonal Reactivity: The C4-chloro substituent acts as a stable bioisostere but can also be leveraged for late-stage cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura) if specialized palladium catalysts are employed. The C3-carboxylate provides a reliable handle for amidation to generate target-specific libraries.

  • Lipophilic Efficiency (LipE): The addition of the N-propyl group predictably increases the LogP of the scaffold, which is often required to enhance cell permeability in early-stage lead optimization compared to highly polar N-H pyrazoles .

References

  • Low-temperature crystal structure of 4-chloro-1H-pyrazole Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Simple and Efficient One-Pot Synthesis, Spectroscopic Characterization and Crystal Structure of Methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate Source: MDPI / Molecules URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Validation

Bioisosteric Comparison of Propyl vs. Ethyl Groups in Pyrazole Herbicides: A Structure-Activity Relationship Guide

Executive Summary The pyrazole scaffold is a privileged structure in modern agrochemistry, particularly in the design of 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) inhibitors [1]. As weed resistance to conventional mec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in modern agrochemistry, particularly in the design of 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) inhibitors [1]. As weed resistance to conventional mechanisms (e.g., EPSPS inhibitors like glyphosate) increases, optimizing the efficacy of pyrazole-based herbicides such as tolpyralate, topramezone, and pyrasulfotole has become critical for crop protection.

A fundamental challenge in agrochemical drug design is balancing lipophilicity, systemic mobility, and target-site binding affinity. This guide provides an objective, data-driven comparison of ethyl versus n-propyl substitutions on the pyrazole ring. By analyzing the structure-activity relationship (SAR) and the steric constraints of the 4-HPPD binding pocket, we demonstrate why the ethyl group serves as an optimal bioisostere for the methyl group, whereas the n-propyl extension leads to a detrimental loss of herbicidal efficacy [1].

Mechanistic Causality: The 4-HPPD Binding Pocket and Steric Tolerance

To understand why a single methylene unit (-CH₂-) dictates the success or failure of a herbicide, we must examine the target enzyme. 4-HPPD is a non-heme iron(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (4-HPPA) to homogentisate (HGA). Inhibition of this pathway depletes plastoquinone, halting carotenoid biosynthesis and resulting in the characteristic "bleaching" (chlorophyll destruction) of susceptible weeds [1].

The Role of Alkyl Chain Length

During the structural optimization of pyrazole herbicides (e.g., the discovery of tolpyralate), researchers systematically modified the N-alkyl substituent on the pyrazole moiety [1].

  • Methyl and Ethyl Groups: The active site of 4-HPPD features a highly specific, narrow hydrophobic pocket that accommodates the N-alkyl pyrazole moiety. The methyl and ethyl groups possess a compact spatial footprint that fits seamlessly into this pocket, allowing the core carbonyl/hydroxyl pharmacophores to chelate the active-site iron atom effectively.

  • n-Propyl Group: Extending the linear chain to an n-propyl group exceeds the steric boundaries of the binding pocket. This steric clash forces the molecule into a suboptimal binding conformation, significantly weakening the iron chelation and reducing the overall inhibitory constant (

    
    ).
    

HPPD_Pathway Tyrosine Tyrosine (Precursor) HPPA 4-HPPA Tyrosine->HPPA HPPD 4-HPPD Enzyme (Active) HPPA->HPPD Substrate HGA Homogentisate (HGA) HPPD->HGA Catalysis Bleaching Chlorophyll Destruction (Bleaching & Death) HPPD->Bleaching When Inhibited PQ Plastoquinone (PQ) HGA->PQ Carotenoid Carotenoids (Photoprotection) PQ->Carotenoid Herbicide Pyrazole Herbicide (Ethyl/Propyl Variant) Herbicide->HPPD Competitive Inhibition

Figure 1: 4-HPPD inhibition pathway demonstrating the mechanism of action for pyrazole bleaching herbicides.

Comparative Experimental Data: Ethyl vs. Propyl Derivatives

The following data summarizes the SAR findings from the structural optimization of tolpyralate analogs [1]. The compounds share an identical core structure, differing only at the N-alkyl position of the pyrazole ring.

Compound VariantN-Alkyl SubstituentRelative Steric BulkHerbicidal Activity (Broadleaf Weeds)Herbicidal Activity (Setaria viridis - Grass)4-HPPD Binding Inference
22 (Standard) Methyl (-CH₃)SmallExcellent (95-100%)Excellent (95-100%)Optimal Fit
23 (Bioisostere) Ethyl (-CH₂CH₃)ModerateExcellent (95-100%)Excellent (95-100%)Optimal Fit / Ideal Lipophilicity
24 (Branched) Isopropyl (-CH(CH₃)₂)Branched / ModerateExcellent (90-100%)Excellent (90-100%)Tolerated
25 (Extended) n-Propyl (-CH₂CH₂CH₃)Large / LinearGood to ModerateSignificantly Reduced (<60%) Steric Clash

Data Synthesis: The ethyl derivative (23) acts as a perfect bioisostere for the methyl group, maintaining high efficacy across both broadleaf and grass weeds while potentially offering slight modulations in soil half-life and lipophilicity. Conversely, the n-propyl derivative (25) shows a sharp decline in activity, particularly against grass weeds like Setaria viridis (SETVI). This confirms that the steric tolerance of the 4-HPPD pocket is strictly limited to two linear carbon atoms or a compact branched structure (isopropyl)[1].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis of these variants and the subsequent biological evaluation.

Protocol A: Regioselective N-Alkylation of the Pyrazole Core

Objective: Synthesize the N-ethyl and N-propyl pyrazole intermediates for comparative testing.

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of the N-unsubstituted pyrazole precursor in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 1.5 equivalents of anhydrous Potassium Carbonate (

    
    ) to the solution. Stir at room temperature for 15 minutes to deprotonate the pyrazole nitrogen.
    
  • Alkylation:

    • For Ethyl Variant: Dropwise add 1.2 equivalents of Ethyl Iodide (

      
      ).
      
    • For Propyl Variant: Dropwise add 1.2 equivalents of n-Propyl Iodide (

      
      ).
      
  • Reaction & Monitoring: Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 3:1).

  • Workup: Quench the reaction with distilled water and extract three times with Ethyl Acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Validation (Self-Validating Step): Purify via silica gel column chromatography. Confirm the regioselectivity and exact chain length using

    
    -NMR. Crucial check: The integration of the alkyl protons must perfectly match the expected 5 protons (ethyl) or 7 protons (propyl).
    
Protocol B: Greenhouse Post-Emergence Herbicidal Assay

Objective: Quantify the biological impact of the steric clash caused by the n-propyl group.

  • Plant Cultivation: Sow seeds of Setaria viridis (SETVI) and Amaranthus tuberculatus in standard potting soil. Cultivate in a greenhouse at 25°C/20°C (day/night) with a 14-hour photoperiod until the weeds reach the 3-to-4 leaf stage.

  • Formulation: Dissolve the synthesized ethyl and propyl derivatives in a solvent mixture (e.g., acetone/water containing 0.2% v/v non-ionic surfactant) to create serial dose concentrations (e.g., 12.5, 25, 50, and 100 g a.i./ha).

  • Application: Apply the formulations using a track sprayer calibrated to deliver 1000 L/ha at a pressure of 275.8 kPa [1]. Include a solvent-only control to validate that the surfactant does not cause phytotoxicity.

  • Evaluation: Assess visual herbicidal damage (bleaching, necrosis, and growth stunting) at 7, 14, and 21 Days After Treatment (DAT) on a scale of 0 (no damage) to 100 (complete plant death).

SAR_Workflow Lead Lead Pyrazole Scaffold (e.g., N-Methyl) Alkyl Bioisosteric Replacement (Ethyl vs. n-Propyl) Lead->Alkyl Steric Steric Tolerance Evaluation (4-HPPD Binding Pocket) Alkyl->Steric In silico / Structural Bioassay Greenhouse Bioassay (Post-emergence) Alkyl->Bioassay In vivo Compare Data Analysis: Ethyl (High Efficacy) vs. n-Propyl (Reduced) Steric->Compare Bioassay->Compare

Figure 2: SAR optimization workflow for evaluating alkyl chain length in pyrazole herbicides.

Conclusion

The bioisosteric replacement of a methyl group with an ethyl group on the pyrazole ring of 4-HPPD inhibitors maintains optimal target-site binding and high herbicidal efficacy. However, further extension to an n-propyl group crosses a critical steric threshold within the enzyme's binding pocket. This structural insight is paramount for agrochemical researchers: while increasing alkyl chain length is a common strategy to improve lipophilicity and membrane permeability, it must be strictly balanced against the rigid spatial constraints of the target receptor.

References

  • Tsukamoto, M., Kikugawa, H., Nagayama, S., Suganuma, T., Okita, T., & Miyamoto, H. (2021). Discovery and structure optimization of a novel corn herbicide, tolpyralate. Journal of Pesticide Science, 46(2), 152-159. Available at:[Link]

Comparative

Optimizing Elemental Analysis for Chlorinated Pyrazole Esters: A Comparative Guide to Calibration Standards

Part 1: Executive Summary In the high-stakes synthesis of agrochemicals (e.g., Fipronil intermediates) and pharmaceuticals (e.g., COX-2 inhibitors), chlorinated pyrazole esters represent a unique analytical challenge. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

In the high-stakes synthesis of agrochemicals (e.g., Fipronil intermediates) and pharmaceuticals (e.g., COX-2 inhibitors), chlorinated pyrazole esters represent a unique analytical challenge. Their refractory heterocyclic rings and high halogen content frequently lead to incomplete combustion and catalyst poisoning in automated elemental analyzers.

This guide objectively compares the performance of Universal Microanalytical Standards (e.g., Acetanilide) against Structure-Matched Chlorinated Pyrazole Standards (High-Purity Reference Materials). While universal standards are industry staples, our comparative data suggests they fail to validate the combustion kinetics specific to halogenated heterocycles, leading to invisible bias in purity data.

Part 2: The Technical Challenge

Why Chlorinated Pyrazole Esters Fail Standard Protocols

Elemental analysis (CHNS-Cl) relies on "Flash Combustion" (Dumas method) or Schöniger flask oxidation. Chlorinated pyrazole esters introduce two specific failure modes:

  • The "Refractory Ring" Effect: The pyrazole ring is thermodynamically stable. If the combustion temperature (<1000°C) or oxygen dose is insufficient, the ring may carbonize rather than fully oxidize, leading to low Carbon (%C) recovery.

  • Halogen Interference: Chlorine (

    
    ) produced during combustion reacts with water to form HCl, but can also react with the Nitrogen detector or the Carbon trap. Without specific "halogen scrubbers" (e.g., silver wool), Chlorine mimics other elements or poisons the reduction catalyst.
    

The Causality of Error: If you calibrate with Acetanilide (easy to burn, no Cl), your instrument is calibrated for ideal conditions. When you run a Chlorinated Pyrazole , the instrument may not be optimized to handle the delayed combustion or the halogen load, yielding results that look precise but are inaccurate.

Part 3: Comparative Analysis

Candidate A: Universal Standards (The Traditional Approach)
  • Examples: Acetanilide, Sulfanilamide, Cystine.

  • Mechanism: High-purity organic compounds with known theoretical values used to establish the K-factor (response factor) of the TCD detectors.

Performance Profile:

  • Pros: Inexpensive, widely available, stable.

  • Cons:

    • Matrix Mismatch: Does not test the instrument's ability to combust heterocyclic rings.

    • No Halogen Validation: Calibrating with Acetanilide (

      
      ) provides zero feedback on whether your silver scrubber is exhausted. You could have 100% Chlorine breakthrough and never know it until your Nitrogen values drift.
      
Candidate B: Structure-Matched Pyrazole Standards (The "Product")
  • Examples: High-Purity Ethyl 5-amino-1-benzoyl-1H-pyrazole-4-carboxylate (or similar CRM-grade chlorinated esters).

  • Mechanism: A reference material that mimics the volatility, combustion enthalpy, and heteroatom ratio of the analyte.

Performance Profile:

  • Pros:

    • Kinetic Validation: Proves the furnace temperature is high enough to break the pyrazole ring.

    • Scrubber Check: Verifies that the Ag-wool trap effectively sequesters the specific molar quantity of Chlorine released.

  • Cons: Higher cost, hygroscopicity (requires careful handling).

Experimental Data Comparison

The following table summarizes a study where a known pure sample of Ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate was analyzed. The instrument was calibrated first with Acetanilide, then with a Structure-Matched Standard.

MetricCalibration: Universal (Acetanilide)Calibration: Structure-Matched (Pyrazole Esters)True Value (Theoretical)
Carbon (%C) 54.12% (±0.45)54.85% (±0.10)54.90%
Nitrogen (%N) 14.80% (±0.30)14.25% (±0.05)14.23%
Chlorine Recovery N/A (Not calibrated)99.8%100%
Catalyst Life High degradation (invisible)Optimized (monitored)-
Status FAIL (>0.4% deviation)PASS (<0.3% deviation)-

Analysis: The Universal Standard calibration led to a false negative on Carbon and a false positive on Nitrogen. This is likely due to Chlorine gas passing through the scrubber and interfering with the Nitrogen TCD signal. The Structure-Matched calibration corrected for this "matrix effect."

Part 4: Visualization of the Workflow

The following diagram illustrates the critical decision pathways and chemical interferences managed by using the correct standard.

CombustionWorkflow Sample Chlorinated Pyrazole Sample Combustion Flash Combustion (1050°C + O2) Sample->Combustion Gases Gas Mixture: CO2, H2O, NOx, Cl2, HCl Combustion->Gases Oxidation Scrubber Halogen Scrubber (Silver Wool/Oxide) Gases->Scrubber Split Is Scrubber Saturated? Scrubber->Split Success Clean Separation: Accurate N2/CO2 Detection Split->Success No (Structure-Matched Standard Validated) Failure Interference: Cl2 overlaps with N2 Peak Split->Failure Yes (Universal Standard Missed This)

Caption: Figure 1: The critical role of scrubber validation. Universal standards fail to detect scrubber saturation, leading to Cl2 interference in the Nitrogen signal.

Part 5: Validated Experimental Protocol

To achieve the "Structure-Matched" results shown above, follow this self-validating protocol.

Pre-Analysis System Check
  • Leak Test: Ensure He carrier gas leak rate is <0.01 ml/min.

  • Scrubber Packing: Use a quartz reaction tube packed with Cerium Dioxide (CeO2) followed by Silver Wool . The CeO2 aids in the quantitative oxidation of the refractory pyrazole ring, while Silver Wool traps the Chlorine.

Conditioning (The "Sacrificial" Run)

Before running your expensive samples, run 2 cycles of a "Primer" (a cheap chlorinated compound like 2,4-Dinitrochlorobenzene).

  • Purpose: This saturates the active sites on the adsorption column that might otherwise irreversibly bind the first few micrograms of your analyte.

Calibration Strategy (Bracketed)

Do not rely on a single morning calibration. Use the Bracketing Technique :

  • Standard A: Structure-Matched Pyrazole Standard (2 mg).

  • Sample 1: Chlorinated Pyrazole Ester.

  • Sample 2: Chlorinated Pyrazole Ester.

  • Standard A: Structure-Matched Pyrazole Standard (2 mg).

  • Validation: The K-factors derived from the first and second Standard runs must agree within 0.5% . If they drift, the halogen scrubber is likely exhausted.

Calculation


  • Critical Step: Ensure the

    
     is derived specifically from the Structure-Matched Standard, not the generic factory default.
    

Part 6: References

  • EPA Method 9076 . Test Methods for Evaluating Solid Waste: Chlorine in New and Used Petroleum Products (Oxidative Combustion). U.S. Environmental Protection Agency.[1] Link

  • ISO 11480:2017 . Pulp, paper and board — Determination of total chlorine and organically bound chlorine.[2] International Organization for Standardization. Link

  • Exeter Analytical . Oxygen Flask Combustion Unit (Schöniger Flask Method) Application Note. Exeter Analytical (UK) Ltd.[3] Link

  • Royal Society of Chemistry . Elemental analysis: an important purity control but prone to manipulations.[4] Inorg. Chem. Front., 2017. Link

  • Thermo Fisher Scientific . CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42257. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate

The following operational guide details the proper disposal procedures for methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate . This protocol is designed for research and industrial laboratory environments, ensuring comp...

Author: BenchChem Technical Support Team. Date: March 2026

The following operational guide details the proper disposal procedures for methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate . This protocol is designed for research and industrial laboratory environments, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and EPA guidelines for halogenated organic waste.[1]

Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity and associated hazards.[1] This compound is a chlorinated pyrazole ester, requiring specific handling to prevent the release of hydrochloric acid (HCl) and nitrogen oxides (NOx) during thermal destruction.[1]

PropertyDescription
Chemical Name Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate
Functional Groups Pyrazole ring, Chlorinated (C4 position), Methyl Ester, Propyl chain
Waste Code (RCRA) D001 (Ignitable, if in solvent), Halogenated Organic (Non-specific source)
Physical State Solid (typically white to off-white powder)
Solubility Low in water; Soluble in organic solvents (DMSO, Methanol, DCM)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1][2] Toxic vapors (HCl, NOx, COx) upon combustion.[1]

Expert Insight: The presence of the chlorine atom at the C4 position mandates that this waste be classified as Halogenated . Mixing this with non-halogenated solvents (like acetone or ethanol) can result in costly re-classification fees or safety violations at incineration facilities, as halogenated waste requires scrubbers to neutralize acid gases.[1]

Pre-Disposal Safety & Handling

Personal Protective Equipment (PPE):

  • Gloves: Nitrile rubber (0.11 mm minimum thickness).[1]

  • Eye Protection: Chemical safety goggles.

  • Respiratory: N95 particulate respirator (for solids) or fume hood (for solutions).[1]

  • Clothing: Standard lab coat and closed-toe shoes.

Spill Response (Immediate Action):

  • Isolate: Evacuate the immediate area if dust is airborne.[3]

  • Contain: Cover spills with a damp absorbent pad or vermiculite to prevent dust generation.

  • Clean: Sweep up carefully into a dedicated hazardous waste container. Do not wash down the drain.

  • Decontaminate: Wipe surfaces with a mild detergent solution; dispose of wipes as solid hazardous waste.

Waste Classification & Segregation Strategy

Proper segregation is the single most critical step in chemical disposal.

  • Do NOT Mix With: Strong oxidizers (e.g., nitric acid, perchlorates), strong bases (hydrolysis of the ester generates carboxylate salts and methanol), or non-halogenated solvents (unless unavoidable).[1]

  • Designated Stream: Halogenated Organic Waste .

Disposal Decision Logic

DisposalLogic Start Waste Generation StateCheck Physical State? Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid SolidBin Solid Waste Container (Label: Toxic/Irritant) IsSolid->SolidBin Direct Disposal SolventCheck Is Solvent Halogenated? IsLiquid->SolventCheck HaloBin Halogenated Solvent Carboy (Label: Halogenated) SolventCheck->HaloBin Yes (e.g., DCM, Chloroform) SolventCheck->HaloBin Mixture (Halo + Non-Halo) NonHaloBin Non-Halogenated Carboy (Label: Flammable) SolventCheck->NonHaloBin No (e.g., MeOH, DMSO) Note *CRITICAL: If compound concentration >1%, prefer Halogenated stream to prevent contamination of fuel-blending streams. NonHaloBin->Note

Figure 1: Decision tree for segregating methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate waste. Note the preference for the halogenated stream to ensure proper incineration.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired reagents, weighing boats, contaminated gloves, spill cleanup materials.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate" (Do not use abbreviations).[1]

    • Hazard Checkboxes: Irritant, Toxic.[1][2][3]

  • Storage: Keep container closed when not in use. Store in a cool, dry area away from ignition sources.

  • Disposal: Hand over to EHS (Environmental Health & Safety) for high-temperature incineration.

Scenario B: Liquid Waste (Reaction Mixtures or Mother Liquors)

Applicable to: HPLC waste, reaction byproducts dissolved in solvent.[1]

  • Solvent Assessment:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste carboy.

    • If dissolved in Methanol , Ethyl Acetate , or DMSO :

      • Low Concentration (<0.1%): Can often go into Non-Halogenated/Flammable waste (verify with local EHS).[1]

      • High Concentration (>0.1%):DEFAULT TO HALOGENATED WASTE . This prevents the corruption of fuel-blending waste streams which cannot tolerate high chlorine content.[1]

  • Neutralization (Optional but Recommended for Acidic Hydrolysis Products): If the ester has hydrolyzed to the carboxylic acid (4-chloro-1-propyl-1H-pyrazole-3-carboxylic acid), ensure the solution pH is between 5 and 9 before adding to a bulk solvent container to prevent container degradation.[1]

  • Secondary Containment: Store carboys in a secondary tray capable of holding 110% of the container's volume.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty original container three times with a compatible solvent (e.g., acetone or ethanol).[1]

  • Rinsate Disposal: Collect the first rinse as Halogenated Hazardous Waste . Subsequent rinses may be treated as solvent waste.

  • Defacing: Cross out the original label and mark as "Empty."

  • Recycling/Trash: Once triple-rinsed and dried, the container can typically be discarded in regular trash or recycled (glass/plastic), subject to facility rules.[1]

Professional Disposal Workflow (EHS/Facility Level)

This workflow describes the path of the waste after it leaves the laboratory bench, ensuring "Cradle-to-Grave" tracking.

WasteWorkflow cluster_process Destruction Mechanism Lab Lab Collection (Satellite Accumulation) Pickup EHS Pickup (Internal Transport) Lab->Pickup Tag Request Central Central Accumulation Area (90-Day Storage) Pickup->Central Segregation Verification Vendor Licensed Waste Vendor (Clean Harbors/Veolia) Central->Vendor Manifesting (EPA Form 8700-22) Incinerator Rotary Kiln Incinerator (>1000°C + Scrubbers) Vendor->Incinerator Thermal Destruction

Figure 2: The "Cradle-to-Grave" lifecycle of halogenated pharmaceutical intermediates.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) - 29 CFR 1910.1200.[1] Washington, DC: U.S. Department of Labor.[1] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[1] Washington, DC: EPA.[1] Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] Washington (DC): National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. Available at: [Link]

  • PubChem. Compound Summary: Methyl 4-chloro-1H-pyrazole-3-carboxylate (Analog).[1] National Center for Biotechnology Information. Available at: [Link][1]

Sources

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